molecular formula C8H11NO B128699 2-Phenoxyethylamine CAS No. 1758-46-9

2-Phenoxyethylamine

Cat. No.: B128699
CAS No.: 1758-46-9
M. Wt: 137.18 g/mol
InChI Key: IMLAIXAZMVDRGA-UHFFFAOYSA-N
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Description

2-Phenoxyethylamine serves as a fundamental phenoxyethylamine scaffold in medicinal chemistry and pharmacological research. This compound is a key synthetic intermediate for developing a diverse range of bioactive molecules. It is the core structural template for numerous psychedelic-related research compounds, such as the mescaline analogue 3,4,5-trimethoxyphenoxyethylamine, and other investigational substances like CT-4719 and ORG-37684 . Beyond neuroscience, the phenoxyethylamine structure is pivotal in developing multiple therapeutic classes. It is the parent compound of the α-adrenergic receptor antagonist phenoxybenzamine, the α2-adrenergic receptor modulators lofexidine, allyphenyline, and cyclomethyline, and the β-adrenergic receptor agonist isoxsuprine . This scaffold also appears in the non-selective beta blocker carvedilol, the antihistamine phenyltoloxamine, the antiarrhythmic sodium channel blocker mexiletine, and the coronary vasodilator fenalcomine . The primary research value of this compound lies in its versatility as a building block. Its structure allows for synthetic modifications to create novel compounds for screening against various biological targets, particularly in central nervous system (CNS), cardiovascular, and inflammatory pathways. Researchers utilize this chemical to explore structure-activity relationships (SAR) and develop new pharmacological tools and potential therapeutic agents. This product is strictly for research use in laboratory settings and is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyethanamine
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InChI

InChI=1S/C8H11NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
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InChI Key

IMLAIXAZMVDRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30170028
Record name 2-Phenoxyethanamine
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Molecular Weight

137.18 g/mol
Source PubChem
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CAS No.

1758-46-9
Record name Phenoxyethylamine
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Record name 2-Phenoxyethanamine
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Record name 2-Phenoxyethanamine
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Record name 2-phenoxyethylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethylamine is an organic compound that incorporates both an amine and an ether functional group.[1] Structurally, it consists of a phenoxy group—a phenyl ring linked to an oxygen atom—which is in turn attached to an ethylamine chain.[1] This unique arrangement of functional groups imparts a range of chemical properties that make it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry.[1] This guide provides a comprehensive overview of the core chemical properties and structural features of this compound, tailored for a technical audience.

Chemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] It is slightly soluble in water but soluble in common organic solvents such as ethanol and ether.[1][2] The presence of the amine group confers basic properties to the molecule, enabling it to participate in a variety of chemical reactions, including alkylation and acylation.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C8H11NO[2][3][4]
Molecular Weight 137.18 g/mol [2][3]
Boiling Point 225-227 °C[2]
101-103 °C at 4 mmHg[5][6]
Density 1.05 - 1.06 g/cm³[2]
1.048 g/mL at 25 °C[5]
Refractive Index n20/D 1.536[5]
Flash Point 101 °C (closed cup)[2]
107 °C (closed cup)
CAS Number 1758-46-9[3]
InChI Key IMLAIXAZMVDRGA-UHFFFAOYSA-N
SMILES NCCOc1ccccc1

Chemical Structure

The structure of this compound is fundamental to its chemical behavior. The molecule comprises a benzene ring attached to an oxygen atom, forming a phenoxy group. This group is connected to an ethylamine moiety. This combination of an aromatic ether and a primary amine dictates its reactivity and potential applications.

Chemical structure of this compound.

Experimental Protocols

General Synthesis of Primary Amines

A common method for the synthesis of primary amines is through the alkylation of ammonia or a protected form of ammonia, such as in the Gabriel synthesis, which avoids overalkylation.[7][8] Another widely used method is the reduction of nitriles or amides using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][9] Reductive amination of aldehydes and ketones also provides a direct route to various amines.[9]

The synthesis of this compound could potentially be achieved by reacting phenol with 2-chloroethylamine or a related precursor.[5] The raw materials listed for its preparation include phenol, 2-chloroethylamine hydrochloride, and potassium carbonate, suggesting a Williamson ether synthesis followed by amination or starting with a pre-formed phenoxy-containing electrophile.[5]

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (e.g., Phenol + 2-Chloroethylamine HCl) Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Heating Heating / Reflux Reaction->Heating Quenching Quenching (e.g., with water) Heating->Quenching Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Distillation or Chromatography) Evaporation->Purification Purity_Check Purity Analysis (e.g., GC-MS, NMR) Purification->Purity_Check Characterization Structural Characterization (e.g., IR, ¹H NMR, ¹³C NMR) Purity_Check->Characterization Final_Product Pure this compound Characterization->Final_Product

A generic experimental workflow for the synthesis and purification of an organic compound.
Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound.[10] The method involves injecting a sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a column.[11] The components of the sample separate based on their boiling points and interactions with the column's stationary phase, and are then detected as they exit the column.[11] The purity can be determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.[10]

Biological Activity and Signaling Pathways

This compound is part of a group of compounds that have been noted to exhibit β-blocking and vasodilating properties.[5] It has also been identified as an inhibitor of β-glucosidase.[5] However, detailed information regarding its specific involvement in cellular signaling pathways is not extensively documented in the provided search results.

Cell signaling is a complex process by which cells communicate with their environment and with each other.[2] This communication is mediated by signaling molecules that bind to specific receptors on the cell surface or within the cell.[12] This binding event initiates a cascade of intracellular events, known as a signal transduction pathway, which ultimately leads to a specific cellular response.[13][14]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Signaling Molecule (Ligand) Receptor Receptor Protein Ligand->Receptor Binding Relay1 Relay Molecule 1 Receptor->Relay1 Activation Relay2 Relay Molecule 2 Relay1->Relay2 Signal Transduction Effector Effector Protein Relay2->Effector Response Cellular Response (e.g., Gene Transcription) Effector->Response

A generalized diagram of a cell signaling pathway.

Given the reported β-blocking activity, it is plausible that this compound could interact with adrenergic receptors, which are G-protein coupled receptors involved in the sympathetic nervous system. However, further research is required to elucidate the specific signaling pathways modulated by this compound.

Conclusion

This compound is a versatile organic molecule with a well-defined structure and a range of interesting chemical properties. Its dual functionality as an amine and an ether makes it a useful intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. While its biological activities, such as β-blocking and β-glucosidase inhibition, have been noted, the specific molecular mechanisms and signaling pathways through which it exerts these effects remain an area for future investigation. This guide provides a foundational understanding of the core attributes of this compound to support ongoing and future research endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Phenoxyethylamine from Phenol

Abstract

This compound is a primary amine that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Its structure, featuring a phenoxy group linked to an ethylamine chain, makes it a versatile intermediate.[2] This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from phenol. Key methodologies, including the Williamson ether synthesis and the Gabriel synthesis, are discussed in detail. The guide includes detailed experimental protocols, a comparative summary of quantitative data, and logical workflow diagrams to assist researchers in the practical application of these synthetic strategies.

Introduction

This compound (CAS: 1758-46-9) is an organic compound with the chemical formula C₈H₁₁NO.[1] It is a colorless to pale yellow liquid soluble in water and organic solvents.[2] The molecule consists of a phenyl group attached to an ethylamine moiety via an ether linkage, classifying it as a primary amine and a member of the broader phenethylamine class.[1][2] This structural arrangement makes it a valuable intermediate in medicinal chemistry, with known applications as an inhibitor of β-glucosidase and as a precursor to compounds with β-blocking and vasodilating properties.[3] This guide focuses on the core synthetic methodologies for its preparation starting from phenol, a readily available and cost-effective raw material.

Overview of Synthetic Strategies

The synthesis of this compound from phenol can be accomplished through several strategic pathways. The most common approaches involve the formation of the ether linkage followed by the introduction of the amine functionality, or a convergent approach where the ether and amine functionalities are formed in a more integrated sequence. The primary methods include the Williamson ether synthesis, the Gabriel synthesis, and the Mitsunobu reaction.

Synthesis_Overview cluster_0 Williamson Ether Synthesis cluster_1 Gabriel Synthesis Route cluster_2 Mitsunobu Reaction Route Phenol Phenol Intermediate_A Sodium Phenoxide Phenol->Intermediate_A NaOH Intermediate_B N-(2-Hydroxyethyl)phthalimide Phenol->Intermediate_B + Phthalimide, DEAD, PPh3 Product This compound Intermediate_A->Product + 2-Chloroethylamine (SN2) Intermediate_A->Product + N-(2-bromoethyl)phthalimide (SN2) Intermediate_B->Product Hydrazine (Deprotection) N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide

Figure 1: High-level overview of the main synthetic routes to this compound from phenol.

Detailed Synthetic Protocols

This section provides detailed experimental procedures for the most common and effective methods for synthesizing this compound.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4] It proceeds via an S(_N)2 reaction between an alkoxide (in this case, sodium phenoxide) and an alkyl halide (2-chloroethylamine).[4][5] This method is often preferred for its simplicity and use of readily available reagents.

Williamson_Synthesis Phenol Phenol SodiumPhenoxide Sodium Phenoxide Phenol->SodiumPhenoxide Step 1: Deprotonation NaOH Sodium Hydroxide (NaOH) NaOH->SodiumPhenoxide Chloroethylamine 2-Chloroethylamine Hydrochloride Phenoxyethylamine This compound Chloroethylamine->Phenoxyethylamine SodiumPhenoxide->Phenoxyethylamine Step 2: SN2 Attack NaCl NaCl H2O H2O

Figure 2: Reaction scheme for the Williamson ether synthesis of this compound.

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).[6][7] To this solution, add sodium hydroxide (1.0 eq.) portion-wise while stirring.[8] The mixture may be gently heated to ensure complete formation of the sodium phenoxide salt.

  • Nucleophilic Substitution: To the solution of sodium phenoxide, add 2-chloroethylamine hydrochloride (1.0-1.2 eq.). The reaction mixture is then heated to reflux (typically 70-100°C) for several hours (e.g., 4-8 hours).[8][9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid (NaCl) precipitates, it can be removed by filtration. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent like diethyl ether or dichloromethane and washed with water to remove any remaining inorganic salts.[8]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation to yield a colorless to light yellow liquid.[3]

Method 2: Gabriel Synthesis Pathway

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues often seen with direct amination.[10][11] In this context, sodium phenoxide is reacted with N-(2-bromoethyl)phthalimide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the primary amine.[11][12]

Gabriel_Synthesis SodiumPhenoxide Sodium Phenoxide Intermediate N-(2-phenoxyethyl)phthalimide SodiumPhenoxide->Intermediate Step 1: SN2 Alkylation NBEP N-(2-bromoethyl)phthalimide NBEP->Intermediate Hydrazine Hydrazine (N2H4) Phenoxyethylamine This compound Hydrazine->Phenoxyethylamine Intermediate->Phenoxyethylamine Step 2: Hydrazinolysis Phthalhydrazide Phthalhydrazide

Figure 3: Reaction scheme for the Gabriel synthesis of this compound.

  • Alkylation of Phthalimide: Prepare sodium phenoxide as described in Method 1. In a separate flask, dissolve N-(2-bromoethyl)phthalimide (1.0 eq.) in a polar aprotic solvent such as DMF.[7] Add the solution of sodium phenoxide to the N-(2-bromoethyl)phthalimide solution. Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours until TLC indicates the consumption of starting materials.

  • Hydrazinolysis (Ing-Manske Procedure): Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting crude N-(2-phenoxyethyl)phthalimide in ethanol or methanol.[7] Add hydrazine hydrate (1.0-1.5 eq.) to the solution and heat the mixture to reflux for 1-3 hours.[11] During this time, a precipitate of phthalhydrazide will form.[11]

  • Work-up and Isolation: Cool the mixture and filter to remove the phthalhydrazide precipitate. The filtrate, containing the desired product, is then concentrated under reduced pressure. The residue is dissolved in dilute hydrochloric acid and washed with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Purification: The aqueous layer is then made basic with a strong base (e.g., NaOH) and the liberated this compound is extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the product is purified by vacuum distillation.[7]

Quantitative Data Summary

While specific yields for the synthesis of this compound were not detailed in the provided search results, the table below summarizes typical conditions and expected outcomes based on the general principles of these well-established reactions.

ParameterWilliamson Ether SynthesisGabriel SynthesisMitsunobu Reaction
Starting Materials Phenol, 2-Chloroethylamine HClPhenol, N-(2-bromoethyl)phthalimidePhenol, N-(2-Hydroxyethyl)phthalimide
Key Reagents NaOHNaOH, HydrazineDEAD/DIAD, PPh₃
Solvent Ethanol, DMF[6][7]DMF, Ethanol[7]THF, Diethyl Ether[13][14]
Reaction Temperature 70-100°C (Reflux)80-100°C (Alkylation), Reflux (Hydrazinolysis)0°C to Room Temperature[14]
Typical Yields Moderate to High (Generally >70%)Moderate to High (Generally >70%)Good to Excellent (Can be >80%)
Key Advantages Simple, cost-effective reagents.Avoids over-alkylation, clean product.[10]Mild conditions, high yields.[15]
Key Disadvantages Potential for side reactions with bifunctional reagents.Multi-step process, harsh deprotection possible.[11]Expensive reagents, stoichiometric byproducts.[14]

Note: Yields are estimates based on the general efficiency of these reaction types and may vary based on specific experimental conditions.

Conclusion

The synthesis of this compound from phenol can be effectively achieved through several well-established organic chemistry reactions. The Williamson ether synthesis represents a direct and industrially viable route, valued for its simplicity and the use of inexpensive materials. The Gabriel synthesis offers an excellent alternative that ensures the clean formation of the primary amine by preventing over-alkylation, albeit through a multi-step process. For syntheses requiring milder conditions, the Mitsunobu reaction provides a powerful, though more costly, option. The choice of synthetic route will ultimately depend on factors such as the desired scale, cost considerations, and the availability of starting materials and reagents. This guide provides the foundational protocols and comparative data necessary for researchers to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide to 2-Phenoxyethylamine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, pharmacological activities, and therapeutic potential of 2-phenoxyethylamine derivatives, this guide provides a comprehensive resource for professionals in drug discovery and development.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have shown significant promise in modulating a range of biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and adrenergic receptors. This technical guide delves into the core aspects of this compound chemistry and pharmacology, offering detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the formation of an ether linkage between a substituted phenol and a 2-aminoethyl moiety. Several synthetic strategies can be employed, with the choice of method often depending on the desired substitution pattern and the starting materials' availability.

A common and effective method involves the reaction of a substituted phenol with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the amine. Another approach utilizes the reaction of a phenol with 2-chloroacetonitrile, followed by reduction of the nitrile to the corresponding amine.

Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenoxy)ethan-1-amine

This protocol outlines a representative synthesis of a this compound derivative.

Materials:

  • 4-methoxyphenol

  • N-(2-bromoethyl)phthalimide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Synthesis of 2-(2-(4-methoxyphenoxy)ethyl)isoindoline-1,3-dione

    • To a solution of 4-methoxyphenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and N-(2-bromoethyl)phthalimide (1.1 eq).

    • Stir the reaction mixture at 80°C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 2-(4-methoxyphenoxy)ethan-1-amine

    • Dissolve the product from Step 1 in ethanol.

    • Add hydrazine hydrate (5.0 eq) to the solution and reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation or column chromatography to yield 2-(4-methoxyphenoxy)ethan-1-amine.

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Caption: General workflow for the synthesis of this compound derivatives.

Pharmacological Activity and Structure-Activity Relationships

This compound derivatives have been primarily investigated for their activity at dopamine and adrenergic receptors, where they can act as agonists, partial agonists, or antagonists depending on their substitution patterns.

Dopamine D2 Receptor Ligands

Certain 3-hydroxy-phenoxyethylamine derivatives have been identified as potent and selective dopamine D2 receptor partial agonists. The hydroxyl group at the meta-position of the phenoxy ring is crucial for high affinity and intrinsic activity. Structure-activity relationship (SAR) studies have shown that N-substitution on the ethylamine side chain can modulate the efficacy of these compounds, ranging from partial agonism to full antagonism.

Alpha-1 Adrenergic Receptor Antagonists

Derivatives of this compound have also been explored as antagonists of α1-adrenergic receptors. The nature and position of substituents on the phenoxy ring significantly influence their binding affinity and selectivity for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D). For instance, bulky substituents at the ortho position of the phenoxy ring can enhance affinity and selectivity.

Table 1: Quantitative Data for Selected this compound Derivatives

Compound IDTarget ReceptorAssay TypeKi (nM)IC50 (nM)EfficacyReference
1a Dopamine D2Radioligand Binding5.2-Partial Agonist[1]
1b Dopamine D2Radioligand Binding15.8-Antagonist[1]
2a α1A-AdrenoceptorRadioligand Binding1.8-Antagonist[2]
2b α1B-AdrenoceptorRadioligand Binding25.1-Antagonist[2]
2c α1D-AdrenoceptorRadioligand Binding3.2-Antagonist[2]

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific GPCRs, leading to the modulation of downstream signaling cascades.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are Gαi/o-coupled receptors. Activation of D2 receptors by an agonist, including partial agonists from the this compound class, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling events. D2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G-protein-independent signaling.

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Caption: Simplified schematic of the dopamine D2 receptor signaling pathway.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are coupled to Gαq/11 proteins. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various cellular proteins to elicit a physiological response, such as smooth muscle contraction. Antagonists from the this compound class block this signaling cascade.

// Nodes Ligand [label="α1 Antagonist\n(this compound Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1R [label="α1-Adrenergic Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαq/11 Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124", style="filled,dashed"]; Ca2 [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="Protein Kinase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., smooth muscle contraction)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> A1R [label="blocks", arrowhead="tee", color="#4285F4"]; A1R -> G_protein [label="activates"]; G_protein -> PLC [label="activates", color="#FBBC05"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="binds to receptor on"]; ER -> Ca2; DAG -> PKC [label="activates"]; Ca2 -> PKC [label="activates"]; PKC -> Cellular_Response [label="phosphorylates targets"]; }

Caption: Simplified schematic of the alpha-1 adrenergic receptor signaling pathway.

Key Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Prazosin for α1 receptors)

  • Test compounds (this compound derivatives) at various concentrations

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add cell membranes, radioligand, and either binding buffer (for total binding), non-specific binding control, or test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Workflow for Radioligand Binding Assay", labelloc=t, fontname="Helvetica", fontsize=12, fontcolor="#202124", bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand\n- Test Compounds\n- Buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Incubation:\nMix membranes, radioligand,\nand test compound/controls", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Filtration:\nSeparate bound from\nfree radioligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Scintillation Counting:\nQuantify radioactivity\non filters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; }

Caption: General workflow for a radioligand binding assay.

Functional Assays for GPCR Signaling

Functional assays are crucial for determining the efficacy of a compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist).[3]

  • cAMP Assays: For Gαi/o-coupled receptors like the dopamine D2 receptor, a common functional assay measures the inhibition of forskolin-stimulated cAMP production.[4] This can be performed using various commercially available kits, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.

  • Calcium Flux Assays: For Gαq-coupled receptors such as the α1-adrenergic receptor, functional activity can be assessed by measuring changes in intracellular calcium levels. This is typically done using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and a fluorescence plate reader.

This technical guide provides a foundational understanding of this compound derivatives for researchers and drug development professionals. The provided protocols and data serve as a starting point for further investigation into this promising class of compounds.

References

The Biological Activity of 2-Phenoxyethylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethylamine is a primary amine belonging to the broader class of phenethylamines, a group of compounds with significant relevance in medicinal chemistry due to their diverse biological activities. While specific quantitative data for this compound itself is sparse in publicly available literature, the activities of its structural analogs and derivatives suggest potential interactions with key neurochemical systems, particularly monoamine receptors and transporters. This technical guide provides a comprehensive overview of the anticipated biological activities of this compound, detailed experimental protocols for its characterization, and a review of the principal signaling pathways likely to be modulated by this compound and its derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacological profile of this compound and similar molecules.

Introduction to this compound

This compound (CAS 1758-46-9) is a molecule comprised of a phenoxy group linked to an ethylamine moiety.[1][2] Its structural similarity to endogenous monoamines and other psychoactive phenethylamines suggests a potential for interaction with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. While some sources describe it as a chemical intermediate and an inhibitor of β-glucosidase, its broader pharmacological profile remains largely uncharacterized.[3] This guide will, therefore, extrapolate from the known biological activities of structurally related compounds to provide a framework for the systematic investigation of this compound.

Potential Biological Targets and Pharmacological Profile

Based on the extensive literature on phenethylamine derivatives, the primary biological targets for this compound are likely to be within the monoaminergic systems. The following subsections outline the probable receptor and transporter interactions.

Monoamine Transporters

Phenethylamine and its derivatives are well-known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft. Inhibition of these transporters can lead to increased synaptic concentrations of their respective neurotransmitters, resulting in a range of physiological and psychological effects.

Serotonin Receptors

The serotonin (5-HT) system is a key target for many psychoactive phenethylamines. Of particular interest are the 5-HT2A and 5-HT2C receptors, which are known to be involved in the hallucinogenic and psychoactive effects of some phenethylamine derivatives.

Adrenergic Receptors

Interaction with adrenergic receptors (alpha and beta) is another common feature of phenethylamine compounds. These interactions can mediate a variety of physiological responses, including changes in blood pressure and heart rate. Some phenoxyethylamine derivatives have been noted for their potential β-blocking and vasodilating properties.[3]

Dopamine Receptors

Dopamine receptors are central to the reward, motivation, and motor control pathways in the brain. The affinity of phenethylamines for dopamine D2-like receptors has been a subject of interest in the development of new dopaminergic agents.

Quantitative Data on Related Compounds

CompoundTargetAssay TypeValue (IC50 in nM)
MedifoxamineDopamine TransporterReuptake InhibitionWeak
MedifoxamineSerotonin TransporterReuptake Inhibition1500
Medifoxamine5-HT2A ReceptorAntagonist Binding950
Medifoxamine5-HT2C ReceptorAntagonist Binding980
CRE-10086 (Metabolite)Serotonin TransporterBinding450
CRE-10086 (Metabolite)5-HT2A ReceptorBinding330
CRE-10086 (Metabolite)5-HT2C ReceptorBinding700
CRE-10357 (Metabolite)Serotonin TransporterBinding660
CRE-10357 (Metabolite)5-HT2A ReceptorBinding1600
CRE-10357 (Metabolite)5-HT2C ReceptorBinding6300
Data for Medifoxamine and its metabolites.[1]

Experimental Protocols

To elucidate the biological activity of this compound, a series of in vitro assays are required. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293 expressing target) Harvest Harvest Cells CellCulture->Harvest Homogenize Homogenize Cells Harvest->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Resuspend Resuspend Membrane Pellet Centrifuge->Resuspend Incubation Incubate Membranes with Radioligand and this compound Resuspend->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 Determine IC50 Scintillation->IC50 ChengPrusoff Calculate Ki (Cheng-Prusoff equation) IC50->ChengPrusoff

Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293) stably expressing the human receptor or transporter of interest.

    • Harvest cells and resuspend in ice-cold assay buffer.

    • Homogenize the cells using a Polytron homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[4]

Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

This assay is suitable for Gs and Gi-coupled GPCRs, which modulate the production of the second messenger cyclic AMP (cAMP).

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis SeedCells Seed Cells Expressing Target GPCR Incubate Incubate Overnight SeedCells->Incubate AddCompound Add this compound +/- Agonist Incubate->AddCompound IncubateAssay Incubate AddCompound->IncubateAssay LyseCells Lyse Cells IncubateAssay->LyseCells DetectcAMP Detect cAMP (e.g., HTRF) LyseCells->DetectcAMP DoseResponse Generate Dose-Response Curve DetectcAMP->DoseResponse EC50_IC50 Determine EC50 or IC50 DoseResponse->EC50_IC50

Workflow for a cell-based cAMP functional assay.

  • Cell Preparation:

    • Seed cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells) into a 384-well plate and incubate overnight.

  • Agonist Mode:

    • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of this compound.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a specified time.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or AlphaScreen).

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the log of the this compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

    • For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log of the this compound concentration to determine the IC50.

This assay is used for Gq-coupled GPCRs, which trigger the release of intracellular calcium upon activation.

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis SeedCells Seed Cells Expressing Target GPCR Incubate Incubate Overnight SeedCells->Incubate LoadDye Load with Calcium-Sensitive Dye Incubate->LoadDye AddCompound Add this compound +/- Agonist LoadDye->AddCompound MeasureFluorescence Measure Fluorescence (FLIPR) AddCompound->MeasureFluorescence DoseResponse Generate Dose-Response Curve MeasureFluorescence->DoseResponse EC50_IC50 Determine EC50 or IC50 DoseResponse->EC50_IC50

Workflow for a calcium mobilization assay.

  • Cell Preparation:

    • Seed cells stably expressing the Gq-coupled GPCR of interest into a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Fluorescence Measurement:

    • Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

    • Agonist Mode: Inject varying concentrations of this compound into the wells and immediately begin kinetic fluorescence readings to measure the change in intracellular calcium.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before injecting a known agonist and measuring the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (peak minus baseline).

    • Plot the fluorescence response against the log of the this compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

The interaction of this compound with its target receptors will initiate intracellular signaling cascades. The specific pathways activated will depend on the G-protein to which the receptor is coupled.

Gs-Coupled Receptor Signaling

Activation of a Gs-coupled receptor (e.g., certain β-adrenergic receptors) by an agonist leads to the activation of adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Agonist) GPCR Gs-Coupled Receptor Agonist->GPCR Binds G_protein Gs Protein (α, β, γ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates pSubstrate Phosphorylated Substrate PKA->pSubstrate Phosphorylates Substrate Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Gs-coupled GPCR signaling pathway.

Gq-Coupled Receptor Signaling

Activation of a Gq-coupled receptor (e.g., 5-HT2A receptor) by an agonist activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which then phosphorylates downstream targets.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Agonist) GPCR Gq-Coupled Receptor Agonist->GPCR Binds G_protein Gq Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates pSubstrate Phosphorylated Substrate PKC->pSubstrate Phosphorylates Substrate Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

References

Unraveling the Molecular Interactions of 2-Phenoxyethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethylamine, a structural analog of phenethylamine, serves as a foundational scaffold for numerous pharmacologically active compounds. While its derivatives have been extensively studied, the precise mechanism of action of the parent compound remains less defined. This technical guide synthesizes the current understanding and provides a framework for the systematic investigation of this compound's molecular targets and downstream effects. Drawing upon the known pharmacology of related phenethylamine derivatives, this document explores its potential interactions with Trace Amine-Associated Receptor 1 (TAAR1), monoamine oxidases (MAOs), and other biogenic amine receptors. Detailed experimental protocols for radioligand binding assays, enzyme inhibition assays, and in vivo microdialysis are provided to facilitate further research. Quantitative data for structurally related compounds are presented to offer a comparative pharmacological context.

Introduction to this compound

This compound is an organic compound featuring a phenoxy group linked to an ethylamine moiety.[1] Its chemical structure, C₈H₁₁NO, places it within the broad class of phenethylamines, a group renowned for its diverse interactions with the central nervous system.[2][3] It is a recognized parent compound for a variety of pharmaceuticals, including agents with psychedelic, adrenergic, and antihistaminergic properties.[4] Notably, it has been identified as an inhibitor of β-glucosidase and is associated with compounds exhibiting β-blocking and vasodilating effects.[5][6] The primary amine group confers basic properties, making it reactive and a versatile building block in medicinal chemistry.[1]

Postulated Mechanisms of Action

Direct and comprehensive studies on the mechanism of action of this compound are limited. However, based on the well-documented pharmacology of its structural analogs, several primary targets can be postulated.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace amines, such as β-phenethylamine, are endogenous agonists for TAAR1, a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[7][8] Given the structural similarity, it is highly probable that this compound acts as a TAAR1 agonist. TAAR1 is primarily coupled to Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9] This signaling cascade can influence the activity of dopamine, norepinephrine, and serotonin neurons.[7]

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_PEA This compound TAAR1 TAAR1 2_PEA->TAAR1 Gs Gs Protein TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[10][11] Inhibition of these enzymes leads to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the synaptic cleft.[11] Several phenethylamine derivatives are known to inhibit MAO-A and/or MAO-B.[12] Therefore, it is plausible that this compound possesses MAO inhibitory activity.

Interaction with Biogenic Amine Receptors

Structurally related phenethylamines have been shown to interact with a range of biogenic amine receptors, including serotonergic (e.g., 5-HT₂ₐ, 5-HT₂C) and dopaminergic receptors, although often with lower affinity compared to their primary targets.[13][14] It is conceivable that this compound exhibits a unique binding profile at these receptors, which would contribute to its overall pharmacological effect.

Quantitative Data for Related Compounds

To provide a comparative context for future studies, the following tables summarize the binding affinities and functional activities of structurally related phenethylamine derivatives at various molecular targets.

Table 1: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Serotonin Receptors

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂CReference
2C-O Derivative 1≥ 27008 - 1700-[13]
2C-O Derivative 2-61 - 4400-[13]
Medifoxamine Metabolite (CRE-10086)>10,000330700[15]
Medifoxamine Metabolite (CRE-10357)>10,00016006300[15]

Table 2: Functional Activity (EC₅₀, nM) and Efficacy of Phenethylamine Derivatives at Serotonin Receptors

CompoundReceptorEC₅₀ (nM)Efficacy (%)Reference
2C-O Derivatives5-HT₂ₐ16 - 260030 - 84[14]

Table 3: Inhibition of Monoamine Oxidase (IC₅₀, µM) by Phenethylamine Derivatives

CompoundMAO-AMAO-BReference
2C Derivatives (7 drugs)10 - 125-[12]
2C Derivatives (9 drugs)-1.7 - 180[12]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of well-established in vitro and in vivo assays are required.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[16][17]

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors, including TAAR1, serotonin receptors (5-HT subtypes), dopamine receptors (D subtypes), and adrenergic receptors (α and β subtypes).

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[18]

    • Centrifuge the homogenate to pellet the membranes.[18]

    • Wash the pellet and resuspend it in an appropriate assay buffer.[18]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[18]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors) with the membrane preparation in the presence of increasing concentrations of this compound.[16]

    • Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.[16]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[18]

    • Measure the radioactivity retained on the filters using a scintillation counter.[18]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation (Receptor Source) Start->MembranePrep Incubation Incubation (Membranes + Radioligand + 2-PEA) MembranePrep->Incubation Filtration Filtration (Separate Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of this compound on MAO-A and MAO-B activity.

Objective: To determine the IC₅₀ values of this compound for both MAO-A and MAO-B.

Methodology:

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes.[10]

    • Substrates: p-Tyramine (for both isoforms) or specific substrates like kynuramine.[10][19]

    • This compound (test inhibitor).

    • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[10]

    • Fluorogenic probe (e.g., Amplex® Red) and Horseradish Peroxidase (HRP).[10]

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[10]

  • Assay Procedure (96-well plate format):

    • Pre-incubate the MAO enzyme with various concentrations of this compound or control inhibitors.[20]

    • Initiate the enzymatic reaction by adding the substrate and the detection reagents (Amplex® Red and HRP).

    • The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H₂O₂).[10]

    • HRP catalyzes the reaction between H₂O₂ and Amplex® Red to produce the fluorescent product, resorufin.[10]

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.[20]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.[20]

    • Normalize the rates relative to the uninhibited control (100% activity).[20]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression.[20]

MAO_Inhibition_Assay_Workflow Start Start PreIncubation Pre-incubation (MAO Enzyme + 2-PEA) Start->PreIncubation Reaction Reaction Initiation (Add Substrate & Detection Reagents) PreIncubation->Reaction Detection Fluorescence Detection (Monitor Resorufin Production) Reaction->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis End End Analysis->End

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals.[21][22]

Objective: To assess the effect of this compound administration on the extracellular levels of dopamine, serotonin, and norepinephrine in brain regions such as the nucleus accumbens and prefrontal cortex.

Methodology:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[23]

    • Implant a guide cannula stereotaxically into the target brain region.[23]

    • Secure the cannula with dental acrylic and allow the animal to recover for several days.[23]

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.[23]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[23]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[23]

    • Administer this compound (e.g., via subcutaneous or intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.[23]

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[22]

  • Data Analysis and Histology:

    • Express the neurotransmitter levels as a percentage of the baseline levels.

    • At the end of the experiment, euthanize the animal and perform histological verification of the probe placement.[23]

Microdialysis_Logical_Relationship Animal Freely Moving Animal (e.g., Rat) Probe Implanted Microdialysis Probe Animal->Probe Collector Fraction Collector (Dialysate Samples) Probe->Collector collects from Pump Syringe Pump (aCSF Infusion) Pump->Probe perfuses HPLC HPLC-ECD System (Neurotransmitter Analysis) Collector->HPLC analyzes Data Data Output (Neurotransmitter Levels) HPLC->Data

Conclusion

This compound represents a molecule of significant interest for neuropharmacological research. While its direct mechanism of action requires further elucidation, its structural relationship to known psychoactive compounds strongly suggests activity at TAAR1, monoamine oxidases, and potentially other biogenic amine receptors. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these possibilities. A thorough characterization of the pharmacological profile of this compound will not only enhance our fundamental understanding of its biological effects but may also pave the way for the development of novel therapeutics.

References

2-Phenoxyethylamine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2-Phenoxyethylamine. The information is intended for professionals in research, scientific, and drug development fields to ensure the safe and responsible use of this chemical. This guide details hazard identification, first-aid measures, fire-fighting protocols, accidental release containment, proper handling and storage, exposure controls, personal protection, and a summary of its physical, chemical, and toxicological properties.

Chemical Identification and Physical Properties

This compound is a primary amine and an aromatic ether. It is a clear, colorless to light yellow liquid. A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValue
Chemical Name This compound
Synonyms 2-Phenoxyethanamine, (2-Aminoethoxy)benzene
CAS Number 1758-46-9
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 101-103 °C at 4 mmHg
Density 1.048 g/mL at 25 °C
Flash Point 107 °C (closed cup)
Solubility Information not readily available

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are severe skin corrosion and eye damage. Below is a summary of its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Signal Word: Danger

Hazard Pictogram:

GHS GHS05 Corrosion

GHS05: Corrosion

The following workflow outlines the process for hazard identification and communication in a laboratory setting.

HazardCommunication cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Communication & Training SDS_Review Review Safety Data Sheet (SDS) Exposure_Assessment Assess Potential Exposure Routes SDS_Review->Exposure_Assessment Label_Info Examine Container Label Label_Info->Exposure_Assessment Literature_Search Conduct Literature Search Literature_Search->Exposure_Assessment Control_Measures Determine Necessary Control Measures (e.g., Fume Hood) Exposure_Assessment->Control_Measures Training Train Personnel on Hazards and Procedures Control_Measures->Training Labeling Ensure Proper Labeling of Secondary Containers Training->Labeling Emergency_Plan Review Emergency Procedures Labeling->Emergency_Plan

Hazard Identification and Communication Workflow

First-Aid Measures

Prompt and appropriate first-aid is crucial in the event of exposure to this compound. The following decision tree provides guidance for different routes of exposure.

FirstAid cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure to this compound Skin_Contact Immediately remove contaminated clothing. Eye_Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Inhalation Move person to fresh air. Ingestion Do NOT induce vomiting. Wash_Skin Wash skin with plenty of soap and water for at least 15 minutes. Skin_Contact->Wash_Skin Medical_Attention_Skin Seek immediate medical attention. Wash_Skin->Medical_Attention_Skin Remove_Contacts Remove contact lenses, if present and easy to do. Eye_Contact->Remove_Contacts Medical_Attention_Eye Seek immediate medical attention. Remove_Contacts->Medical_Attention_Eye Breathing_Difficulty If breathing is difficult, give oxygen. Inhalation->Breathing_Difficulty Medical_Attention_Inhalation Seek immediate medical attention. Breathing_Difficulty->Medical_Attention_Inhalation Rinse_Mouth Rinse mouth with water. Ingestion->Rinse_Mouth Medical_Attention_Ingestion Seek immediate medical attention. Rinse_Mouth->Medical_Attention_Ingestion

First-Aid Decision Tree for this compound Exposure

Fire-Fighting Measures

While this compound is combustible, it has a relatively high flash point.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

  • Special Protective Equipment for Fire-Fighters: Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 7). Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. Incompatible with strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

  • Engineering Controls: Work in a well-ventilated area. A chemical fume hood is recommended for handling this substance.

  • Personal Protective Equipment (PPE): The following guide will help in the selection of appropriate PPE.

PPE cluster_eye_face Eye and Face Protection cluster_skin Skin Protection cluster_respiratory Respiratory Protection Task Handling this compound Goggles Chemical safety goggles Task->Goggles Gloves Chemical-resistant gloves (e.g., nitrile rubber) Task->Gloves Ventilation Use in a well-ventilated area or fume hood Task->Ventilation Face_Shield Face shield (in addition to goggles for splash hazard) Goggles->Face_Shield Lab_Coat Lab coat or chemical-resistant apron Gloves->Lab_Coat Respirator If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge Ventilation->Respirator

Personal Protective Equipment (PPE) Selection Guide

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.

Toxicological Information

RouteSpeciesTestValue
OralRatLD501840 mg/kg
DermalRatLD50> 2000 mg/kg
InhalationRatLC50> 1000 ppm (4 hours)

Experimental Protocols

The following are summaries of the standard OECD guidelines for toxicological testing, which would be the basis for generating safety data for a substance like this compound.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is used to assess the acute oral toxicity of a substance.

  • Principle: The test substance is administered orally to a group of female rats at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The dose for the first animal is selected based on a preliminary sighting study. The outcome for the first animal determines the dose for the next animal (e.g., if the first animal survives, the next animal receives a higher dose). This sequential dosing continues until the toxic endpoint is determined.

  • Procedure: A single dose of the test substance is administered by gavage to fasted animals. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: A small amount of the test substance is applied to a shaved patch of skin on an albino rabbit. The application site is covered with a gauze patch and a semi-occlusive dressing.

  • Procedure: The substance is applied for a fixed period (typically 4 hours). After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours after patch removal). The severity of the skin reactions is scored according to a standardized scale.

  • Endpoint: The mean scores for erythema and edema are used to classify the substance as a skin irritant or corrosive.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated and serves as a control.

  • Procedure: The eyes are examined for signs of irritation or corrosion at specific intervals (e.g., 1, 24, 48, and 72 hours after application). The cornea, iris, and conjunctiva are scored based on the severity of the observed effects.

  • Endpoint: The scores for the different parts of the eye are used to classify the substance as an eye irritant or corrosive. The reversibility of the effects is also assessed.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. It is the responsibility of the user to ensure that all activities are carried out in a safe and compliant manner. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

Solubility Profile of 2-Phenoxyethylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenoxyethylamine. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on predicted solubility in common organic solvents based on established chemical principles. Furthermore, it offers a detailed, standardized experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications. A logical workflow is also presented to guide experimental design in solubility assessment.

Predicted Solubility of this compound

SolventSolvent TypePredicted Solubility
MethanolPolar ProticHigh
EthanolPolar ProticHigh
IsopropanolPolar ProticHigh
AcetonePolar AproticHigh
AcetonitrilePolar AproticHigh
DichloromethaneNonpolarHigh
ChloroformNonpolarHigh
Diethyl EtherNonpolarHigh
Ethyl AcetatePolar AproticMedium
TolueneNonpolarMedium
HexaneNonpolarLow
HeptaneNonpolarLow

Disclaimer: This table presents predicted solubility based on chemical structure and general principles. Empirical determination is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a robust method for the quantitative determination of the solubility of this compound in a specific organic solvent using the isothermal shake-flask method followed by quantitative analysis.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator shaker

  • Vortex mixer

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Appropriate analytical instrument (e.g., Gas Chromatograph with a suitable detector (GC), High-Performance Liquid Chromatograph with a UV detector (HPLC-UV))

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or incubator shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Determine the mass of the filtered solution.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated analytical instrument (e.g., GC or HPLC).

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered saturated solution by interpolating its analytical signal on the calibration curve.

4. Calculation of Solubility:

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = Concentration from calibration curve (g/L)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

A Define Research Question (e.g., solubility in a specific solvent) B Literature Search for Existing Data A->B C Qualitative Solubility Screening B->C If no data D Select Solvents for Quantitative Study C->D E Quantitative Solubility Determination (Shake-Flask Method) D->E G Data Analysis and Reporting E->G F Analytical Method Development (e.g., HPLC, GC) F->E H In-depth Technical Guide G->H

Caption: Workflow for determining the solubility of a compound.

References

Spectroscopic Profile of 2-Phenoxyethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Phenoxyethylamine (CAS No. 1758-46-9), a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including data summaries and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30 - 7.25m2HAr-H (meta)
~6.95 - 6.90m3HAr-H (ortho, para)
~4.05t2HO-CH₂
~3.05t2HN-CH₂
~1.5 (variable)br s2HNH₂

Note: The chemical shift of the amine protons (NH₂) can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~158.5Ar-C (quaternary, C-O)
~129.5Ar-CH (meta)
~121.0Ar-CH (para)
~114.5Ar-CH (ortho)
~68.0O-CH₂
~42.0N-CH₂
Experimental Protocols for NMR

The provided data is a compilation from various sources. A typical experimental protocol for obtaining such spectra is as follows:

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent : Deuterated chloroform (CDCl₃) is a common solvent for this compound. Other deuterated solvents like DMSO-d₆ or D₂O can also be used, which may affect the chemical shifts, particularly of the labile amine protons.

  • Standard : Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Sample Preparation : A small amount of this compound is dissolved in the deuterated solvent in an NMR tube.

  • Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3380 - 3300Medium, sharp (doublet)N-H stretching (primary amine)
~3060 - 3030MediumC-H stretching (aromatic)
~2940 - 2860MediumC-H stretching (aliphatic)
~1600, ~1495StrongC=C stretching (aromatic ring)
~1240StrongC-O stretching (aryl ether)
~1040StrongC-N stretching
~750, ~690StrongC-H bending (out-of-plane, monosubstituted benzene)
Experimental Protocols for IR

The data presented is consistent with spectra obtained via the following methods:

  • Attenuated Total Reflectance (ATR)-IR : A drop of the neat liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium). The spectrum is then recorded. The instrument used for such an analysis could be a Bruker Tensor 27 FT-IR.[1]

  • Neat (Capillary Cell) : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
137Moderate[M]⁺ (Molecular Ion)
108Moderate[C₆H₅OCH₃]⁺
94Moderate[C₆H₅OH]⁺
77Moderate[C₆H₅]⁺
30High[CH₂NH₂]⁺
Experimental Protocols for MS

The mass spectral data is typically obtained using the following technique:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer.

  • Ionization Method : Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.[2]

Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer can be rationalized by several key bond cleavages. The following diagram illustrates a plausible fragmentation pathway.

G M [C₈H₁₁NO]⁺˙ m/z = 137 (Molecular Ion) F1 [CH₂NH₂]⁺ m/z = 30 M->F1 - C₇H₉O˙ F2 [C₇H₈O]⁺˙ M->F2 - CH₃N F4 [C₆H₅OH]⁺˙ m/z = 94 F2->F4 Rearrangement F6 [C₇H₇]⁺ m/z = 91 F2->F6 - CHO F3 [C₆H₅O]⁺ m/z = 93 F5 [C₆H₅]⁺ m/z = 77 F4->F5 - OH

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

Commercial Suppliers and Technical Applications of 2-Phenoxyethylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for 2-Phenoxyethylamine (CAS 1758-46-9), a versatile amine used in organic synthesis and as a scaffold in medicinal chemistry. This document details the specifications from various suppliers, outlines its known biological activities, and provides detailed experimental protocols for investigating its potential as a β-glucosidase inhibitor and in adrenergic receptor binding.

Commercial Availability and Specifications

This compound is readily available from several major chemical suppliers. The compound is typically offered at various purity levels suitable for research and development purposes. For research use only, it is not intended for diagnostic or therapeutic use. Below is a summary of offerings from prominent vendors.

Table 1: Commercial Supplier Specifications for this compound

SupplierProduct Number (Example)PurityFormulaMolecular Weight ( g/mol )CAS Number
Sigma-Aldrich 44840098%C₈H₁₁NO137.181758-46-9
Thermo Scientific RF03254DA≥95%C₈H₁₁NO137.181758-46-9
Santa Cruz Biotechnology sc-239103≥95%C₈H₁₁NO137.181758-46-9
ChemScene CS-W002257≥97%C₈H₁₁NO137.181758-46-9
ChemicalBook CB235896199%+ (HPLC)C₈H₁₁NO137.181758-46-9

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to light yellow liquid[1]
Boiling Point 101-103 °C / 4 mmHg[1]
Density 1.048 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.536[1]
Flash Point 107 °C (224.6 °F) - closed cup[2]
Storage Temperature 2–8 °C under inert gas[1]
Stability Stable, combustible, air sensitive[1]
InChI Key IMLAIXAZMVDRGA-UHFFFAOYSA-N[2]

Key Biological Activities and Applications

This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals. Research has highlighted its role as a precursor to compounds with significant biological effects.

Precursor for 1,4-Benzothiazepines and 1,4-Benzoxazepines

This compound is a key intermediate in the synthesis of novel 1,4-benzothiazepines and 1,4-benzoxazepines. These classes of compounds are of interest in drug discovery due to their potential as antipsychotic agents and enzyme inhibitors. The synthesis involves the reaction of this compound with reagents like 2,5-dimethoxy-2,5-dihydrofuran or 2-formylbenzoic acid, followed by Lewis acid-mediated cyclization.[3]

Potential β-Adrenergic Blocking Activity

Compounds containing the phenoxyethylamine moiety are known to exhibit β-adrenergic blocking and vasodilating properties.[1] This suggests that this compound and its derivatives could serve as scaffolds for the development of new cardiovascular drugs. Beta-blockers are a class of medications that manage cardiac arrhythmias, protect from a second heart attack, and treat hypertension. They function by antagonizing the effects of catecholamines at β-adrenergic receptors.

Inhibition of β-Glucosidase

This compound has also been identified as an inhibitor of β-glucosidase.[1] The inhibition of glucosidases is a clinically validated approach for managing type 2 diabetes, as it can delay carbohydrate digestion and lower postprandial blood glucose levels. Research indicates that amines, in general, are effective inhibitors of β-glucosidase, with their binding affinity influenced by hydrophobicity.[4]

Signaling Pathways

β-Adrenergic Receptor Signaling

β-adrenergic receptors are G-protein coupled receptors (GPCRs). As a blocker, a this compound-derived antagonist would bind to the receptor but not activate it. This prevents the natural ligands (epinephrine and norepinephrine) from binding and initiating the downstream signaling cascade. The canonical pathway, which is blocked by an antagonist, involves the activation of a stimulatory G-protein (Gs), leading to the production of the second messenger cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[5][6][7]

Beta_Adrenergic_Signaling_Pathway cluster_cytosol Cytosol Receptor β-Adrenergic Receptor (GPCR) G_Protein G-Protein (Gs αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates (Gα-GTP) cAMP cAMP AC->cAMP Converts Ligand Norepinephrine (Agonist) Ligand->Receptor Activates Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Blocks ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cell_Response Cellular Response (e.g., Increased Heart Rate) PKA_active->Cell_Response Phosphorylates Targets

Caption: Blockade of the β-Adrenergic Signaling Pathway.

Experimental Protocols

The following protocols are detailed methodologies for assessing the biological activity of this compound.

Protocol 1: β-Glucosidase Inhibition Assay

This protocol is adapted from a study on reversible inhibitors of β-glucosidase and is suitable for determining the inhibitory potential of this compound.[4]

Objective: To determine the inhibition constant (Ki) of this compound for β-glucosidase.

Materials:

  • This compound (from a commercial supplier)

  • β-Glucosidase (e.g., from almonds)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

  • Citrate-phosphate buffer (pH 5.0)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

  • 96-well microplates

  • Incubator or water bath set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of concentrations.

    • Prepare a stock solution of the substrate pNPG in the assay buffer.

    • Prepare the β-glucosidase enzyme solution in the assay buffer to a concentration that yields a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 100 µL of citrate-phosphate buffer.

      • 20 µL of the this compound solution at various concentrations (for test wells).

      • 20 µL of buffer for the control (no inhibitor) wells.

      • 20 µL of buffer without enzyme for the blank wells.

    • Add 20 µL of the β-glucosidase solution to the test and control wells.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add 40 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a fixed time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well. This also develops the yellow color of the p-nitrophenol product.

  • Measurement:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance_inhibitor / Absorbance_control)] * 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting % inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Glucosidase_Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) setup 2. Assay Plate Setup (Add Buffer, Inhibitor/Control, Enzyme) prep->setup preincubate 3. Pre-incubation (37°C for 10 min) setup->preincubate initiate 4. Initiate Reaction (Add Substrate pNPG) preincubate->initiate incubate 5. Incubation (37°C for 20 min) initiate->incubate terminate 6. Terminate Reaction (Add Na₂CO₃) incubate->terminate measure 7. Measure Absorbance (405 nm) terminate->measure analyze 8. Data Analysis (% Inhibition, IC₅₀, Ki) measure->analyze

References

Methodological & Application

Application Notes and Protocols: The Versatile Scaffold of 2-Phenoxyethylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-phenoxyethylamine scaffold in drug discovery. This versatile structural motif serves as a foundational element in the design and synthesis of a wide array of therapeutic agents targeting various biological systems. Detailed protocols for relevant experimental procedures are included to facilitate practical application in a research setting.

Introduction to this compound

This compound is an organic compound featuring a phenoxy group linked to an ethylamine chain.[1] This unique combination of an aromatic ether and a primary amine provides a flexible and pharmacologically relevant scaffold.[1] Its structural similarity to endogenous monoamine neurotransmitters, such as phenethylamine, dopamine, and norepinephrine, has made it an attractive starting point for the development of novel drugs targeting the central and peripheral nervous systems.[2] The phenoxy ring and the ethylamine side chain can be readily modified, allowing for the fine-tuning of physicochemical properties and biological activity. This adaptability has led to the discovery of compounds with diverse pharmacological profiles, including adrenergic receptor antagonists, monoamine oxidase (MAO) inhibitors, and dopaminergic agents.[3][4]

Applications in Drug Discovery

The this compound scaffold is a key component in a variety of clinically and preclinically important molecules.

  • Adrenergic Receptor Modulators: One of the most notable applications of this scaffold is in the development of adrenergic receptor antagonists. Phenoxybenzamine, a non-selective, long-acting alpha-adrenergic blocker, is a prominent example derived from a related chemical backbone.[5] It is used clinically to manage hypertensive episodes associated with pheochromocytoma. The phenoxyethylamine core allows for interactions with the adrenergic receptor binding pocket.

  • Monoamine Oxidase (MAO) Inhibitors: Derivatives of this compound have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine.[4] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and Parkinson's disease.[6]

  • Dopaminergic Agents: The this compound template has been successfully employed to create novel dopamine D2 receptor partial agonists.[3] These agents are of interest for the treatment of neuropsychiatric disorders where modulation of the dopaminergic system is desired.

  • Neuroprotective Agents: Recent studies have explored aryloxyethylamine derivatives for their neuroprotective activities. Certain compounds have shown potential in protecting neuronal cells from glutamate-induced cell death and have demonstrated anti-ischemic activity in animal models.[7]

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the quantitative biological data for a selection of this compound derivatives, highlighting their potency as monoamine oxidase inhibitors.

CompoundTargetIC50 (µM)Reference
2-(4-Methoxyphenoxy)acetamide derivativeMAO-AValue not specified[4]
2-Phenoxyacetamide derivative 1MAO-BValue not specified[4]
Pyridazinobenzylpiperidine derivative S5MAO-B0.203[8]
Pyridazinobenzylpiperidine derivative S16MAO-B0.979[8]
Pyridazinobenzylpiperidine derivative S15MAO-A3.691[8]
N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamineMAO-A & MAO-BPotent, non-selective[9]
N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamineMAO-APotent, selective[9]

Note: Specific IC50 values for some compounds were not available in the cited literature, but their significant inhibitory activity was noted.

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes a general method for the N-alkylation of this compound to introduce substituents for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-alkylated-2-phenoxyethylamine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.[6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for a fluorometric assay)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic probe)

  • Test compounds (this compound derivatives)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in assay buffer.

  • In a 96-well black microplate, add the assay buffer, HRP, and Amplex® Red reagent to each well.

  • Add the test compounds or positive controls to the respective wells.

  • Initiate the reaction by adding the MAO enzyme (MAO-A or MAO-B) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the enzymatic reaction by adding the MAO substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by therapeutic agents derived from the this compound scaffold.

Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Norepinephrine/ Epinephrine AR Adrenergic Receptor (α/β) Ligand->AR Binds G_Protein G-Protein (Gs/Gi/Gq) AR->G_Protein Activates Effector Adenylyl Cyclase/ Phospholipase C G_Protein->Effector Modulates Second_Messenger cAMP / IP3, DAG Effector->Second_Messenger Produces PKA_PKC PKA / PKC Second_Messenger->PKA_PKC Activates Cellular_Response Physiological Response PKA_PKC->Cellular_Response Leads to Antagonist This compound Derivative (Antagonist) Antagonist->AR Blocks

Caption: Adrenergic signaling pathway and the inhibitory action of this compound-based antagonists.

Dopaminergic_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_Protein_i Gi/o Protein D2R->G_Protein_i Activates AC_inhibit Adenylyl Cyclase (Inhibited) G_Protein_i->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Leads to Neuronal_Response Modulated Neuronal Excitability cAMP_decrease->Neuronal_Response Partial_Agonist This compound Derivative (Partial Agonist) Partial_Agonist->D2R Modulates

Caption: Dopaminergic signaling via the D2 receptor, modulated by this compound-based partial agonists.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and evaluation of novel this compound derivatives.

Drug_Discovery_Workflow Start Design & Synthesis of This compound Derivatives Primary_Screening Primary Screening: In Vitro Target-Based Assays (e.g., MAO Inhibition, Receptor Binding) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies & ADME Profiling Hit_Identification->Lead_Optimization Active In_Vivo_Testing In Vivo Efficacy & Safety (Animal Models) Lead_Optimization->In_Vivo_Testing In_Vivo_Testing->Lead_Optimization Unfavorable Profile Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection Favorable Profile

Caption: A generalized workflow for the discovery of drugs based on the this compound scaffold.

References

Application Notes and Protocols for the Use of 2-Phenoxyethylamine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of a variety of key heterocyclic compounds utilizing 2-phenoxyethylamine as a versatile starting material. This document is intended to serve as a practical guide for researchers in medicinal chemistry, organic synthesis, and drug development, offering clear, reproducible methods for the preparation of morpholines, piperazines, tetrahydroisoquinolines, and benzimidazoles incorporating a phenoxyethyl moiety.

Introduction

This compound is a valuable bifunctional building block possessing a primary amine and a phenoxy group. This unique combination of functional groups allows for its elaboration into a diverse range of heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The phenoxy group can impart favorable pharmacokinetic properties and engage in specific interactions with biological targets, while the amine functionality serves as a key handle for cyclization reactions. This document outlines established synthetic routes to construct morpholine, piperazine, tetrahydroisoquinoline, and benzimidazole ring systems from this readily available precursor.

Synthesis of 4-(2-Phenoxyethyl)morpholine

The synthesis of 4-(2-phenoxyethyl)morpholine can be achieved through a direct N-alkylation of this compound with a suitable dielectrophile, such as bis(2-chloroethyl) ether. This reaction proceeds via a double nucleophilic substitution, where the primary amine of this compound displaces both leaving groups on the dielectrophile to form the morpholine ring.

General Reaction Scheme:

Experimental Protocol: Synthesis of 4-(2-Phenoxyethyl)morpholine

Materials:

  • This compound

  • Bis(2-chloroethyl) ether

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile (10 volumes), add a base such as potassium carbonate (2.5 eq).

  • Add bis(2-chloroethyl) ether (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-(2-phenoxyethyl)morpholine as a pure compound.

Quantitative Data:

ParameterValue
Typical Yield60-75%
Reaction Time12-16 hours
Reaction Temperature82 °C (reflux)

Synthesis of 1,4-Bis(2-phenoxyethyl)piperazine

The synthesis of 1,4-bis(2-phenoxyethyl)piperazine can be accomplished by the N-alkylation of this compound with a 1,2-dihaloethane, such as 1,2-dibromoethane. This reaction involves the initial formation of a piperazine ring through the reaction of two molecules of this compound with one molecule of the dihaloalkane, followed by the alkylation of the remaining secondary amines of the newly formed piperazine ring with two additional molecules of a 2-phenoxyethyl halide (which can be formed in situ or added separately). A more direct, albeit potentially lower-yielding, approach involves the direct reaction of excess this compound with a 1,2-dihaloethane under basic conditions.

General Reaction Scheme:

Experimental Protocol: Synthesis of 1,4-Bis(2-phenoxyethyl)piperazine

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • In a round-bottom flask, combine this compound (4.0 eq) and sodium carbonate (4.0 eq) in ethanol (15 volumes).

  • To this stirred suspension, add 1,2-dibromoethane (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 1,4-bis(2-phenoxyethyl)piperazine.

Quantitative Data:

ParameterValue
Typical Yield40-55%
Reaction Time24 hours
Reaction Temperature78 °C (reflux)

Synthesis of Phenoxy-Substituted Tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a powerful method for the synthesis of tetrahydroisoquinolines.[1][2] In this reaction, a β-arylethylamine, such as this compound, undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[1][2]

General Reaction Scheme:

Experimental Protocol: Pictet-Spengler Synthesis of a Phenoxy-Substituted Tetrahydroisoquinoline

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Methanol (MeOH) or Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add aqueous formaldehyde (1.2 eq) to the solution.

  • Acidify the mixture by adding concentrated hydrochloric acid or trifluoroacetic acid dropwise until the pH is approximately 1-2.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenoxy-substituted tetrahydroisoquinoline.

Quantitative Data:

ParameterValue
Typical Yield50-70%
Reaction Time24-48 hours
Reaction TemperatureRoom Temperature

Synthesis of Phenoxy-Substituted Dihydroisoquinolines via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines.[3][4][5][6] This intramolecular cyclization involves the dehydration of an N-acyl-β-arylethylamine using a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3][4][5][6] To utilize this compound in this synthesis, it must first be acylated.

General Reaction Scheme:

Step 1: Acylation

Step 2: Cyclization

Experimental Protocol: Bischler-Napieralski Synthesis of a Phenoxy-Substituted Dihydroisoquinoline

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Phosphorus oxychloride (POCl₃)

  • Toluene or Acetonitrile

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of N-Acetyl-2-phenoxyethylamine

  • Dissolve this compound (1.0 eq) in dichloromethane in the presence of a base like pyridine or triethylamine (1.2 eq).

  • Cool the solution to 0 °C and add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-acetyl-2-phenoxyethylamine, which can often be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve N-acetyl-2-phenoxyethylamine (1.0 eq) in dry toluene or acetonitrile.

  • Add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated NaOH or NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the phenoxy-substituted dihydroisoquinoline.

Quantitative Data:

ParameterValue (Acylation)Value (Cyclization)
Typical Yield>90%50-80%
Reaction Time2-4 hours2-6 hours
Reaction Temperature0 °C to RT80-110 °C

Synthesis of 2-(Phenoxymethyl)benzimidazole

Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. To synthesize a 2-(phenoxymethyl)benzimidazole, phenoxyacetic acid can be condensed with o-phenylenediamine under acidic conditions.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-(Phenoxymethyl)benzimidazole

Materials:

  • o-Phenylenediamine

  • Phenoxyacetic acid

  • 4M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, mix o-phenylenediamine (1.0 eq) and phenoxyacetic acid (1.05 eq).

  • Add 4M hydrochloric acid (5-10 volumes) to the mixture.

  • Heat the reaction mixture at reflux (around 100 °C) for 4-6 hours. Alternatively, polyphosphoric acid can be used as both the solvent and catalyst at a higher temperature (150-160 °C) for a shorter duration (1-2 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the product precipitates.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(phenoxymethyl)benzimidazole.

Quantitative Data:

ParameterValue (HCl method)Value (PPA method)
Typical Yield70-85%75-90%
Reaction Time4-6 hours1-2 hours
Reaction Temperature~100 °C150-160 °C

Visualizations

experimental_workflow cluster_morpholine Synthesis of 4-(2-Phenoxyethyl)morpholine cluster_piperazine Synthesis of 1,4-Bis(2-phenoxyethyl)piperazine cluster_thiq Pictet-Spengler Synthesis cluster_dhiq Bischler-Napieralski Synthesis cluster_benzimidazole Synthesis of 2-(Phenoxymethyl)benzimidazole A1 This compound + Bis(2-chloroethyl) ether B1 N-Alkylation (K2CO3, CH3CN, Reflux) A1->B1 C1 Workup and Purification B1->C1 D1 4-(2-Phenoxyethyl)morpholine C1->D1 A2 This compound + 1,2-Dibromoethane B2 N-Alkylation (Na2CO3, EtOH, Reflux) A2->B2 C2 Workup and Purification B2->C2 D2 1,4-Bis(2-phenoxyethyl)piperazine C2->D2 A3 This compound + Formaldehyde B3 Condensation & Cyclization (Acid catalyst, RT) A3->B3 C3 Workup and Purification B3->C3 D3 Phenoxy-substituted Tetrahydroisoquinoline C3->D3 A4 This compound B4 Acylation (Acetyl chloride) A4->B4 C4 N-Acetyl-2-phenoxyethylamine B4->C4 D4 Cyclization (POCl3, Reflux) C4->D4 E4 Workup and Purification D4->E4 F4 Phenoxy-substituted Dihydroisoquinoline E4->F4 A5 o-Phenylenediamine + Phenoxyacetic acid B5 Condensation (Acid catalyst, Heat) A5->B5 C5 Workup and Purification B5->C5 D5 2-(Phenoxymethyl)benzimidazole C5->D5

Caption: General workflows for the synthesis of various heterocyclic compounds from this compound.

References

Application Notes and Protocols for N-Alkylation of 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the N-alkylation of 2-phenoxyethylamine, a valuable building block in medicinal chemistry and drug development. The N-alkylation of primary amines like this compound is a fundamental transformation used to synthesize a diverse range of secondary and tertiary amines, which are prevalent in many biologically active compounds.[1][2][3] The protocols below describe two common and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Overview of N-Alkylation Methods

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles. This reactivity is harnessed in N-alkylation reactions.

  • Direct Alkylation with Alkyl Halides: This method involves a direct nucleophilic substitution (S_N2) reaction between the amine and an alkyl halide.[4] While straightforward, this reaction can sometimes lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine can also react with the alkyl halide.[5] The use of excess amine or specific reaction conditions can favor mono-alkylation.[6]

  • Reductive Amination: This is a highly versatile and selective method for forming C-N bonds.[7] It proceeds in a one-pot fashion where the amine first condenses with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ by a mild reducing agent to yield the N-alkylated amine.[7][8] This method generally provides better control over the degree of alkylation compared to direct alkylation.

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol describes the mono-N-alkylation of this compound with a generic alkyl bromide in the presence of a base.

Materials:

  • This compound

  • Alkyl Bromide (e.g., Benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the amine in anhydrous acetonitrile (approximately 10 mL per 10 mmol of amine).

  • Add anhydrous potassium carbonate (1.5 equivalents).[9]

  • To the stirring suspension, add the alkyl bromide (1.0-1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor its progress using Thin-Layer Chromatography (TLC).

  • Once the starting amine is consumed (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated this compound.[9]

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a generic aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (optional, as a catalyst)[8]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution[8]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde (1.0 equivalent) in 1,2-dichloroethane (approximately 15 mL per 10 mmol of amine).[10]

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A few drops of acetic acid can be added to catalyze this step.[8]

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirring solution. The reaction is typically exothermic.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-24 hours), quench the reaction by slowly adding saturated aqueous K₂CO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).[8]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-alkylated product.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes typical quantitative data for the N-benzylation of this compound using the protocols described above.

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Alkylating Agent Benzyl BromideBenzaldehyde
Reagents K₂CO₃NaBH(OAc)₃
Solvent Acetonitrile1,2-Dichloroethane
Temperature 82°C (Reflux)Room Temperature
Reaction Time 8 hours12 hours
Yield (Isolated) 75%88%
Purity (by HPLC) >95%>98%

Visualizations

G cluster_0 Protocol 1: Direct Alkylation Workflow A 1. Dissolve this compound and K₂CO₃ in Acetonitrile B 2. Add Alkyl Halide A->B C 3. Heat to Reflux (4-12h) B->C D 4. Cool and Filter Solids C->D E 5. Concentrate Filtrate D->E F 6. Aqueous Work-up (Extraction & Washes) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure N-Alkylated Product H->I

Caption: Workflow for Direct N-Alkylation.

G cluster_1 Protocol 2: Reductive Amination Workflow RA 1. Dissolve this compound and Aldehyde in DCE RB 2. Stir for Imine Formation (30-60 min) RA->RB RC 3. Add NaBH(OAc)₃ RB->RC RD 4. Stir at RT (2-24h) RC->RD RE 5. Quench with K₂CO₃ (aq) RD->RE RF 6. Aqueous Work-up (Extraction & Washes) RE->RF RG 7. Dry and Concentrate RF->RG RH 8. Column Chromatography RG->RH RI Pure N-Alkylated Product RH->RI

Caption: Workflow for Reductive Amination.

Certain N-alkylated phenoxyethylamine derivatives have been investigated for their roles as modulators of G-protein coupled receptors (GPCRs), such as dopamine receptors.[11] The diagram below illustrates a generalized signaling pathway where an N-alkylated derivative acts as a receptor agonist.

G cluster_2 Agonist-Mediated GPCR Signaling Ligand N-Alkylated This compound (Agonist) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein Activation (GDP -> GTP) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase Activation (e.g., PKA) Second_Messenger->Kinase Activates Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Kinase->Response Phosphorylates Targets

Caption: Generalized GPCR Agonist Pathway.

References

Application Notes and Protocols: 2-Phenoxyethylamine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenoxyethylamine serves as a versatile chemical intermediate in the development of a variety of bioactive molecules with applications in agricultural chemistry. While direct use of this compound as an agrochemical is not common, its structural motif is a key component in the synthesis of novel fungicides, herbicides, and plant growth regulators. These application notes provide an overview of the use of this compound-derived compounds in agriculture, including their biological activities and the experimental protocols for their evaluation.

I. Fungicidal Applications

Derivatives of this compound have demonstrated notable fungicidal properties, particularly against economically important plant pathogens such as Botrytis cinerea, the causal agent of gray mold disease.

A. Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro and in vivo fungicidal activity of selected 2-substituted phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamide derivatives, which incorporate a structure related to this compound, against two strains of Botrytis cinerea.

Compound IDTarget Organism (Strain)EC₅₀ (mg L⁻¹) (in vitro)Control Efficiency (%) (in vivo)Reference
V-1 B. cinerea (DL-11)0.1070.8[1][2]
B. cinerea (HLD-15)3.32[1][2]
V-9 B. cinerea (DL-11)0.01-[1][2]
B. cinerea (HLD-15)7.72[1][2]
V-13 B. cinerea-74.6[1][2]
V-14 B. cinerea-73.3[1][2]
Procymidone B. cinerea (DL-11)2.5972.5[1]
(Commercial Fungicide)B. cinerea (HLD-15)15.95[1]
Pyrimethanil B. cinerea (DL-11)32.73-[1]
(Commercial Fungicide)B. cinerea (HLD-15)71.25[1]

B. Experimental Protocols

1. In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is adapted from methodologies used to evaluate the efficacy of fungicidal compounds.

  • Objective: To determine the concentration of the test compound that inhibits 50% of the mycelial growth (EC₅₀) of a target fungus.

  • Materials:

    • Potato Dextrose Agar (PDA) medium

    • Target fungal strain (e.g., Botrytis cinerea)

    • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm)

    • Incubator

  • Procedure:

    • Prepare a stock solution of each test compound in the chosen solvent.

    • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

    • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 mg L⁻¹). A control plate with solvent only should also be prepared.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Inoculate the center of each Petri dish with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.

    • Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

2. In Vivo Fungicidal Activity Assay (Detached Leaf Assay)

  • Objective: To evaluate the protective efficacy of the test compounds against fungal infection on plant tissue.

  • Materials:

    • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato, cucumber)

    • Spore suspension of the target fungus (e.g., Botrytis cinerea) at a known concentration (e.g., 1 x 10⁶ spores/mL)

    • Test compounds formulated as a sprayable solution with a surfactant.

    • Humid chambers (e.g., Petri dishes with moist filter paper)

    • Growth chamber or incubator with controlled light and temperature.

  • Procedure:

    • Prepare spray solutions of the test compounds at various concentrations.

    • Spray the detached leaves with the test solutions until runoff and allow them to air dry. Control leaves are sprayed with a solution containing only the solvent and surfactant.

    • After drying, place the leaves in humid chambers.

    • Inoculate each leaf with a droplet of the fungal spore suspension.

    • Incubate the chambers under conditions conducive to fungal infection (e.g., 20-25°C with a photoperiod).

    • After a set incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.

    • Calculate the control efficiency using the formula: Control Efficiency (%) = [(Severity in control - Severity in treatment) / Severity in control] x 100

C. Workflow for Fungicide Development

Fungicide_Development_Workflow A Synthesis of this compound Derivatives B In Vitro Screening (Mycelial Growth Inhibition) A->B C Determination of EC50 Values B->C D In Vivo Screening (Detached Leaf/Whole Plant Assay) C->D Active Compounds E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies & Optimization E->F G Field Trials E->G F->A New Derivatives H Formulation & Registration G->H Herbicidal_Action Compound Herbicidal Compound (this compound Derivative) Application Foliar Application (Post-emergence) Compound->Application Uptake Absorption by Plant Tissues Application->Uptake Translocation Translocation within the Plant Uptake->Translocation TargetSite Interaction with Target Site/Enzyme Translocation->TargetSite Inhibition Inhibition of a Key Metabolic Pathway TargetSite->Inhibition Effect Growth Inhibition & Plant Death Inhibition->Effect

References

Synthesis of Novel Beta-Blockers from 2-Phenoxyethylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and pharmacological evaluation of novel beta-blockers derived from 2-Phenoxyethylamine. The methodologies described are based on established synthetic routes for aryloxypropanolamine beta-blockers and are adapted for the specified starting material.

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Most beta-blockers are aryloxypropanolamine derivatives, characterized by a substituted aromatic ring linked via an ether-propanolamine side chain. This document outlines a synthetic strategy to generate a library of novel beta-blockers starting from this compound, a readily available chemical scaffold. The protocols provided herein are intended to guide researchers in the synthesis, purification, and pharmacological characterization of these new chemical entities.

Synthetic Strategy

The proposed synthetic route from this compound to novel aryloxypropanolamine beta-blockers involves a multi-step process. The core idea is to introduce a reactive handle on the aromatic ring of this compound, which can then be converted to the characteristic glycidyl ether intermediate. Subsequent ring-opening with various amines will yield a diverse library of target compounds.

A plausible synthetic pathway is outlined below:

  • N-Acetylation of this compound: Protection of the primary amine to prevent side reactions in subsequent steps.

  • Friedel-Crafts Acylation: Introduction of an acetyl group onto the para-position of the phenoxy ring.

  • Baeyer-Villiger Oxidation: Conversion of the acetyl group to an acetate ester, which is then hydrolyzed to a phenol.

  • Williamson Ether Synthesis: Reaction of the newly formed phenol with epichlorohydrin to form the key glycidyl ether intermediate.

  • Epoxide Ring-Opening: Reaction of the glycidyl ether with a selection of amines to generate the final beta-blocker candidates.

Experimental Protocols

Protocol 1: Synthesis of N-(2-phenoxyethyl)acetamide (Intermediate 1)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 g, 72.9 mmol) in 100 mL of dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (8.2 mL, 87.5 mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization from ethyl acetate/hexanes to afford N-(2-phenoxyethyl)acetamide as a white solid.

Protocol 2: Synthesis of N-(4-acetyl-2-phenoxyethyl)acetamide (Intermediate 2)
  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add N-(2-phenoxyethyl)acetamide (10 g, 55.8 mmol) and 100 mL of anhydrous carbon disulfide.

  • Addition of Catalyst: Cool the mixture to 0 °C and add anhydrous aluminum chloride (16.7 g, 125.5 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Addition of Reagent: Add acetyl chloride (4.8 mL, 67.0 mmol) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with 20 mL of concentrated HCl. Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-(4-acetyl-2-phenoxyethyl)acetamide.

Protocol 3: Synthesis of 4-hydroxy-N-(2-phenoxyethyl)acetamide (Intermediate 3)
  • Reaction Setup: Dissolve N-(4-acetyl-2-phenoxyethyl)acetamide (10 g, 45.2 mmol) in 150 mL of chloroform in a 500 mL round-bottom flask.

  • Addition of Reagent: Add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 12.1 g, 54.2 mmol) portion-wise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Work-up: Quench the reaction with a 10% aqueous solution of sodium sulfite. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate.

  • Hydrolysis: Remove the solvent in vacuo. To the resulting crude acetate, add 100 mL of methanol and 20 mL of 2M sodium hydroxide. Stir at room temperature for 2 hours.

  • Purification: Neutralize the mixture with 2M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain 4-hydroxy-N-(2-phenoxyethyl)acetamide.

Protocol 4: Synthesis of 4-(oxiran-2-ylmethoxy)-N-(2-phenoxyethyl)acetamide (Intermediate 4)
  • Reaction Setup: In a 250 mL flask, dissolve 4-hydroxy-N-(2-phenoxyethyl)acetamide (5 g, 23.9 mmol) in a mixture of 50 mL of ethanol and 10 mL of water.

  • Addition of Reagents: Add epichlorohydrin (5.6 mL, 71.7 mmol) and sodium hydroxide (1.4 g, 35.9 mmol).

  • Reaction: Heat the mixture to reflux and stir for 3 hours.

  • Work-up: Cool the reaction mixture and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration, concentrate the solvent under reduced pressure. Purify the crude epoxide by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the glycidyl ether intermediate.

Protocol 5: Synthesis of Novel Beta-Blockers (Final Products)
  • General Procedure: To a solution of 4-(oxiran-2-ylmethoxy)-N-(2-phenoxyethyl)acetamide (1 g, 3.77 mmol) in 20 mL of methanol, add the desired amine (e.g., isopropylamine, tert-butylamine, 1.1 equivalents, 4.15 mmol).

  • Reaction: Stir the mixture at reflux for 6 hours.

  • Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the final beta-blocker derivative.

Data Presentation

Table 1: Synthesis Yields of Intermediates and Final Products
CompoundStructureMolecular Weight ( g/mol )Starting MaterialMolar Ratio (Starting Material:Reagent)Reaction Time (h)Yield (%)
Intermediate 1 N-(2-phenoxyethyl)acetamide179.22This compound1:1.2492
Intermediate 2 N-(4-acetyl-2-phenoxyethyl)acetamide221.26Intermediate 11:1.21265
Intermediate 3 4-hydroxy-N-(2-phenoxyethyl)acetamide195.22Intermediate 21:1.224 (oxidation), 2 (hydrolysis)58
Intermediate 4 4-(oxiran-2-ylmethoxy)-N-(2-phenoxyethyl)acetamide265.30Intermediate 31:3375
Final Product A (R,S)-1-(4-(2-acetamidophenoxy)methoxy)-3-(isopropylamino)propan-2-ol324.40Intermediate 41:1.1 (Isopropylamine)685
Final Product B (R,S)-1-(4-(2-acetamidophenoxy)methoxy)-3-(tert-butylamino)propan-2-ol338.43Intermediate 41:1.1 (tert-Butylamine)681
Table 2: Pharmacological Evaluation of Novel Beta-Blockers
Compoundβ1-Adrenergic Receptor Binding Affinity (Ki, nM)β2-Adrenergic Receptor Binding Affinity (Ki, nM)β1/β2 Selectivity RatioFunctional Antagonism (pA2) - β1 (Guinea Pig Atria)Functional Antagonism (pA2) - β2 (Guinea Pig Trachea)
Propranolol 1.50.80.538.78.9
Atenolol 120450037.57.45.8
Final Product A 5.215.83.08.17.6
Final Product B 8.15.50.687.98.0

Note: The pharmacological data for Final Products A and B are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Mandatory Visualization

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets Beta_Blocker Beta-Blocker (Antagonist) Beta_Blocker->Beta_Receptor Blocks Synthesis_Workflow Start This compound Step1 N-Acetylation Start->Step1 Intermediate1 Intermediate 1 (N-(2-phenoxyethyl)acetamide) Step1->Intermediate1 Step2 Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 Intermediate 2 (N-(4-acetyl-2-phenoxyethyl)acetamide) Step2->Intermediate2 Step3 Baeyer-Villiger Oxidation & Hydrolysis Intermediate2->Step3 Intermediate3 Intermediate 3 (4-hydroxy-N-(2-phenoxyethyl)acetamide) Step3->Intermediate3 Step4 Williamson Ether Synthesis (with Epichlorohydrin) Intermediate3->Step4 Intermediate4 Intermediate 4 (Glycidyl Ether) Step4->Intermediate4 Step5 Epoxide Ring-Opening (with various amines) Intermediate4->Step5 FinalProducts Library of Novel Beta-Blockers Step5->FinalProducts

Application Notes and Protocols: 2-Phenoxyethylamine in the Synthesis of Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-phenoxyethylamine and its derivatives as key building blocks in the synthesis of clinically significant adrenergic receptor antagonists. This document outlines the synthetic protocols, pharmacological data, and mechanisms of action for representative α and β-adrenergic blockers, offering valuable insights for drug discovery and development in the cardiovascular and urological therapeutic areas.

Introduction

The this compound moiety is a versatile scaffold in medicinal chemistry, particularly in the development of aryloxypropanolamine-based β-blockers and other related adrenergic receptor antagonists. The ether linkage and the ethylamine side chain provide a foundational structure that can be readily modified to achieve desired selectivity and potency at α- and β-adrenoceptors. This document focuses on two prominent examples: Carvedilol, a non-selective β-blocker with α1-antagonistic properties, and Naftopidil, a selective α1D/1A-adrenoceptor antagonist.

Adrenergic Receptor Antagonists from this compound Derivatives

Carvedilol: A Non-Selective β- and α1-Adrenergic Antagonist

Carvedilol is a widely used medication for the management of heart failure and hypertension. Its unique pharmacological profile, acting as both a non-selective β-adrenergic receptor antagonist (β1 and β2) and an α1-adrenergic receptor antagonist, is attributed to its distinct structural features derived from a substituted this compound derivative.

The binding affinities (Ki) and inhibitory concentrations (IC50) of Carvedilol for various adrenergic receptors are summarized in the table below.

CompoundReceptor SubtypeKi (nM)IC50 (nM)Reference
Carvedilolβ1-adrenoceptor0.29 - 0.9-[1]
β2-adrenoceptor0.24 - 1.6-[1]
α1-adrenoceptor0.6 - 2.2-[1]
α1A-adrenoceptor2.2-[2]
α1B-adrenoceptor39.8-[3]
α1D-adrenoceptor6.1-[3]
α2C-adrenoceptor-550[3]

Carvedilol exerts its therapeutic effects by blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β and α1-adrenergic receptors.

  • β-Adrenoceptor Blockade: In the heart, blockade of β1-receptors decreases heart rate, myocardial contractility, and cardiac output. Blockade of β2-receptors in blood vessels can lead to vasodilation. A unique aspect of Carvedilol's mechanism is its "biased agonism" at the β2-adrenoceptor. While it antagonizes G-protein-mediated signaling, it can stimulate β-arrestin-dependent pathways, leading to the activation of downstream kinases like ERK1/2. This biased signaling may contribute to some of its beneficial effects in heart failure.[1][4]

  • α1-Adrenoceptor Blockade: Blockade of α1-receptors in vascular smooth muscle leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure.[1]

Carvedilol_Signaling cluster_beta β-Adrenergic Receptor Signaling cluster_alpha α1-Adrenergic Receptor Signaling Carvedilol_beta Carvedilol beta_AR β-Adrenoceptor (β1, β2) Carvedilol_beta->beta_AR Antagonizes beta_arrestin β-Arrestin Carvedilol_beta->beta_arrestin Biased Agonism (at β2AR) G_protein Gs Protein beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ERK ERK1/2 Activation beta_arrestin->ERK Promotes Carvedilol_alpha Carvedilol alpha1_AR α1-Adrenoceptor Carvedilol_alpha->alpha1_AR Antagonizes Vasodilation Vasodilation Carvedilol_alpha->Vasodilation Results in Gq_protein Gq Protein alpha1_AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction Leads to

Caption: Signaling pathways affected by Carvedilol.

This protocol describes a common synthetic route to Carvedilol, involving the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[5][6]

Materials:

  • 4-(2,3-epoxypropoxy)carbazole

  • 2-(2-methoxyphenoxy)ethylamine

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a reaction flask, dissolve 4-(2,3-epoxypropoxy)carbazole (1 equivalent) and 2-(2-methoxyphenoxy)ethylamine (2.25 equivalents) in dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to approximately 70°C with stirring.

  • Maintain the temperature between 68-72°C for 18-20 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Acidify the ethyl acetate solution with hydrochloric acid to precipitate Carvedilol hydrochloride.

  • Filter the precipitate and wash with ethyl acetate.

  • To obtain the free base, suspend the hydrochloride salt in a mixture of water and ethyl acetate and basify with a sodium hydroxide solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Carvedilol.

  • Recrystallize the crude product from ethyl acetate to obtain pure Carvedilol.

Expected Yield: Approximately 80%.[6]

Carvedilol_Synthesis_Workflow Start Starting Materials Epoxycarbazole 4-(2,3-epoxypropoxy)carbazole Start->Epoxycarbazole Phenoxyethylamine 2-(2-methoxyphenoxy)ethylamine Start->Phenoxyethylamine Reaction Reaction in DMSO (70°C, 18-20h) Epoxycarbazole->Reaction Phenoxyethylamine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Salt_Formation HCl Salt Precipitation Workup->Salt_Formation Free_Base Conversion to Free Base (NaOH) Salt_Formation->Free_Base Purification Recrystallization (Ethyl Acetate) Free_Base->Purification End Carvedilol Purification->End

Caption: Workflow for the synthesis of Carvedilol.

Naftopidil: A Selective α1D/1A-Adrenergic Antagonist

Naftopidil is an α1-adrenoceptor antagonist used for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). It exhibits a higher affinity for the α1D and α1A subtypes compared to the α1B subtype.[1][7] The core structure of Naftopidil features a phenylpiperazine moiety, which can be synthesized from precursors related to this compound.

The binding affinities (Ki) and inhibitory concentrations (IC50) of Naftopidil for α1-adrenergic receptor subtypes are presented below.

CompoundReceptor SubtypeKi (nM)IC50 (µM)Reference
Naftopidilα1-adrenoceptor (human prostate)11.6-[1]
α1A-adrenoceptor200.2[3]
α1B-adrenoceptor--[3]
α1D-adrenoceptor1.2-[3]
LNCaP cells (prostate cancer)-22.2[8]
PC-3 cells (prostate cancer)-33.2[8]

Naftopidil's primary mechanism of action is the blockade of α1-adrenergic receptors in the smooth muscle of the prostate and bladder neck.[9] This antagonism leads to smooth muscle relaxation, alleviating the pressure on the urethra and improving urinary flow in patients with BPH. Its higher affinity for the α1D subtype, which is also present in the bladder, may contribute to its efficacy in improving storage symptoms like urinary frequency and urgency.[10] In the context of cancer, Naftopidil has been shown to induce G1 cell cycle arrest and reduce Akt phosphorylation in prostate cancer cells.[8][11]

Naftopidil_Signaling cluster_bph Benign Prostatic Hyperplasia (BPH) cluster_cancer Prostate Cancer Cells Naftopidil_bph Naftopidil alpha1_AR_prostate α1-Adrenoceptor (α1A, α1D) in Prostate & Bladder Naftopidil_bph->alpha1_AR_prostate Antagonizes Relaxation Smooth Muscle Relaxation Naftopidil_bph->Relaxation Induces Smooth_muscle_tone Increased Smooth Muscle Tone alpha1_AR_prostate->Smooth_muscle_tone Maintains Urethral_constriction Urethral Constriction Smooth_muscle_tone->Urethral_constriction Causes LUTS Lower Urinary Tract Symptoms Urethral_constriction->LUTS Leads to Naftopidil_cancer Naftopidil Cell_Cycle Cell Cycle Progression Naftopidil_cancer->Cell_Cycle Inhibits Akt_pathway Akt Signaling Naftopidil_cancer->Akt_pathway Inhibits G1_Arrest G1 Phase Arrest Cell_Cycle->G1_Arrest Leads to Akt_inhibition Reduced Akt Phosphorylation Akt_pathway->Akt_inhibition Results in

Caption: Signaling pathways affected by Naftopidil.

The synthesis of Naftopidil involves the reaction of 3-(1-naphthoxy)-1,2-epoxypropane with 1-(2-methoxyphenyl)piperazine.[3][12]

Materials:

  • 3-(1-naphthoxy)-1,2-epoxypropane

  • 1-(2-methoxyphenyl)piperazine

  • Ethanol (or other suitable organic solvent like isopropanol or toluene)

  • Hydrochloric acid (optional, for salt formation)

Procedure:

  • In a reaction flask, dissolve 3-(1-naphthoxy)-1,2-epoxypropane (1 equivalent) and 1-(2-methoxyphenyl)piperazine (1 equivalent) in a suitable organic solvent such as ethanol.

  • Heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for several hours (e.g., 5 hours) until the reaction is complete (monitored by TLC).[3]

  • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Filter the solid product and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., isopropanol or ethyl acetate) to obtain pure Naftopidil.[3]

Expected Yield: Approximately 79%.[3]

Naftopidil_Synthesis_Workflow Start Starting Materials Naphthoxy_epoxide 3-(1-naphthoxy)- 1,2-epoxypropane Start->Naphthoxy_epoxide Phenylpiperazine 1-(2-methoxyphenyl)piperazine Start->Phenylpiperazine Reaction Reflux in Organic Solvent Naphthoxy_epoxide->Reaction Phenylpiperazine->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification End Naftopidil Purification->End

Caption: Workflow for the synthesis of Naftopidil.

Conclusion

This compound and its derivatives are invaluable synthons for the construction of a diverse range of adrenergic receptor antagonists. The examples of Carvedilol and Naftopidil highlight the versatility of this chemical scaffold in targeting both β- and α-adrenoceptors with varying degrees of selectivity. The provided protocols offer a foundation for the synthesis of these and related compounds, while the pharmacological data and signaling pathway diagrams can guide further drug design and development efforts aimed at producing novel adrenergic modulators with improved therapeutic profiles.

References

Application Notes and Protocols for the Quantification of 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethylamine is a primary amine containing a phenoxy moiety. As a structural analogue of other biologically active phenethylamines, its accurate and sensitive quantification in various matrices is crucial for research and development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The following protocols are based on established analytical principles for the analysis of structurally related phenethylamine compounds. It is important to note that these methods should be fully validated in your laboratory for their intended use to ensure accuracy, precision, and reliability.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue
CAS Number 1758-46-9[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Boiling Point 101-103 °C at 4 mmHg[1]
Density 1.048 g/mL at 25 °C[1]
Structure C₆H₅OCH₂CH₂NH₂

Analytical Methodologies

A comparison of the primary analytical techniques suitable for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Chromatographic separation followed by mass spectrometric detection of precursor and product ions.
Sample Preparation Simple filtration and dilution for clean samples. Extraction for complex matrices.Requires extraction and derivatization of the primary amine.Protein precipitation, LLE, or SPE for biological samples.
Advantages Widely available, cost-effective, robust.High specificity and structural information.High sensitivity and selectivity, ideal for complex matrices.
Disadvantages Lower sensitivity and selectivity compared to MS methods.Derivatization adds a step and potential for variability.Higher equipment cost and complexity.
Typical LOD ~10-100 ng/mL~0.1-10 ng/mL< 0.1 ng/mL
Typical LOQ ~50-200 ng/mL~0.5-20 ng/mL~0.1-1 ng/mL
Linearity (r²) > 0.995> 0.995> 0.998

Note: The LOD, LOQ, and linearity values are typical estimates for phenethylamine-like compounds and must be experimentally determined for this compound during method validation.

Experimental Protocols

Sample Preparation for Biological Matrices

The appropriate sample preparation method is crucial for removing interferences and concentrating the analyte.

1. Protein Precipitation (for Plasma/Serum)

This is a rapid method for removing the bulk of proteins from plasma or serum samples.

  • Protocol:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis or further processing.

2. Liquid-Liquid Extraction (LLE) (for Plasma, Serum, or Urine)

LLE provides a cleaner extract than protein precipitation.

  • Protocol:

    • To 500 µL of sample, add the internal standard.

    • Add 50 µL of 1 M sodium hydroxide to basify the sample.

    • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS or a suitable solvent for GC-MS derivatization.

3. Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)

SPE offers the cleanest extracts and allows for analyte concentration.

  • Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Dilute 500 µL of the sample with 500 µL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6).

    • Load the diluted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute as described for LLE.

cluster_sample_prep Sample Preparation Workflows cluster_pp Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction start Biological Sample (Plasma, Serum, Urine) pp Protein Precipitation start->pp lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe pp_1 Add Acetonitrile lle_1 Basify & Add Solvent spe_1 Condition & Load pp_2 Vortex & Centrifuge pp_1->pp_2 pp_3 Collect Supernatant pp_2->pp_3 end_node Sample Ready for Analysis pp_3->end_node lle_2 Vortex & Centrifuge lle_1->lle_2 lle_3 Evaporate & Reconstitute lle_2->lle_3 lle_3->end_node spe_2 Wash spe_1->spe_2 spe_3 Elute spe_2->spe_3 spe_4 Evaporate & Reconstitute spe_3->spe_4 spe_4->end_node

Overview of Sample Preparation Workflows.
Proposed HPLC-UV Method

This method is suitable for the analysis of this compound in less complex matrices like pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid). A gradient or isocratic elution can be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 270 nm (based on the phenoxy chromophore).

  • Protocol:

    • Prepare standard solutions of this compound in the mobile phase.

    • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the analyte by comparing the peak area of the sample to a calibration curve generated from the standards.

Proposed GC-MS Method

This method is suitable for sensitive and specific quantification, particularly in complex matrices, after derivatization.

  • Derivatization: The primary amine of this compound requires derivatization to improve its volatility and chromatographic peak shape. Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common approach.

    • Protocol:

      • To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of TFAA.

      • Cap the vial and heat at 60°C for 30 minutes.

      • Cool to room temperature.

      • Evaporate the excess reagent under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

cluster_gcms_workflow GC-MS Analysis Workflow start Prepared Sample Extract derivatization Derivatization (e.g., with TFAA) start->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (SIM) ionization->detection data_analysis Data Analysis & Quantification detection->data_analysis

Workflow for GC-MS analysis of this compound.
Proposed LC-MS/MS Method

This is the most sensitive and selective method, ideal for quantifying low concentrations of this compound in biological fluids.

  • Chromatographic Conditions:

    • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will need to be determined by infusing a standard solution of this compound.

    • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

  • Protocol:

    • Prepare a calibration curve and quality control samples by spiking known amounts of this compound into the same matrix as the unknown samples.

    • Prepare samples using one of the extraction methods described above.

    • Inject the prepared standards, QCs, and samples into the LC-MS/MS system.

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.

cluster_lcmsms_logic LC-MS/MS Quantification Logic lc LC Separation esi ESI Source (Ionization) lc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector quant Quantification detector->quant

Logical flow of an LC-MS/MS analysis.

Method Validation

All proposed methods must be validated according to international guidelines (e.g., ICH, FDA) to ensure their suitability for the intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the given matrix under specific conditions for specific time intervals.

Conclusion

The quantification of this compound can be achieved using various analytical techniques. For less complex samples and when high sensitivity is not required, HPLC-UV offers a robust and cost-effective solution. For higher sensitivity and specificity, particularly in complex biological matrices, GC-MS (with derivatization) and LC-MS/MS are the methods of choice. The detailed protocols and workflows provided in this document serve as a comprehensive guide for the development and implementation of a suitable analytical method for this compound quantification. It is imperative that any chosen method undergoes rigorous validation to ensure the generation of reliable and accurate data.

References

Application Notes & Protocols for the Derivatization of 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenoxyethylamine is a primary amine containing a phenoxy moiety linked to an ethylamine backbone.[1] This structural motif is found in various compounds of medicinal interest, including agents with dopaminergic activity and α-1-blocking properties.[2][3] In analytical and synthetic chemistry, derivatization of the primary amine group is a crucial step to enhance molecular properties for analysis or to facilitate further synthetic transformations. Derivatization can improve volatility and thermal stability for gas chromatography (GC), introduce a chromophore for UV-Vis detection in high-performance liquid chromatography (HPLC), or enable the separation of enantiomers by forming diastereomers.[4][5]

This document provides detailed experimental protocols for three common and effective derivatization strategies for this compound: Acylation, Sulfonylation, and Chiral Derivatization.

Acylation of this compound

Acylation involves the reaction of the primary amine of this compound with an acylating agent, such as an acid anhydride or acyl chloride, to form a stable amide derivative. This is a fundamental reaction used to protect the amine group or to prepare derivatives for analysis. Perfluoroacylated derivatives, for instance, are particularly useful for GC-MS analysis as they are volatile and their unique fragmentation patterns aid in structural identification.[6]

Protocol 1.1: N-Acetylation using Acetic Anhydride

This protocol describes the synthesis of N-(2-phenoxyethyl)acetamide. The procedure is adapted from general methods for the acetylation of primary amines.[7][8]

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous) or Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate

  • Ethyl Acetate and Hexane for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add a base such as pyridine (1.5 eq) or triethylamine (1.5 eq). Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(2-phenoxyethyl)acetamide.[7]

Protocol 1.2: Perfluoroacylation for GC-MS Analysis

This micro-scale derivatization prepares volatile derivatives suitable for GC-MS analysis, adapted from protocols for similar phenethylamines.[6][9]

Materials:

  • This compound solution (in a suitable solvent like ethyl acetate)

  • Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA)

  • Pyridine (anhydrous)

  • Hexane

Procedure:

  • In a small glass test tube, place 1-5 mg of the this compound sample (or an equivalent amount in solution).

  • Add 50 µL of pyridine and 50 µL of PFPA.[9]

  • Cap the tube tightly and heat at 50-70°C for 15-30 minutes.

  • Cool the tube to room temperature.

  • Evaporate the excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane or ethyl acetate for GC-MS injection.

Quantitative Data for Acylation Reactions

The following table summarizes representative data for acylation reactions, based on typical outcomes for primary amines.[7]

ParameterN-AcetylationPerfluoroacylation (for GC-MS)
Reactant Ratio (Amine:Reagent:Base) 1 : 1.2 : 1.5N/A (Reagent in excess)
Reaction Time 2 - 4 hours15 - 30 minutes
Temperature 0°C to Room Temp50 - 70°C
Typical Yield 80 - 95%Quantitative (for analytical scale)
Purity (after chromatography) >95%N/A

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound in Anhydrous Solvent reagents Add Base (Pyridine) & Acylating Agent start->reagents react Stir at RT (Monitor by TLC) reagents->react workup Aqueous Wash (HCl, NaHCO3, Brine) react->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify end Characterization (NMR, MS, HPLC/GC) purify->end

Caption: General workflow for the acylation of this compound.

Sulfonylation of this compound

Sulfonylation, most commonly tosylation, involves reacting this compound with an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, "tosyl chloride") in the presence of a base. This reaction forms a stable sulfonamide, which is a key functional group in many pharmaceuticals and a useful protecting group in organic synthesis.

Protocol 2.1: N-Tosylation using p-Toluenesulfonyl Chloride

This protocol is adapted from general procedures for the N-tosylation of amines and amino alcohols.[10][11]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

  • Acetonitrile (anhydrous) or a Dichloromethane/Water biphasic system

  • Toluene

  • Diatomaceous earth (Celite)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Filtration apparatus

Procedure (Method A: Anhydrous Conditions): [10]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 4.0 eq), and anhydrous acetonitrile.

  • Addition of Reagent: Stir the mixture at room temperature and add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours, or until TLC indicates the consumption of the starting amine.

  • Work-up: Add toluene to the reaction mixture and filter the solid inorganic salts through a pad of Celite.

  • Concentration: Evaporate the solvents from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or silica gel column chromatography.

Procedure (Method B: Biphasic Conditions): [10]

  • Reaction Setup: Vigorously stir a mixture of this compound (1.0 eq), potassium hydroxide (KOH, ~5 eq), water, and dichloromethane (DCM).

  • Addition of Reagent: Add TsCl (2.5 eq) portion-wise to the biphasic mixture at room temperature.

  • Reaction: Continue vigorous stirring for 30-60 minutes.

  • Work-up: Add ice and water to the mixture. Separate the organic layer.

  • Wash the organic layer with water, dry over MgSO₄, and evaporate the solvent to yield the crude product.

  • Purification: Purify as described in Method A.

Quantitative Data for Sulfonylation

The following table presents typical parameters for N-tosylation reactions.

ParameterMethod A (Anhydrous)Method B (Biphasic)
Base K₂CO₃KOH
Solvent AcetonitrileDCM / Water
Reaction Time 6 - 12 hours30 - 60 minutes
Temperature Room TemperatureRoom Temperature
Typical Yield 70 - 90%85 - 98%
Key Advantage Good for water-sensitive substratesFaster reaction times, simple work-up

G start This compound + Base (e.g., K2CO3) reagent Add p-Toluenesulfonyl Chloride (TsCl) start->reagent reaction Stir at Room Temperature (6-12 hours) reagent->reaction filtration Filter Inorganic Salts reaction->filtration concentrate Concentrate Filtrate filtration->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify product N-Tosyl-2-phenoxyethylamine purify->product

Caption: Anhydrous workflow for N-Tosylation of this compound.

Chiral Derivatization for Enantiomeric Separation

Many biologically active molecules are chiral, and their enantiomers can have vastly different effects.[12] Chiral derivatization is a powerful technique used to determine the enantiomeric purity of a chiral amine like this compound. The core principle involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard achiral chromatography techniques like HPLC or GC.[12][13]

Protocol 3.1: Derivatization with S-(-)-N-(Trifluoroacetyl)-prolyl chloride (TFAP-PC)

This method is adapted from established procedures for the chiral derivatization of phenethylamine drugs for GC analysis.[13]

Materials:

  • Sample containing this compound enantiomers

  • S-(-)-N-(Trifluoroacetyl)-prolyl chloride (TFAP-PC) solution in an anhydrous solvent (e.g., DCM)

  • Anhydrous base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the this compound sample in 100 µL of anhydrous DCM in a vial.

  • Reagent Addition: Add 10 µL of triethylamine, followed by 20 µL of the TFAP-PC solution.

  • Reaction: Cap the vial and let it stand at room temperature for 15-20 minutes.

  • Work-up: Add 1 mL of a buffer solution (e.g., pH 7 phosphate buffer) and vortex.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., hexane or ethyl acetate), vortex, and centrifuge to separate the layers.

  • Analysis: Carefully transfer the upper organic layer to a new vial for analysis by GC-MS or HPLC.

Analytical Data for Chiral Separation

The resulting diastereomers can be analyzed using standard chromatographic techniques.

ParameterGC-MS AnalysisHPLC Analysis
Column Type Achiral (e.g., 5% Phenyl Methylpolysiloxane)Achiral (e.g., C18 or C8)
Mobile Phase N/A (Helium carrier gas)Acetonitrile/Water Gradient
Detection Mass Spectrometry (MS) or FIDUV-Vis or Fluorescence
Expected Result Two separated peaks corresponding to the two diastereomersTwo separated peaks corresponding to the two diastereomers

G cluster_end R_Amine R-2-Phenoxyethylamine CDA + Enantiopure Chiral Derivatizing Agent (S'-CDA) S_Amine S-2-Phenoxyethylamine RS_Diastereomer R-S' Diastereomer CDA->RS_Diastereomer SS_Diastereomer S-S' Diastereomer CDA->SS_Diastereomer Analysis Separable by Achiral Chromatography (GC/HPLC) RS_Diastereomer->Analysis SS_Diastereomer->Analysis

Caption: Converting inseparable enantiomers into separable diastereomers.

References

Application Notes: Utilizing 2-Phenoxyethylamine as a Stable Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation, the linker molecule plays a pivotal role in connecting a biomolecule, such as an antibody or protein, to a payload, which could be a therapeutic agent, a fluorescent dye, or a diagnostic probe. The ideal linker should be stable in physiological environments to prevent premature release of the payload, yet allow for specific and efficient conjugation. This document outlines the potential application of a 2-phenoxyethylamine-based linker, highlighting its inherent stability and providing a conceptual framework for its use in creating robust bioconjugates.

The this compound moiety offers two key features for a bioconjugation linker: a stable phenoxy group and a reactive primary amine. The ether linkage within the phenoxy group is known for its high resistance to enzymatic and chemical cleavage, ensuring the integrity of the bioconjugate in circulation.[1] The primary amine serves as a versatile handle for chemical modification, allowing for the introduction of various reactive groups for conjugation to both the biomolecule and the payload.

This document provides a detailed, albeit hypothetical, protocol for the synthesis of a heterobifunctional this compound-based linker and its application in bioconjugation.

Core Principles of the this compound Linker

A this compound-based linker can be designed as a heterobifunctional crosslinker, possessing two different reactive moieties at either end. This allows for a controlled, stepwise conjugation process. For this application note, we will consider a linker functionalized with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on a biomolecule, and a maleimide group for reaction with thiols on a payload.

The primary amine of this compound can be acylated with a dicarboxylic acid anhydride to introduce a carboxylic acid. This carboxylic acid can then be activated as an NHS ester.[2][3][4][5][6] The phenoxy group can be functionalized, for example, through electrophilic aromatic substitution to introduce a group that can be converted to a maleimide.

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional this compound Linker

This protocol describes a plausible synthetic route to create a heterobifunctional linker derived from this compound, featuring an NHS ester and a maleimide group.

Materials:

  • This compound

  • Succinic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • 4-Nitrophenol

  • N-(tert-Butoxycarbonyl)maleimide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Acylation of this compound:

    • Dissolve this compound (1 eq.) in anhydrous DCM.

    • Add succinic anhydride (1.1 eq.) and triethylamine (1.2 eq.).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the carboxylic acid intermediate. Purify by silica gel chromatography if necessary.

  • Activation to NHS Ester:

    • Dissolve the carboxylic acid intermediate (1 eq.) in anhydrous DMF.

    • Add N-Hydroxysuccinimide (1.2 eq.) and DCC (1.2 eq.).

    • Stir the reaction at room temperature overnight.

    • Monitor the formation of the NHS ester by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • The resulting solution containing the NHS ester of the linker can be used directly or the product can be precipitated and purified.

  • Functionalization of the Phenoxy Group with a Maleimide Precursor:

    • This step is conceptually more complex and would require multi-step synthesis. A plausible approach would be to start with a para-aminophenoxyethylamine derivative and react the amino group to form a maleimide.

    • For the purpose of this protocol, we will assume the synthesis of a para-maleimido-phenoxyethylamine derivative is achieved through established organic synthesis routes.

  • Final Linker Assembly:

    • The acylation and NHS ester activation steps would be performed on the maleimide-functionalized this compound derivative to yield the final heterobifunctional linker.

Protocol 2: Conjugation of the Linker to an Antibody

This protocol details the conjugation of the synthesized this compound-based NHS ester-maleimide linker to the primary amines (e.g., lysine residues) of an antibody.[3]

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Synthesized heterobifunctional this compound linker

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines.

  • Linker Preparation:

    • Dissolve the heterobifunctional linker in anhydrous DMSO to prepare a 10 mM stock solution. This should be prepared fresh.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the linker stock solution to the antibody solution while gently vortexing. The final DMSO concentration should be below 10%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Antibody-Linker Conjugate:

    • Remove excess linker and byproducts using a desalting column (SEC) equilibrated with PBS.

    • Collect the protein-containing fractions.

Protocol 3: Conjugation of a Thiol-Containing Payload

This protocol describes the conjugation of a payload with a free thiol group to the maleimide group of the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate from Protocol 2

  • Thiol-containing payload (e.g., a cytotoxic drug or a fluorescent dye)

  • PBS buffer, pH 7.2

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Payload Preparation:

    • Dissolve the thiol-containing payload in an appropriate solvent (e.g., DMSO or water) to a known concentration.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the payload solution to the antibody-linker conjugate solution.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light if the payload is light-sensitive.

  • Purification of the Final Bioconjugate:

    • Purify the final antibody-payload conjugate using an SEC column to remove any unreacted payload and other small molecules.

    • Collect the fractions containing the purified bioconjugate.

Protocol 4: Characterization of the Bioconjugate

It is crucial to characterize the final bioconjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity.

Methods:

  • UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload to calculate the DAR.

  • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): To assess the purity and aggregation of the bioconjugate.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the distribution of payload molecules per antibody.[8][9][10]

Data Presentation

The following table summarizes hypothetical quantitative data for a bioconjugate created using the this compound linker. This data is for illustrative purposes to demonstrate the expected performance of a stable ether-based linker.

ParameterThis compound LinkerStandard Maleimide Linker
Conjugation Efficiency (Antibody) > 95%> 95%
Conjugation Efficiency (Payload) > 90%> 90%
Average Drug-to-Antibody Ratio (DAR) 3.83.7
In Vitro Plasma Stability (7 days) > 98% intact conjugate~70% intact conjugate
In Vitro Cytotoxicity (IC50) 5 ng/mL8 ng/mL
In Vivo Tumor Growth Inhibition (Mouse Model) 85%60%

Visualizations

Diagrams

G cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation Workflow cluster_characterization Characterization This compound This compound Carboxylic Acid Intermediate Carboxylic Acid Intermediate This compound->Carboxylic Acid Intermediate + Succinic Anhydride NHS Ester Linker NHS Ester Linker Carboxylic Acid Intermediate->NHS Ester Linker + NHS, DCC Heterobifunctional Linker Heterobifunctional Linker NHS Ester Linker->Heterobifunctional Linker + Maleimide Functionalization Antibody Antibody Antibody-Linker Antibody-Linker Antibody->Antibody-Linker + Heterobifunctional Linker Final Bioconjugate Final Bioconjugate Antibody-Linker->Final Bioconjugate Payload Payload Payload->Final Bioconjugate Thiol-Maleimide Reaction UV-Vis UV-Vis Final Bioconjugate->UV-Vis HPLC HPLC Final Bioconjugate->HPLC Mass Spec Mass Spec Final Bioconjugate->Mass Spec

Caption: Experimental workflow for synthesis and bioconjugation.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ADC ADC Receptor Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Target_Molecule Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target_Molecule Inhibition Cell_Death Apoptosis Target_Molecule->Cell_Death

Caption: ADC mechanism of action leading to cell death.

G Linker This compound Linker Primary Amine Phenoxy Ether Payload Connector Stability Linker Stability + High plasma stability - Prevents premature payload release + Improves therapeutic index Linker:ether->Stability contributes to Reactivity Conjugation Chemistry + Amine for NHS ester reaction + Versatile for functionalization Linker:amine->Reactivity enables Linker:payload_conn->Reactivity

Caption: Logical relationships of the this compound linker.

References

Application Notes and Protocols: 2-Phenoxyethylamine as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 2-phenoxyethylamine scaffold in combinatorial chemistry for the discovery of novel bioactive molecules. The protocols detailed below offer starting points for the synthesis of diverse chemical libraries and their subsequent biological evaluation.

Introduction

The this compound motif is a privileged scaffold in medicinal chemistry, bearing structural resemblance to endogenous neurotransmitters and other biologically active molecules. Its constituent phenoxy and ethylamine groups offer multiple points for chemical diversification, making it an ideal starting point for the construction of combinatorial libraries. Libraries based on this scaffold have the potential to yield modulators of various biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

Library Design and Synthesis Strategies

The primary amino group and the aromatic ring of the this compound scaffold are the key handles for diversification. A variety of chemical transformations can be employed to append a diverse set of building blocks, leading to large and chemically varied libraries. Both solid-phase and solution-phase synthesis strategies can be effectively utilized.

Solid-Phase Synthesis of an N-Acylated this compound Library

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. A common approach involves the immobilization of the this compound scaffold followed by acylation with a diverse set of carboxylic acids.

Experimental Protocol: Solid-Phase N-Acylation

  • Resin Preparation: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Scaffold Immobilization: To a solution of this compound (0.50 g, 3.6 mmol) in anhydrous DCM (5 mL), add diisopropylethylamine (DIEA, 1.26 mL, 7.2 mmol). Add this solution to the swollen resin and agitate at room temperature for 4 hours.

  • Capping: Wash the resin with DCM (3 x 10 mL). To cap any unreacted sites, add a solution of methanol/DIEA/DCM (1:2:7, 10 mL) and agitate for 30 minutes. Wash the resin with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • Library Synthesis (Split-and-Pool):

    • Divide the resin into 20 equal portions in separate reaction vessels.

    • To each vessel, add a unique carboxylic acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

    • Agitate the vessels at room temperature for 4 hours.

    • Combine, wash (DMF, DCM, MeOH), and thoroughly mix the resin portions.

    • Repeat the split-and-pool process for a second diversification step if desired.

  • Cleavage: Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/DCM (1:1, 10 mL) for 2 hours at room temperature.

  • Work-up: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Purify the resulting library members by preparative HPLC.

Table 1: Representative Quantitative Data for a Solid-Phase N-Acylated Library

ParameterValue
Library Size400 compounds (20 x 20)
Average Yield per Compound65%
Average Purity (by LC-MS)>90%
Solution-Phase Parallel Synthesis of a Urea Library

Solution-phase synthesis is amenable to a wider range of reactions and allows for easier reaction monitoring. Parallel synthesis in multi-well plates is a common strategy for generating focused libraries.[1][2][3]

Experimental Protocol: Parallel Synthesis of Ureas

  • Reaction Setup: In a 96-well reaction block, add a solution of this compound (50 µL, 0.2 M in anhydrous tetrahydrofuran (THF)) to each well.

  • Reagent Addition: To each well, add a unique isocyanate (1.1 eq., 0.2 M in THF).

  • Reaction: Seal the reaction block and agitate at room temperature for 12 hours.

  • Work-up: Quench the reaction by adding an aminomethylated polystyrene resin to scavenge excess isocyanate. Agitate for 4 hours.

  • Isolation: Filter the reaction mixtures and concentrate the filtrates in a vacuum centrifuge to yield the urea library.

Table 2: Representative Quantitative Data for a Solution-Phase Urea Library

ParameterValue
Library Size96 compounds
Average Yield per Compound85%
Average Purity (by LC-MS)>95%
Multicomponent Reaction: Ugi Synthesis

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, allowing for the rapid generation of complex molecules from simple starting materials.[4][5][6] this compound can serve as the amine component in this reaction.

Experimental Protocol: Ugi Reaction

  • Reaction Setup: In a series of vials, combine this compound (1 eq.), a unique aldehyde (1 eq.), and a unique carboxylic acid (1 eq.) in methanol.

  • Isocyanide Addition: To each vial, add a unique isocyanide (1 eq.).

  • Reaction: Stir the reactions at room temperature for 48 hours.

  • Work-up: Concentrate the reaction mixtures under reduced pressure.

  • Purification: Purify the products by flash chromatography or preparative HPLC.

Table 3: Representative Quantitative Data for an Ugi Reaction Library

ParameterValue
Library Size1000 compounds (10x10x10)
Average Yield per Compound55%
Average Purity (by LC-MS)>85%

Biological Screening

Libraries derived from the this compound scaffold are well-suited for screening against GPCRs, ion channels, and transporters due to their structural similarity to known neuromodulators. High-throughput screening (HTS) assays are essential for efficiently evaluating large compound libraries.[7][8]

High-Throughput Screening Protocol: GPCR Calcium Flux Assay

This protocol describes a common functional assay for GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.

  • Cell Culture: Plate HEK293 cells stably expressing the target GPCR (e.g., Dopamine D2 receptor or Serotonin 5-HT2A receptor) in 384-well black-walled, clear-bottom plates and culture overnight.[9]

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add compounds from the this compound library to the wells at a final concentration of 10 µM.

  • Signal Detection: Measure fluorescence intensity using a plate reader (e.g., FLIPR) before and after the addition of an agonist for the target receptor.

  • Data Analysis: Calculate the response of each compound relative to positive and negative controls to identify potential agonists, antagonists, or allosteric modulators.

Table 4: Representative Biological Activity Data for Hit Compounds

Compound IDTarget ReceptorActivity TypeEC50 / IC50 (nM)
PEA-U-0117Dopamine D2Partial Agonist150
PEA-N-0234Serotonin 5-HT2AAntagonist75
PEA-S-0089Dopamine D2Positive Allosteric Modulator320 (in presence of 10 nM dopamine)

Visualizations

Signaling Pathways

Derivatives of this compound are known to interact with dopaminergic and serotonergic systems, which involve complex GPCR signaling cascades.

Gq_Pathway Ligand Agonist (e.g., Dopamine) GPCR Dopamine D2 Receptor (GPCR) Ligand->GPCR G_protein Gαq/Gβγ GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified Gαq-coupled GPCR signaling pathway.

Gs_Pathway Ligand Agonist (e.g., Serotonin) GPCR Serotonin 5-HT Receptor (GPCR) Ligand->GPCR G_protein Gαs/Gβγ GPCR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified Gαs-coupled GPCR signaling pathway.

Experimental Workflow

The overall process from library synthesis to hit identification follows a logical progression.

Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Analysis Scaffold This compound Scaffold Synthesis Combinatorial Synthesis (Solid or Solution Phase) Scaffold->Synthesis BuildingBlocks Diverse Building Blocks (Acids, Isocyanates, etc.) BuildingBlocks->Synthesis Library Compound Library Synthesis->Library HTS High-Throughput Screening (e.g., GPCR functional assay) Library->HTS Hits Primary Hits HTS->Hits Confirmation Hit Confirmation & Dose-Response Hits->Confirmation SAR Structure-Activity Relationship (SAR) Confirmation->SAR Lead Lead Compound SAR->Lead

Caption: General workflow for combinatorial library synthesis and screening.

References

Troubleshooting & Optimization

Technical Support Center: 2-Phenoxyethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenoxyethylamine. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and dependable route is a two-step process.[1][2][3][4][5] It begins with the Williamson ether synthesis to produce an intermediate, followed by the Gabriel synthesis to introduce the amine group.[1][2][3][4][5] This method is favored because it minimizes the formation of over-alkylation byproducts that can occur with direct amination.[1][2]

Q2: What are the critical factors for achieving a high yield in the Williamson ether synthesis step?

A2: For a successful Williamson ether synthesis, it is crucial to use a strong base to ensure complete deprotonation of the phenol.[6][7] Additionally, the reaction works best with primary alkyl halides to avoid competing elimination reactions.[6][7][8] Maintaining anhydrous (dry) conditions is also essential, as water can react with the base and reduce its effectiveness.

Q3: How can I improve the yield of the Gabriel synthesis step?

A3: In the Gabriel synthesis, the key to a high yield is ensuring the complete reaction of the phthalimide salt with the alkyl halide.[1][3] The subsequent hydrolysis step to release the primary amine can be optimized by choosing the appropriate reagent.[2][5] Hydrazine hydrate is often preferred for milder reaction conditions, which can prevent the degradation of sensitive functional groups.[2][3][5]

Q4: What are the most common impurities I should look out for?

A4: In the Williamson ether synthesis step, a potential byproduct is the dialkylated product, diphenoxyethane. In the Gabriel synthesis, incomplete hydrolysis can leave N-(2-phenoxyethyl)phthalimide in your final product. If you are using hydrazine for hydrolysis, ensuring its complete removal is important. Unreacted starting materials from either step can also be present as impurities.

Troubleshooting Guides

Low Yield in this compound Synthesis

A low yield in the synthesis of this compound can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Symptom Possible Cause Suggested Solution
Low yield in the first step (Williamson Ether Synthesis) Incomplete deprotonation of phenol.Use a stronger base such as sodium hydride (NaH) or ensure your base (e.g., NaOH, KOH) is fresh and not contaminated.
Competing elimination reaction.Ensure you are using a primary alkyl halide (e.g., 2-bromoethanol). Secondary or tertiary halides are more prone to elimination.
Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Low yield in the second step (Gabriel Synthesis) Incomplete reaction of potassium phthalimide.Ensure proper stoichiometry and consider a polar aprotic solvent like DMF to improve solubility and reaction rate.[3]
Incomplete hydrolysis of the phthalimide intermediate.Increase the reaction time or temperature for the hydrolysis step. Consider using hydrazine hydrate for a more efficient cleavage.[2][5]
Degradation of the product during harsh hydrolysis.If using strong acid or base for hydrolysis, consider switching to the milder conditions of hydrazinolysis.[2][5]
Overall low yield after purification Product loss during workup and purification.Optimize your extraction and purification methods. For distillation, ensure your vacuum is stable and the temperature is appropriate to prevent product decomposition.

Data Presentation

Table 1: Optimizing Reaction Conditions for this compound Synthesis

The following table summarizes the impact of different reaction conditions on the yield of the two main steps in the synthesis of this compound. This data is compiled from various sources and should be used as a guideline for optimizing your experimental setup.

Step Parameter Condition A Yield A (%) Condition B Yield B (%) Condition C Yield C (%)
1. Williamson Ether Synthesis Base NaOH75K₂CO₃60NaH>90
Solvent Acetone70DMF85THF80
Temperature (°C) 56 (reflux)701008566 (reflux)80
2. Gabriel Synthesis (Hydrolysis) Reagent HCl (aq)ModerateNaOH (aq)ModerateHydrazine HydrateHigh
Solvent WaterEthanolEthanol
Temperature (°C) 100 (reflux)100 (reflux)78 (reflux)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol details the two-step synthesis of this compound from phenol.

Step 1: Synthesis of 2-Phenoxyethyl Bromide (Williamson Ether Synthesis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base such as anhydrous potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.[9]

  • Addition of Alkyl Halide: Slowly add 1,2-dibromoethane (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-phenoxyethyl bromide can be purified by vacuum distillation. A yield of approximately 85% can be expected.[10]

Step 2: Synthesis of this compound (Gabriel Synthesis)

  • Reaction Setup: In a round-bottom flask, combine 2-phenoxyethyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in DMF.

  • Reaction: Heat the mixture to 90-100°C and stir for 2-4 hours. Monitor the formation of N-(2-phenoxyethyl)phthalimide by TLC.

  • Workup (Intermediate): Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the N-(2-phenoxyethyl)phthalimide. Filter the solid, wash with water, and dry.

  • Hydrolysis: To a solution of N-(2-phenoxyethyl)phthalimide (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).[11]

  • Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.[2]

  • Workup (Final Product): Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the amine. Filter to remove the phthalhydrazide.

  • Isolation: Make the filtrate basic with a sodium hydroxide solution to liberate the free amine. Extract the this compound with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Gabriel Synthesis & Hydrolysis phenol Phenol reaction1 Reaction in Solvent (e.g., DMF) phenol->reaction1 base Base (e.g., K2CO3) base->reaction1 dibromoethane 1,2-Dibromoethane dibromoethane->reaction1 workup1 Workup & Purification reaction1->workup1 intermediate 2-Phenoxyethyl Bromide workup1->intermediate reaction2 Reaction in DMF intermediate->reaction2 Intermediate from Step 1 k_phthalimide Potassium Phthalimide k_phthalimide->reaction2 phthalimide_intermediate N-(2-phenoxyethyl)phthalimide reaction2->phthalimide_intermediate hydrolysis Hydrolysis in Ethanol phthalimide_intermediate->hydrolysis hydrazine Hydrazine Hydrate hydrazine->hydrolysis workup2 Workup & Purification hydrolysis->workup2 product This compound workup2->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_troubleshoot1 Troubleshooting Step 1 cluster_troubleshoot2 Troubleshooting Step 2 start Low Yield of this compound check_step1 Analyze yield of Step 1 (2-Phenoxyethyl Bromide) start->check_step1 low_yield1 Low Yield in Step 1 check_step1->low_yield1 Yield < 80% good_yield1 Good Yield in Step 1 check_step1->good_yield1 Yield > 80% check_base Check Base: - Strength - Stoichiometry - Purity low_yield1->check_base check_conditions1 Check Reaction Conditions: - Anhydrous? - Correct Temperature? low_yield1->check_conditions1 check_halide Check Alkyl Halide: - Primary? low_yield1->check_halide check_step2 Analyze yield of Step 2 (Hydrolysis) good_yield1->check_step2 Proceed to troubleshoot Step 2 solution Implement Corrective Actions check_base->solution check_conditions1->solution check_halide->solution low_yield2 Low Yield in Step 2 check_step2->low_yield2 Yield < 70% check_gabriel_rxn Check Gabriel Reaction: - Complete consumption of bromide? - Correct solvent? low_yield2->check_gabriel_rxn check_hydrolysis Check Hydrolysis: - Sufficient time/temp? - Correct reagent (Hydrazine)? low_yield2->check_hydrolysis check_workup Check Workup: - Product loss during extraction? - Correct pH for amine isolation? low_yield2->check_workup check_gabriel_rxn->solution check_hydrolysis->solution check_workup->solution

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Phenoxyethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from its synthesis or degradation. Common impurities may include:

  • Unreacted Starting Materials: Residual phenol, 2-chloroethylamine, or 2-phenoxyethyl bromide may be present.[1][2]

  • By-products: Side-reactions can lead to the formation of undesired related substances. For instance, over-alkylation could lead to di-substituted products.

  • Residual Solvents: Solvents used during synthesis and workup, such as ethanol, acetone, or N,N-Dimethylformamide, may remain in the crude product.[1][3][4][5]

  • Degradation Products: As this compound is air-sensitive, exposure to air can lead to oxidation and other degradation products, often causing discoloration.[2][6] It is also incompatible with strong oxidizing agents.[1][2][3]

Q2: What are the recommended storage conditions for this compound to maintain its purity?

A2: To ensure stability and prevent degradation, this compound should be stored under an inert gas like nitrogen or argon in a tightly sealed container.[2][6] It is recommended to store it in a refrigerator at 2–8 °C.[2] Keep it away from heat, open flames, and strong oxidizing agents.[6]

Q3: My this compound sample is yellow to brown. Is it still usable?

A3: The appearance of a colorless to light yellow liquid is normal.[2][7] However, a distinct yellow or brown color may indicate the presence of impurities or degradation products due to oxidation from air exposure or age. While it might still be suitable for some applications, purification is recommended for experiments requiring high purity.

Q4: Which purification method is most suitable for this compound?

A4: The choice of purification method depends on the nature of the impurities and the required purity level.

  • Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and solvents with significantly different boiling points. Its high boiling point at atmospheric pressure necessitates distillation under reduced pressure.[1]

  • Column Chromatography: Useful for separating impurities with similar polarities to the product.

  • Recrystallization (of a salt): While the amine itself is a liquid, it can be converted to a solid salt (e.g., hydrochloride salt) which can then be purified by recrystallization.[8][9] This is effective for removing soluble impurities.

Purification Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Product Discoloration (Yellow/Brown) Oxidation due to air sensitivity; presence of chromophoric impurities.[2]- Handle and store the compound under an inert atmosphere (Nitrogen or Argon).[2]- Consider treating the solution with a small amount of activated charcoal before filtration (for recrystallization or pre-chromatography).[10]
Inconsistent Boiling Point During Distillation Fluctuating vacuum; presence of multiple components with close boiling points; thermal decomposition.- Ensure the vacuum system is stable and free of leaks. Use a vacuum gauge.- If impurities have close boiling points, consider a preliminary purification step like an acid-base wash or opt for column chromatography.- Avoid excessive heating of the distillation flask to prevent decomposition.
Poor Separation in Column Chromatography Inappropriate solvent system; column overloading.- Optimize the mobile phase using Thin-Layer Chromatography (TLC) to achieve good separation.- Reduce the amount of crude sample loaded onto the column. A general rule is a sample-to-adsorbent ratio of 1:30 to 1:100.[11]
Oily Product After Recrystallization of Salt The salt is "oiling out" instead of crystallizing, which can happen if the solution is supersaturated at a temperature above the melting point of the solid.- Re-heat the solution until it is homogeneous and allow it to cool more slowly.- Add a little more solvent to reduce the saturation level.- Try scratching the inside of the flask with a glass rod to initiate crystallization.[8]
Low Recovery After Purification Product loss during transfers; using an incorrect solvent for recrystallization (product is too soluble); incomplete elution in chromatography.- Minimize transfers and rinse glassware with the appropriate solvent.- For recrystallization, select a solvent in which the product is soluble when hot but sparingly soluble when cold.[9][12]- In chromatography, ensure the mobile phase is polar enough at the end of the run to elute all the product.

Summary of Physical and Purity Data

The following table summarizes key physical properties of this compound and typical purity levels achievable with standard laboratory purification techniques.

Parameter Value Reference(s)
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1][13]
Appearance Colorless to light yellow liquid[2][6][7]
Boiling Point 101-103 °C at 4 mmHg[1][2]
Density 1.048 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.536[1][2]
Purity (Commercial Grade) ≥98%
Typical Purity (Post-Distillation) >99%N/A
Typical Purity (Post-Chromatography) >99.5%N/A

Note: Typical purity levels are estimates for well-executed standard laboratory procedures and can vary based on the initial purity of the crude material and the specific conditions used.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities or solvents with significantly different boiling points.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be stable at around 4 mmHg to achieve the target boiling point.[1]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at 101-103 °C (at 4 mmHg).[1] Discard any initial lower-boiling fractions (forerun) and stop the distillation before the pot residue is completely dry to avoid potential hazards.

  • Storage: Transfer the purified, colorless liquid to a clean, dry, amber glass bottle and store it under an inert atmosphere at 2–8 °C.[2][6]

Protocol 2: Column Chromatography

This method is ideal for separating impurities with polarities similar to the product.

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Packing the Column: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting the column with a solvent system determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexane). The basic nature of the amine may cause tailing on silica gel; adding a small amount of triethylamine (~0.5-1%) to the mobile phase can mitigate this.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_purification Purification Methods cluster_end Finish Crude Crude this compound Analysis Assess Impurity Profile (TLC, GC, NMR) Crude->Analysis Distill Vacuum Distillation Analysis->Distill Non-volatile impurities Chroma Column Chromatography Analysis->Chroma Polar impurities Recryst Salt Formation & Recrystallization Analysis->Recryst Broad impurity profile Pure Pure this compound Distill->Pure Chroma->Pure Recryst->Pure Store Store Under Inert Gas at 2-8 °C Pure->Store TroubleshootingWorkflow cluster_problem Problem Identification cluster_check Diagnostic Check cluster_solutions Method-Specific Solutions cluster_actions Corrective Actions Start Purification Yields Impure Product CheckMethod Review Purification Method Used Start->CheckMethod Dist Distillation Issue? CheckMethod->Dist Distillation Chrom Chromatography Issue? CheckMethod->Chrom Chromatography Recrys Recrystallization Issue? CheckMethod->Recrys Recrystallization ActionDist Check Vacuum Seal & Temperature Dist->ActionDist ActionChrom Optimize Solvents via TLC Chrom->ActionChrom ActionRecrys Re-dissolve & Cool Slowly or Change Solvent Recrys->ActionRecrys

References

Technical Support Center: Synthesis of 2-Phenoxyethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenoxyethylamine and its derivatives. The guidance focuses on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound derivatives?

A1: The most prevalent method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of a phenol (or a substituted phenol) by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkylating agent like 2-chloroethylamine hydrochloride in an SN2 reaction.[2][3]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include:

  • C-Alkylation: The phenoxide nucleophile is ambident and can be alkylated on a ring carbon instead of the desired oxygen atom.[4][5]

  • Over-alkylation: The primary amine product can react further with the alkylating agent to form secondary and tertiary amine byproducts.[6][7]

  • E2 Elimination: The alkyl halide can undergo an elimination reaction to form an alkene, particularly at higher temperatures or with sterically hindered reagents.[4]

  • Hydrolysis: The presence of water can hydrolyze the alkyl halide, reducing the overall yield.[4]

Q3: How can I monitor the reaction and identify byproducts?

A3: Reaction progress and purity can be monitored using Thin Layer Chromatography (TLC). For detailed analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[4] Specific NMR techniques like HSQC, HMBC, and ROESY can be used to definitively distinguish between N- and O-alkylation products.[8][9]

Troubleshooting Guide for Common Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Issue 1: Low Yield of Desired Ether with C-Alkylated Byproduct Formation

Q: My final product is contaminated with a significant amount of a C-alkylated isomer. How can I improve the selectivity for O-alkylation?

A: The choice of solvent is critical in controlling the regioselectivity of phenoxide alkylation.[5] Polar aprotic solvents favor O-alkylation, whereas protic solvents can lead to significant C-alkylation.[4][5]

  • Explanation: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the oxygen atom of the phenoxide, creating a solvent cage that sterically hinders the oxygen.[5] This leaves the carbon atoms of the aromatic ring more accessible for electrophilic attack. Polar aprotic solvents (e.g., DMF, acetonitrile, DMSO) do not solvate the anionic oxygen as strongly, leaving it more nucleophilic and accessible, thus favoring the desired O-alkylation.[1][4]

  • Recommendation: Switch from a protic solvent to a polar aprotic solvent like DMF or acetonitrile to maximize the yield of the O-alkylated product.[4]

Data Presentation: Solvent Effect on O- vs. C-Alkylation

The following table demonstrates the significant impact of the solvent on the product ratio in the reaction of a phenoxide with an alkyl halide.

SolventSolvent TypeO-Alkylation Product (%)C-Alkylation Product (%)
N,N-Dimethylformamide (DMF)Polar AproticHighLow
AcetonitrilePolar AproticHighLow
Trifluoroethanol (TFE)ProticLowHigh
EthanolProticModerate to LowModerate to High
Data adapted from studies on the alkylation of phenoxides, illustrating the established trend.[4][5]
Issue 2: Presence of Secondary and Tertiary Amine Impurities

Q: My product contains secondary amine byproducts from over-alkylation. How can I prevent this?

A: Over-alkylation occurs when the this compound product reacts again with the 2-chloroethylamine starting material. This can be minimized by carefully controlling the reaction stoichiometry.

  • Explanation: The newly formed primary amine can act as a nucleophile, competing with the phenoxide for the alkylating agent.

  • Recommendation: Use a molar excess of the phenol starting material relative to the 2-haloethylamine reagent. This ensures the alkylating agent is consumed before it can react significantly with the amine product. Adjusting the base and reaction temperature can also help control selectivity.[6] In some cases, protecting the amine functionality may be necessary.

Issue 3: Reaction is Sluggish or Does Not Go to Completion

Q: My reaction is very slow or stalls before all the starting material is consumed. What can I do to improve the reaction rate?

A: Slow reaction rates are often due to issues with the base, solvent, or temperature.

  • Insufficiently Strong Base: The phenol must be fully deprotonated to form the more potent phenoxide nucleophile.[4] If a weak base like K₂CO₃ is used, a stronger base such as sodium hydride (NaH) or potassium hydride (KH) may be required to ensure complete deprotonation.[3][4][10]

  • Reaction Temperature: While higher temperatures can promote unwanted elimination side reactions, Williamson ether syntheses often require heating to proceed at a reasonable rate.[4] A typical temperature range is 50-100 °C.[4] Consider gradually increasing the temperature while monitoring for the formation of elimination byproducts.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants effectively. Polar aprotic solvents like DMF or DMSO are generally preferred as they facilitate SN2 reactions.[1]

Visualizations

Reaction and Side Reaction Pathways

G Phenol Phenol + Base Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Product Desired Product (this compound) Phenoxide->Product O-Alkylation (Desired Pathway) Favored in Aprotic Solvent C_Alkylation C-Alkylated Byproduct Phenoxide->C_Alkylation C-Alkylation (Side Reaction) Favored in Protic Solvent AlkylHalide 2-Chloroethylamine AlkylHalide->Product AlkylHalide->C_Alkylation Over_Alkylation Secondary Amine Byproduct AlkylHalide->Over_Alkylation Product->Over_Alkylation Over-Alkylation (Side Reaction)

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

G Start Experiment Complete Analyze Analyze Product Mixture (TLC, GC-MS, NMR) Start->Analyze Problem Identify Primary Issue Analyze->Problem LowYield Low Yield / Incomplete Problem->LowYield Low Conversion C_Alk C-Alkylation Detected Problem->C_Alk Impurity A Over_Alk Over-Alkylation Detected Problem->Over_Alk Impurity B Sol_Check Check Base Strength & Reaction Temperature LowYield->Sol_Check Sol_Solvent Change to Polar Aprotic Solvent (DMF) C_Alk->Sol_Solvent Sol_Stoich Adjust Stoichiometry (Excess Phenol) Over_Alk->Sol_Stoich End Optimize & Repeat Sol_Check->End Sol_Solvent->End Sol_Stoich->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative example. Researchers should adapt it based on the specific substrate and scale.

Materials:

  • Phenol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 2-Chloroethylamine hydrochloride (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.

  • Phenoxide Formation: Cool the DMF to 0 °C in an ice bath. Carefully add sodium hydride (NaH) portion-wise to the stirred solvent. To this suspension, add a solution of phenol in a small amount of anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full deprotonation. Hydrogen gas will be evolved.

  • Alkylation: Add 2-chloroethylamine hydrochloride to the phenoxide solution in one portion. Heat the reaction mixture to 80-90 °C and maintain this temperature, with stirring, for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification:

    • Wash the combined organic layers sequentially with 1 M NaOH solution, water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.[11]

References

Technical Support Center: Optimizing Acylation Reactions of 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the acylation of 2-phenoxyethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the acylation of this compound?

A1: The most prevalent methods for acylating this compound involve the use of acyl chlorides or acid anhydrides. A widely used specific method is the Schotten-Baumann reaction, which employs an acyl chloride in a two-phase system with an aqueous base to neutralize the HCl byproduct.[1][2] This reaction is effective for synthesizing amides from primary amines like this compound.[3][4]

Q2: Which acylating agents are most suitable for this reaction?

A2: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are both effective.[4] Acyl chlorides are generally more reactive but produce hydrochloric acid, which must be neutralized.[2] Acid anhydrides are less reactive but can be easier to handle, and the carboxylic acid byproduct is less corrosive than HCl.[5]

Q3: Why is a base necessary in these acylation reactions?

A3: A base is crucial for two main reasons. When using an acyl chloride, the reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing it from protonating the unreacted this compound, which would render the amine non-nucleophilic and halt the reaction.[2] In general, the base helps to drive the equilibrium towards the formation of the amide product.[2] Common bases include aqueous sodium hydroxide (in the Schotten-Baumann reaction), pyridine, or triethylamine.[3][5]

Q4: What are the common side reactions to be aware of?

A4: The primary side reaction is the hydrolysis of the acylating agent (acyl chloride or acid anhydride) by water present in the reaction mixture. This is particularly a concern in the biphasic Schotten-Baumann reaction if the acylating agent is not sufficiently reactive with the amine.[6] Another potential issue is the formation of a salt between the HCl byproduct and the starting amine if the base is not added effectively, which reduces the yield.[2]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the this compound starting material, you can observe the consumption of the reactant and the appearance of the new, typically less polar, amide product spot.[7]

Q6: What are the recommended purification techniques for the N-(2-phenoxyethyl)amide product?

A6: The most common purification methods are recrystallization and column chromatography. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective at removing minor impurities.[7] For liquid products or more complex impurity profiles, silica gel column chromatography is the preferred method.[7]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution(s)
Ineffective Neutralization of Acid Byproduct When using an acyl chloride, ensure at least one equivalent of a suitable base (e.g., NaOH, triethylamine, pyridine) is present to neutralize the HCl formed. In a Schotten-Baumann setup, maintain a basic pH (around 10-12).[6]
Hydrolysis of Acylating Agent Ensure anhydrous conditions if not using a biphasic system. For Schotten-Baumann reactions, add the acyl chloride to the stirred biphasic mixture to favor reaction with the amine over hydrolysis.[6]
Poor Quality or Degraded Reagents Use freshly opened or purified acylating agents and ensure the this compound is pure. Acyl chlorides are particularly sensitive to moisture.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC. If the reaction has stalled at room temperature, consider gentle heating. However, be aware that higher temperatures can also increase the rate of side reactions.
Low Reactivity of Acylating Agent If using an acid anhydride and the reaction is slow, consider switching to the more reactive corresponding acyl chloride.
Formation of Multiple Products or Impurities
Potential Cause Recommended Solution(s)
Unreacted Starting Material This is often a result of the issues causing low yield. Address the potential causes listed in the "Low or No Product Yield" table.
Presence of a Carboxylic Acid Impurity This results from the hydrolysis of the acylating agent. During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
Diacylation (less common for primary amines) While less likely, ensure the stoichiometry of the acylating agent to the amine is appropriate (typically close to 1:1).
Product Purification Issues
Potential Cause Recommended Solution(s)
"Oiling Out" During Recrystallization The boiling point of the solvent may be higher than the melting point of your product, or the product is too soluble. Try a lower-boiling point solvent or a solvent/anti-solvent system (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then cool).
Difficulty in Crystal Formation The solution may not be sufficiently saturated. Try evaporating some solvent. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Poor Separation in Column Chromatography The chosen eluent system may not be optimal. Use TLC to test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation between your product and impurities.

Data Presentation

The following tables summarize typical reaction conditions for the acylation of this compound with common acylating agents.

Table 1: Acetylation with Acetic Anhydride

ParameterValueConditions / Notes
Reactant Ratio 1 : 1.1(this compound : Acetic Anhydride)
Base Triethylamine (1.2 eq)Acts as a scavenger for the acetic acid byproduct.
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
Temperature 0 °C to Room Temp.Acetic anhydride is added at 0 °C, then the reaction is allowed to warm to room temperature.
Time 2 - 4 hoursMonitor by TLC for completion.
Typical Yield > 90%Isolated yield after purification.

Table 2: Benzoylation using Schotten-Baumann Conditions

ParameterValueConditions / Notes
Acylating Agent Benzoyl Chloride (1.05 eq)
Base 10% Aqueous NaOHUsed to maintain a basic pH in the aqueous phase.[7]
Solvent System Dichloromethane / WaterA two-phase system is characteristic of this reaction.[1]
Temperature 0 °C to Room Temp.Benzoyl chloride is added at 0 °C.
Time 1 - 3 hoursVigorous stirring is essential to maximize the interfacial area between the two phases.
Typical Yield 85 - 95%Isolated yield after purification.

Experimental Protocols

Protocol 1: Synthesis of N-(2-phenoxyethyl)acetamide using Acetic Anhydride

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of N-(2-phenoxyethyl)benzamide using Schotten-Baumann Conditions

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane. Add an equal volume of 10% aqueous sodium hydroxide solution.

  • Addition of Reagents: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Slowly add benzoyl chloride (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and continue to stir vigorously for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified.

Visualizations

Acylation Mechanism General Acylation Mechanism of this compound cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine This compound (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylatingAgent Acyl Chloride / Anhydride (Electrophile) AcylatingAgent->Tetrahedral Amide N-(2-phenoxyethyl)amide Tetrahedral->Amide Elimination of Leaving Group Byproduct HCl / RCOOH Tetrahedral->Byproduct

Caption: General mechanism for the acylation of this compound.

Experimental_Workflow General Experimental Workflow for Acylation Start Setup Reaction: Dissolve Amine, Base in Solvent Add_Reagent Add Acylating Agent (e.g., dropwise at 0 °C) Start->Add_Reagent React Stir at RT (Monitor by TLC) Add_Reagent->React Workup Aqueous Workup: Acid/Base Washes React->Workup Isolate Dry and Concentrate Organic Layer Workup->Isolate Purify Purification: Recrystallization or Chromatography Isolate->Purify End Characterize Pure Product Purify->End

Caption: A typical experimental workflow for the acylation reaction.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield Start Low or No Yield Observed Check_TLC Check TLC: Starting Material Present? Start->Check_TLC Yes_SM Yes Check_TLC->Yes_SM Yes No_SM No, complex mixture Check_TLC->No_SM No Check_Base Is Base Present and Sufficient? (for Acyl Chlorides) Yes_SM->Check_Base Decomposition Product Decomposition? No_SM->Decomposition Yes_Base Yes Check_Base->Yes_Base Yes No_Base No Check_Base->No_Base No Check_Conditions Reaction Conditions Too Mild? Yes_Base->Check_Conditions Add_Base Add More Base / Check pH No_Base->Add_Base Yes_Mild Yes Check_Conditions->Yes_Mild Yes No_Mild No Check_Conditions->No_Mild No Increase_Temp Increase Temperature or Time Yes_Mild->Increase_Temp Check_Reagents Check Reagent Quality (esp. Acylating Agent) No_Mild->Check_Reagents Degraded Suspect Degradation Check_Reagents->Degraded Use_Fresh Use Fresh/Purified Reagents Degraded->Use_Fresh Lower_Temp Run at Lower Temperature Decomposition->Lower_Temp

Caption: A decision tree for troubleshooting low reaction yields.

References

troubleshooting 2-Phenoxyethylamine instability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenoxyethylamine. The information is presented in a question-and-answer format to directly address common instability issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has turned a yellow or brown color. What is the cause and is it still usable?

A: A change in color from colorless to yellow or brown is a common indicator of degradation. This is often due to oxidation of the amine group, which can be accelerated by exposure to air (oxygen) and light.[1] The appearance of color suggests the presence of impurities and degradation products. For sensitive applications requiring high purity, it is recommended to use a fresh, colorless solution. For less sensitive applications, the suitability of the colored solution should be determined by analytical methods such as HPLC to assess the purity and identify any significant degradation products.

Q2: I've noticed a decrease in the concentration of my this compound stock solution over time, even when stored at the recommended 4°C. What could be happening?

A: While storing at 4°C slows down degradation, it does not completely stop it.[2] Several factors could contribute to a decrease in concentration:

  • Oxidation: The primary amine in this compound is susceptible to oxidation, especially if the container is not sealed under an inert atmosphere.[1]

  • Reaction with Carbon Dioxide: As a basic compound, this compound can react with atmospheric carbon dioxide to form a carbonate salt, which may not be soluble or may have different chromatographic properties.[1]

  • Adsorption: The compound may adsorb to the surface of the storage container, especially if it is plastic. It is recommended to store solutions in amber glass vials with PTFE-lined caps.[1]

To minimize concentration changes, store solutions in small, tightly sealed amber glass vials, minimize headspace by filling the vials, and consider purging with an inert gas like argon or nitrogen before sealing.

Q3: What are the primary degradation pathways for this compound?

A: Based on the chemical structure of this compound (containing a primary amine and an ether linkage), the following are the most likely degradation pathways:

  • Oxidation of the Amine: The ethylamine side chain can be oxidized, potentially forming 2-phenoxyacetaldehyde and subsequently 2-phenoxyacetic acid.[1][3] This is a common degradation pathway for phenethylamines.

  • Acid-Catalyzed Ether Cleavage: Under strong acidic conditions and elevated temperatures, the ether bond can be cleaved. This would likely result in the formation of phenol and 2-aminoethanol. Ethers are generally stable but can be cleaved by strong acids like HBr or HI.[4][5][6][7]

  • Photodegradation: Exposure to UV light can provide the energy to initiate and accelerate degradation reactions, particularly oxidation.[1]

Q4: How can I assess the stability of my this compound sample?

A: A forced degradation study is the most effective way to assess stability. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[[“]][9][10] The stability can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Quantitative Data from Forced Degradation Study

The following table summarizes illustrative results from a forced degradation study on a 0.1 mg/mL solution of this compound in methanol or aqueous solutions. These are representative values and actual results may vary based on experimental conditions.

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products Observed
Acid Hydrolysis (0.1 M HCl) 24 hours60°C~85%Phenol, 2-Aminoethanol
Base Hydrolysis (0.1 M NaOH) 24 hours60°C>95%Minor unidentified polar impurities
Oxidative (3% H₂O₂) 8 hoursRoom Temp~70%2-Phenoxyacetaldehyde, 2-Phenoxyacetic acid
Thermal (Solid State) 48 hours80°C>98%No significant degradation
Photolytic (UV Lamp) 12 hoursRoom Temp~90%Products consistent with oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology for conducting a forced degradation study to identify the instability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Place a small amount of solid this compound in an oven at 80°C.

    • Photolytic Degradation: Expose a solution of this compound in methanol to a UV lamp (e.g., 254 nm).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method (Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a High-Performance Liquid Chromatography with UV detection method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analytical Workflow 2-PEA_Stock This compound Stock Solution (1 mg/mL in Methanol) Acid 0.1 M HCl 60°C 2-PEA_Stock->Acid Base 0.1 M NaOH 60°C 2-PEA_Stock->Base Oxidative 3% H₂O₂ Room Temp 2-PEA_Stock->Oxidative Thermal Solid State 80°C 2-PEA_Stock->Thermal Photolytic UV Light Room Temp 2-PEA_Stock->Photolytic Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize (Acid/Base Samples) Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Data Data Analysis: - % Purity - Impurity Profile HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

G cluster_pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Acid Hydrolysis PEA This compound Aldehyde 2-Phenoxyacetaldehyde PEA->Aldehyde [O] Phenol Phenol PEA->Phenol H₃O⁺ / Δ Aminoethanol 2-Aminoethanol PEA->Aminoethanol H₃O⁺ / Δ Acid 2-Phenoxyacetic Acid Aldehyde->Acid [O]

Caption: Likely degradation pathways for this compound.

G cluster_membrane Cell Membrane TAAR1 TAAR1 Receptor G_protein Gαs Protein TAAR1->G_protein Activates PEA This compound (or related phenethylamines) PEA->TAAR1 Binds AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Function) CREB->Gene_expression Regulates

Caption: Potential signaling pathway involving phenethylamine derivatives.

References

Technical Support Center: Storage and Handling of 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Phenoxyethylamine to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored under controlled conditions to minimize degradation. Key recommendations include:

  • Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2]

  • Light: Protect from light.[3]

  • Container: Use a tightly sealed, airtight container to prevent exposure to air and moisture.[2][4][5]

Q2: What are the visible signs of this compound degradation?

A2: Oxidation of this compound can lead to noticeable changes in its physical appearance. The most common sign of degradation is a change in color, from a colorless or light-yellow liquid to a darker yellow or brown hue. The presence of particulates may also indicate degradation.

Q3: What are the likely oxidation byproducts of this compound?

A3: The primary amine and ether functional groups in this compound are susceptible to oxidation. Potential oxidation byproducts may include the corresponding imine, nitroso, and nitro compounds from the oxidation of the primary amine.[6] While the phenoxy group is relatively stable, oxidative cleavage under harsh conditions is a possibility, though less common under typical storage conditions.

Q4: What types of antioxidants can be used to stabilize this compound?

A4: Aromatic amines are often used as antioxidants themselves.[7] However, to prevent self-oxidation or degradation, specific antioxidants can be added. Hindered phenolic antioxidants and some aminic antioxidants are commonly used to stabilize materials susceptible to oxidation.[4][8] The choice of antioxidant should be carefully considered based on its compatibility with this compound and the intended application. A complex antioxidant composition containing a deoxidant (like a hydroxylamine compound), a free radical scavenger (like a hindered phenolic antioxidant), a peroxide decomposer, and a light stabilizer has been patented for preventing the discoloration of aromatic amines.[8]

Q5: How can I monitor the purity of my this compound sample during storage?

A5: Regular analytical testing is recommended to monitor the purity and detect any degradation of this compound. Stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection are highly effective for this purpose.[9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile degradation products.[12][13][14]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Color change (darkening) Oxidation due to exposure to air (oxygen).1. Immediately purge the container headspace with an inert gas (nitrogen or argon). 2. Ensure the container is sealed tightly. 3. For future storage, use smaller aliquots to minimize headspace and repeated exposure of the bulk material.
Formation of precipitates Formation of insoluble oxidation byproducts or polymerization.1. Attempt to dissolve a small portion of the material in a suitable solvent to check for insolubles. 2. If insoluble material is present, the product has likely degraded significantly. 3. Filter the material if it is to be used in a non-critical application, but for sensitive experiments, a fresh batch is recommended.
Inconsistent experimental results Degradation of the starting material, leading to lower effective concentration and potential interference from byproducts.1. Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS). 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Review and optimize storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and separate it from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a lower percentage of the organic solvent and increase over the course of the run to elute more hydrophobic degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 270 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

    • To generate degradation products for method development, a forced degradation study can be performed by exposing a sample to oxidative stress (e.g., 3% hydrogen peroxide), acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), and heat.

  • Analysis: Inject the standard solution, the stored sample solution, and the forced degradation samples into the HPLC system.

  • Evaluation: The method is considered stability-indicating if the peak for this compound is well-resolved from all peaks corresponding to the degradation products.

Protocol 2: GC-MS Analysis of this compound and its Volatile Impurities

Objective: To identify and quantify this compound and its potential volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Search the mass spectra of any additional peaks against a spectral library (e.g., NIST) to tentatively identify degradation products.

Visualizations

OxidationPathway This compound This compound Imine Imine This compound->Imine [O] Nitroso_Compound Nitroso_Compound Imine->Nitroso_Compound [O] Nitro_Compound Nitro_Compound Nitroso_Compound->Nitro_Compound [O] TroubleshootingWorkflow start Observe Sample Degradation (e.g., color change) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes analyze_purity Analyze Purity (HPLC/GC-MS) check_storage->analyze_purity No correct_storage Implement Correct Storage: - Inert atmosphere - 2-8°C - Protect from light - Tightly sealed container improper_storage->correct_storage correct_storage->analyze_purity pure Purity Acceptable analyze_purity->pure Yes impure Purity Unacceptable analyze_purity->impure No use_sample Continue with Experiment pure->use_sample discard_sample Discard and Obtain Fresh Sample impure->discard_sample

References

Technical Support Center: Scale-Up of 2-Phenoxyethylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up of 2-Phenoxyethylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: For industrial-scale production, two primary routes are favored due to their reliability and use of readily available precursors:

  • Route 1: Williamson Ether Synthesis followed by Gabriel Synthesis. This is a robust two-step process. First, 2-phenoxyethyl bromide is synthesized from phenol and 1,2-dibromoethane. This intermediate then undergoes a Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis to yield the final product.

  • Route 2: Reductive Amination. This route involves the oxidation of 2-phenoxyethanol to 2-phenoxyacetaldehyde, which is then converted to this compound via reductive amination using ammonia and a reducing agent.[1]

Q2: What are the critical safety concerns during the production of this compound?

A2: Several safety precautions must be taken:

  • Flammable Solvents: Many solvents used, such as ethanol and DMF, are flammable. Ensure proper ventilation and grounding of equipment to prevent ignition sources.

  • Corrosive Reagents: Reagents like sodium hydroxide and hydrazine hydrate are corrosive and toxic.[2] Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Reaction Exotherms: The Williamson ether synthesis can be exothermic. Monitor the reaction temperature carefully and provide adequate cooling to prevent runaways.

  • Pressure Build-up: When using ammonia in reductive amination, be aware of potential pressure build-up in the reactor. Ensure the reactor is properly rated and equipped with pressure relief systems.

Q3: How can the purity of this compound be ensured at a larger scale?

A3: High purity is typically achieved through vacuum distillation of the crude product.[3] It is crucial to carefully control the temperature and pressure to effectively separate the desired product from unreacted starting materials and high-boiling impurities. Pre-distillation workup, such as washing the crude product to remove salts and other water-soluble impurities, is also essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in 2-Phenoxyethyl Bromide Synthesis (Williamson Ether Synthesis) 1. Incomplete reaction due to insufficient base or reaction time. 2. Formation of 1,2-diphenoxyethane as a byproduct. 3. Loss of product during workup.1. Ensure a slight excess of sodium hydroxide is used. Monitor the reaction by TLC until the phenol is consumed. 2. Use a larger excess of 1,2-dibromoethane to favor the formation of the desired mono-substituted product.[4] 3. Optimize the extraction and washing steps to minimize product loss.
Low Yield in Gabriel Synthesis Step 1. Incomplete reaction between 2-phenoxyethyl bromide and potassium phthalimide. 2. Hydrolysis of 2-phenoxyethyl bromide back to 2-phenoxyethanol. 3. Incomplete cleavage of the phthalimide group.1. Ensure anhydrous conditions and use a suitable polar aprotic solvent like DMF to improve the solubility of potassium phthalimide.[5][6] 2. Ensure the reaction is free of water, which can lead to the hydrolysis of the bromide. 3. Use a sufficient excess of hydrazine hydrate and ensure adequate reaction time and temperature for the cleavage step.[5]
Presence of Impurities in the Final Product 1. Unreacted 2-phenoxyethyl bromide or 2-phenoxyethanol. 2. Phthalhydrazide carryover from the Gabriel synthesis workup. 3. Formation of secondary or tertiary amines (less common with Gabriel synthesis).1. Optimize the purification by vacuum distillation, ensuring a good separation of fractions.[3] 2. Phthalhydrazide is a solid precipitate; ensure complete filtration after the hydrazinolysis step.[5] An acidic wash of the organic layer can also help remove any dissolved hydrazine-related byproducts. 3. The Gabriel synthesis is highly selective for primary amines, minimizing this issue.[7][8] If other amination methods are used, careful control of stoichiometry is crucial.
Discoloration of the Final Product 1. Oxidation of the amine functionality. 2. Presence of phenolic impurities.1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. Ensure complete removal of any unreacted phenol during the workup of the Williamson ether synthesis step through caustic washing.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound via the Williamson Ether Synthesis and subsequent Gabriel Synthesis.

Parameter Williamson Ether Synthesis of 2-Phenoxyethyl Bromide Gabriel Synthesis of this compound
Key Reagents Phenol, 1,2-Dibromoethane, Sodium Hydroxide2-Phenoxyethyl Bromide, Potassium Phthalimide, Hydrazine Hydrate
Solvent WaterDMF (for alkylation), Methanol or Ethanol (for hydrazinolysis)[5]
Reaction Temperature 130°C[3]Alkylation: 90°C; Hydrazinolysis: Room Temperature to Reflux[5][9]
Reaction Time ~6.5 hours[3]Alkylation: up to 72 hours; Hydrazinolysis: ~16 hours[5][9]
Typical Yield ~85%[3]70-90% (for the Gabriel synthesis step)[10]
Purity of Final Product >98% after vacuum distillation>98% after vacuum distillation

Experimental Protocols

1. Synthesis of 2-Phenoxyethyl Bromide (Intermediate)

  • Methodology: This procedure is based on the Williamson ether synthesis.

  • Procedure:

    • In a suitable reactor equipped with a stirrer, condenser, and dropping funnel, charge 1,2-dibromoethane (in excess), phenol, and water.

    • Heat the mixture to 130°C with vigorous stirring.[3]

    • Slowly add a solution of sodium hydroxide in water dropwise over 30 minutes.

    • Continue to stir the reaction mixture for 6 hours at 130°C.[3]

    • After cooling to room temperature, separate the organic layer.

    • Wash the organic layer twice with a saturated aqueous potassium carbonate solution, followed by two washes with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude 2-phenoxyethyl bromide by vacuum distillation, collecting the fraction at 105-107°C at 6 mmHg.[3] The expected yield is approximately 85%.[3]

2. Synthesis of this compound

  • Methodology: This procedure utilizes the Gabriel synthesis followed by hydrazinolysis.

  • Procedure:

    • N-Alkylation:

      • In a dry reactor, dissolve 2-phenoxyethyl bromide and potassium phthalimide in anhydrous DMF.

      • Heat the mixture to approximately 90°C and stir for up to 72 hours, monitoring the reaction progress by TLC or HPLC.[9]

    • Hydrazinolysis:

      • After cooling the reaction mixture, add methanol or ethanol.

      • Add hydrazine hydrate (50-60% in water, ~18 equivalents) to the solution.[5]

      • Stir the mixture at room temperature for 16 hours.[5] A precipitate of phthalhydrazide will form.

    • Workup and Purification:

      • Filter off the phthalhydrazide precipitate and wash it with a suitable solvent (e.g., ether).

      • Concentrate the filtrate under reduced pressure to remove the solvent.

      • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude this compound by vacuum distillation.

Process Visualization

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_williamson Step 1: Williamson Ether Synthesis cluster_gabriel Step 2: Gabriel Synthesis & Hydrazinolysis phenol Phenol ws_reaction Reaction (130°C, 6.5h) phenol->ws_reaction dbe 1,2-Dibromoethane dbe->ws_reaction naoh NaOH naoh->ws_reaction ws_workup Workup (Separation, Washes, Drying) ws_reaction->ws_workup ws_purification Vacuum Distillation ws_workup->ws_purification peb 2-Phenoxyethyl Bromide ws_purification->peb gs_reaction N-Alkylation (90°C) peb->gs_reaction kphth Potassium Phthalimide kphth->gs_reaction dmf DMF dmf->gs_reaction intermediate N-(2-phenoxyethyl)phthalimide gs_reaction->intermediate hydrolysis Hydrazinolysis (RT, 16h) intermediate->hydrolysis hydrazine Hydrazine Hydrate hydrazine->hydrolysis etoh Ethanol etoh->hydrolysis gs_workup Workup (Filtration, Extraction, Drying) hydrolysis->gs_workup gs_purification Vacuum Distillation gs_workup->gs_purification product This compound gs_purification->product

Caption: Workflow for this compound Synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Final Yield check_step1 Analyze yield of 2-phenoxyethyl bromide start->check_step1 step1_ok Yield >80%? check_step1->step1_ok troubleshoot_step1 Troubleshoot Williamson Ether Synthesis: - Check base stoichiometry - Increase excess of dibromoethane - Optimize workup step1_ok->troubleshoot_step1 No check_step2 Analyze Gabriel Synthesis Step step1_ok->check_step2 Yes troubleshoot_step1->check_step1 step2_ok Yield >70%? check_step2->step2_ok troubleshoot_step2_alkylation Troubleshoot N-Alkylation: - Ensure anhydrous conditions - Check solvent (DMF) - Confirm reaction time/temp step2_ok->troubleshoot_step2_alkylation No final_purification Review Final Purification: - Check vacuum distillation parameters - Analyze for losses during workup step2_ok->final_purification Yes troubleshoot_step2_hydrolysis Troubleshoot Hydrazinolysis: - Check excess of hydrazine - Ensure sufficient reaction time troubleshoot_step2_alkylation->troubleshoot_step2_hydrolysis troubleshoot_step2_hydrolysis->check_step2 end Yield Optimized final_purification->end

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Addressing Impurities in Commercial 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Phenoxyethylamine, ensuring the purity of this crucial reagent is paramount for the accuracy, reproducibility, and safety of their experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities in commercial this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its synthesis, degradation, and storage. The most common synthesis route is the Williamson ether synthesis, which can introduce unreacted starting materials and side products.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Phenol and derivatives of 2-chloroethylamine are common starting materials.

    • Side-Reaction Products: Elimination (E2) reactions can occur, leading to the formation of byproducts.

    • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.

  • Degradation-Related Impurities:

    • This compound is known to be sensitive to air and moisture, which can lead to the formation of degradation products over time.[1]

  • Cross-Contamination: Impurities from other processes in the manufacturing facility.

Q2: How can impurities in this compound affect my experiments, particularly in drug development?

A2: Impurities, even in trace amounts, can have significant impacts on research and drug development.[2]

  • Altered Biological Activity: Impurities can interact with biological targets, leading to misleading results in pharmacological assays.

  • Toxicity: Some impurities may be toxic or genotoxic, posing a safety risk in drug formulations.[2]

  • Side Reactions: Impurities can interfere with chemical reactions, leading to lower yields, unexpected byproducts, and difficulties in purification of the desired compound.

  • Regulatory Hurdles: For drug development professionals, the presence of unqualified impurities can lead to delays and rejection by regulatory agencies.[3]

Q3: What is a typical purity specification for commercial this compound?

A3: The purity of commercial this compound can vary between suppliers. It is crucial to check the certificate of analysis (CoA) provided by the vendor for each batch. Typical purities range from ≥95% to >98%.[4][5] For applications in drug development, a higher purity grade is generally required.

Q4: How should I store this compound to minimize degradation?

A4: To maintain the integrity of this compound, proper storage is essential. It should be stored in a cool, dry, and well-ventilated area, away from heat and direct light.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

Troubleshooting Guide

Problem 1: I am observing unexpected side products in my reaction where this compound is a starting material.

  • Question: Could impurities in my this compound be the cause?

  • Answer: Yes, impurities are a likely cause. Unreacted starting materials like phenol can participate in side reactions. Phenol, for instance, can react with electrophiles or undergo oxidation, leading to colored byproducts. Residual basic or acidic impurities can also catalyze unintended reactions. It is recommended to analyze the purity of your this compound batch before use.

Problem 2: My final compound has a persistent color that is difficult to remove.

  • Question: Could this color originate from the commercial this compound?

  • Answer: It is possible. The presence of phenolic impurities, which can oxidize to form colored quinone-like structures, can contribute to discoloration. If the synthesis of this compound involved starting materials with resorcinolic impurities, these can lead to persistent colored products in subsequent reactions.

Problem 3: I am struggling to get a consistent yield in my synthesis.

  • Question: Can batch-to-batch variation in this compound purity affect my reaction yield?

  • Answer: Absolutely. Variations in the purity of a starting material are a common source of inconsistent yields. A lower purity means you are adding less of the active reagent than calculated, and the impurities present may inhibit the desired reaction. It is crucial to confirm the purity of each new batch of this compound.

Data Presentation: Potential Impurities and Analytical Methods

The following table summarizes potential impurities in commercial this compound and the analytical techniques suitable for their detection and quantification.

Impurity TypePotential CompoundsRecommended Analytical Method(s)
Starting Materials Phenol, 2-Chloroethylamine, 2-BromoethylamineGC-MS, HPLC-UV, ¹H NMR
Side-Reaction Products Ethenoxybenzene (from elimination)GC-MS
Degradation Products Oxidation and hydrolysis productsLC-MS, HPLC-UV
Residual Solvents Toluene, Acetonitrile, etc.Headspace GC-MS

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is suitable for purifying high-boiling point liquids like this compound to remove non-volatile impurities and other components with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, a thermometer, and a vacuum pump with a cold trap.

  • Sample Preparation: Place the commercial this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature and pressure. This compound has a boiling point of 101-103 °C at 4 mmHg.[5]

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction at a constant temperature and pressure.

    • Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive peroxidic impurities.

  • Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Create a series of dilutions for calibration if quantitative analysis is required.

  • GC-MS Conditions (General):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • MS Detector: Electron Ionization (EI) at 70 eV, with a mass scan range of m/z 40-550.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of a known internal or external standard.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile impurities.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • HPLC Conditions (General):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate). A typical gradient could start with a low percentage of acetonitrile and ramp up.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound and potential impurities have good absorbance (e.g., 270 nm).

  • Data Analysis: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard and calibration curve should be used.

Protocol 4: Quantitative Purity Determination by ¹H NMR (qNMR)

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte itself.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1).

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Purity_std = Purity of the internal standard

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Assessment cluster_1 Impurity Detection & Identification cluster_2 Quantification & Decision cluster_3 Action start Commercial this compound Batch coa_review Review Certificate of Analysis (CoA) start->coa_review initial_screening Initial Screening (e.g., TLC, ¹H NMR) coa_review->initial_screening chromatographic_analysis Chromatographic Analysis (GC-MS, HPLC) initial_screening->chromatographic_analysis spectroscopic_analysis Spectroscopic Analysis (LC-MS, NMR) chromatographic_analysis->spectroscopic_analysis impurity_identification Identify Impurity Structures spectroscopic_analysis->impurity_identification quantification Quantify Impurities (qNMR, HPLC with std.) impurity_identification->quantification compare_specs Compare to Acceptance Criteria quantification->compare_specs decision Decision: Accept, Purify, or Reject compare_specs->decision accept Use in Experiment decision->accept Pass purify Purify Batch decision->purify Fail reject Reject Batch decision->reject Fail Purification_Workflow cluster_0 Preparation cluster_1 Purification Step cluster_2 Analysis & Pooling cluster_3 Final Product start Crude this compound initial_analysis Initial Purity Analysis (GC/HPLC) start->initial_analysis distillation Vacuum Distillation initial_analysis->distillation fraction_collection Collect Fractions distillation->fraction_collection analyze_fractions Analyze Purity of Fractions fraction_collection->analyze_fractions pool_fractions Pool High-Purity Fractions analyze_fractions->pool_fractions final_analysis Final Purity Confirmation (qNMR) pool_fractions->final_analysis storage Store Under Inert Atmosphere final_analysis->storage

References

method for removing unreacted starting materials from 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted starting materials from 2-Phenoxyethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials that remain unreacted in the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of phenol with a 2-haloethylamine (e.g., 2-chloroethylamine or 2-bromoethylamine) or the reaction of phenoxyethyl halide with ammonia or an amine source. Therefore, the most common unreacted starting materials are phenol and the 2-haloethylamine or phenoxyethyl halide . Other potential impurities can arise from side reactions or degradation.[1]

Q2: What is the first and simplest step to remove most of the unreacted starting materials?

A2: An initial aqueous workup is a crucial first step.[2] For this compound, which is a basic compound, washing the crude product (dissolved in an organic solvent) with a dilute acid solution (e.g., 1M HCl) is highly effective.[3] This will protonate the amine, making it soluble in the aqueous layer, while non-basic impurities like unreacted phenol (if used in excess) will remain in the organic layer. The layers can then be separated.

Q3: Which purification technique is most effective for achieving high purity this compound?

A3: The choice of the most effective technique depends on the nature and quantity of the impurities. For high purity, a combination of methods is often best. After an initial acid wash, vacuum distillation is a common and effective method for purifying this compound, which has a relatively high boiling point (101-103 °C at 4 mmHg).[1][4] For removing impurities with similar boiling points, flash column chromatography using amine-functionalized silica gel can be very effective.[5][6]

Q4: Can I use standard silica gel for column chromatography of this compound?

A4: While possible, it is not ideal. Standard silica gel is acidic and can lead to poor separation, tailing of the amine peak, and even degradation of the product.[6] It is highly recommended to use amine-functionalized silica gel or to add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent when using standard silica gel.[5][6]

Q5: Are there alternative methods to traditional chromatography or distillation?

A5: Yes, a novel method involves the use of trichloroacetic acid (TCA) to selectively precipitate the amine from the crude mixture as a salt.[7][8] The amine salt can then be isolated by filtration, and the free amine can be recovered by gentle heating, which causes decarboxylation of the TCA.[7][8] This method can be very efficient and reduce the need for large volumes of solvents.[7]

Troubleshooting Guides

Issue: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step
Acidic nature of standard silica gel Use amine-functionalized silica gel for purification of basic compounds like this compound.[6]
If using standard silica gel, add a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase to improve peak shape.[5]
Inappropriate solvent system Perform Thin Layer Chromatography (TLC) with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal eluent for separation.[6]
Column overloading Reduce the amount of crude material loaded onto the column.
Issue: Low Recovery After Aqueous Acid Wash
Possible Cause Troubleshooting Step
Incomplete extraction of the protonated amine Perform multiple washes with the dilute acid solution to ensure complete extraction of this compound into the aqueous layer.[3]
Product loss during basification and re-extraction After separating the aqueous layer containing the protonated amine, carefully basify it (e.g., with NaOH) to a pH > 10 before re-extracting the free amine with an organic solvent. Ensure thorough mixing during re-extraction.
Emulsion formation To break an emulsion, add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel.
Issue: Product Darkening During Vacuum Distillation
Possible Cause Troubleshooting Step
Thermal decomposition Ensure a stable and sufficiently low vacuum is achieved to lower the boiling point of this compound.[9] Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.[5]
Presence of oxygen Ensure all joints in the distillation apparatus are well-sealed to prevent air leaks. Consider purging the system with an inert gas (e.g., nitrogen or argon) before applying the vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Principle Typical Purity Advantages Disadvantages
Aqueous Acid Wash Partitioning based on acidity/basicity.[3]>90% (removes acidic/neutral impurities)Simple, fast, and inexpensive for initial cleanup.Does not remove basic impurities.
Vacuum Distillation Separation based on differences in boiling points.[5]>98%[4]Effective for large quantities and removing non-volatile or low-boiling impurities.Requires high vacuum for high-boiling amines; potential for thermal degradation.[9]
Flash Chromatography (Amine-functionalized silica) Adsorption chromatography with a basic stationary phase.[6]>99%Excellent for removing impurities with similar boiling points; good peak shape for amines.[6]More time-consuming and uses more solvent than distillation.
TCA Precipitation Selective salt formation and precipitation.[7]>95%[7][8]Fast, high yield, and reduces waste.[7]Requires specific reagents; solubility of the amine salt can vary.[8]

Experimental Protocols

Protocol 1: Purification by Aqueous Acid Wash and Extraction
  • Dissolution : Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Wash : Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times.[3] Combine the aqueous layers.

  • Basification : Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH solution until the pH is > 10.

  • Extraction : Extract the free this compound from the basified aqueous solution with an organic solvent (e.g., diethyl ether, dichloromethane) three times.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup : Assemble a vacuum distillation apparatus. Use a heating mantle with a magnetic stirrer.

  • Sample Preparation : Place the crude this compound (preferably after an initial aqueous workup) into the distillation flask with a magnetic stir bar.[5]

  • Vacuum Application : Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 4 mmHg).[5]

  • Heating : Begin gently heating the distillation flask while stirring.

  • Fraction Collection : Collect the fraction that distills at a constant temperature (around 101-103 °C at 4 mmHg).[4]

  • Cooling : Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.[5]

Protocol 3: Purification by Flash Chromatography
  • Column Selection : Choose an appropriately sized amine-functionalized silica gel column.[5]

  • Solvent System : Determine an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) using TLC.

  • Sample Preparation : Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible solvent like dichloromethane.

  • Elution : Load the sample onto the column and begin elution with the chosen solvent system. Collect fractions.[5]

  • Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.[5]

Visualizations

experimental_workflow cluster_start Crude Product cluster_workup Initial Purification cluster_purification Final Purification cluster_end Final Product crude Crude this compound acid_wash Aqueous Acid Wash crude->acid_wash Removes acidic/ neutral impurities distillation Vacuum Distillation acid_wash->distillation High boiling point chromatography Flash Chromatography acid_wash->chromatography Polar impurities tca TCA Precipitation acid_wash->tca Alternative method pure Pure this compound distillation->pure chromatography->pure tca->pure

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Impure this compound check_impurities Identify Impurities (e.g., TLC, NMR) start->check_impurities decision Nature of Impurities? check_impurities->decision acidic_neutral Acidic/Neutral (e.g., Phenol) decision->acidic_neutral basic Basic decision->basic similar_bp Similar Boiling Point decision->similar_bp non_volatile Non-volatile decision->non_volatile method1 Perform Aqueous Acid Wash acidic_neutral->method1 method2 Flash Chromatography (Amine-functionalized silica) basic->method2 similar_bp->method2 method3 Vacuum Distillation non_volatile->method3 end Pure Product method1->end method2->end method3->end

Caption: Troubleshooting logic for selecting a purification method.

References

Validation & Comparative

A Comparative Guide to 2-Phenoxyethylamine and Other Phenethylamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Phenoxyethylamine with other key phenethylamines: Phenethylamine (PEA), N-methylphenethylamine (NMPEA), and Amphetamine. The objective is to offer a comprehensive resource for researchers, scientists, and professionals in drug development by presenting available experimental data on the pharmacological, pharmacokinetic, and toxicological properties of these compounds.

It is important to note that while extensive data is available for PEA, NMPEA, and Amphetamine, there is a significant lack of publicly accessible, quantitative experimental data for this compound. Therefore, this guide will focus on a quantitative comparison of the former three, with a qualitative discussion on the potential characteristics of this compound based on structure-activity relationships and its role as a precursor in various pharmaceuticals.

Pharmacological Profile: Receptor Binding and Functional Activity

The primary mechanism of action for many phenethylamines involves interaction with monoamine transporters and trace amine-associated receptor 1 (TAAR1). Amphetamine is a potent releaser of dopamine and norepinephrine and acts as a TAAR1 agonist. Phenethylamine and N-methylphenethylamine also exhibit activity at TAAR1.

Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Phenethylamine (PEA) ~4,300Data not readily availableData not readily available
N-Methylphenethylamine (NMPEA) Data not readily availableData not readily availableData not readily available
Amphetamine ~600~100~20,000-40,000
This compound No data availableNo data availableNo data available

Note: Lower Ki values indicate higher binding affinity.

Due to the limited availability of direct comparative functional assay data (e.g., EC50 or IC50 values for receptor activation or transporter inhibition) in a standardized format, a comprehensive table is not feasible at this time. However, it is established that amphetamine is a potent agonist at TAAR1 and a powerful releasing agent at DAT and NET. PEA and NMPEA are also TAAR1 agonists.

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds, particularly their half-lives, significantly influence their duration of action and potential for abuse.

Table 2: Comparative Pharmacokinetic Parameters

CompoundHalf-life (t½)BioavailabilityPrimary Metabolism
Phenethylamine (PEA) ~5-10 minutesVery low orallyMonoamine Oxidase B (MAO-B)
N-Methylphenethylamine (NMPEA) ~5-10 minutesNot readily availableMonoamine Oxidase B (MAO-B)
Amphetamine ~10-13 hours (isomer dependent)High orallyHepatic (CYP2D6 involved)
This compound No data availableNo data availableNo data available

Toxicological Data

The acute toxicity of these compounds provides insight into their safety profiles.

Table 3: Comparative Acute Toxicity (LD50)

CompoundSpeciesRoute of AdministrationLD50
Phenethylamine (PEA) RatOral400-800 mg/kg
N-Methylphenethylamine (NMPEA) MouseOral (HCl salt)685 mg/kg
MouseIntravenous90 mg/kg
Amphetamine RatOral (dextroamphetamine sulfate)96.8 mg/kg
This compound No data availableNo data availableNo data available

Discussion on this compound

While quantitative data for this compound is scarce, its chemical structure, a phenethylamine core with a phenoxy group attached to the ethylamine side chain, suggests potential interactions with monoaminergic systems. The presence of the bulky phenoxy group may influence its binding affinity and selectivity for various receptors and transporters compared to the other phenethylamines. It is a known precursor to several pharmaceuticals with diverse activities, including adrenergic receptor antagonists and agonists, which implies that its derivatives can interact with these systems. Further research is necessary to elucidate the specific pharmacological, pharmacokinetic, and toxicological profile of this compound.

Signaling Pathways and Experimental Workflows

To provide a better understanding of the experimental context for the data presented, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

TAAR1_Signaling_Pathway TAAR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenethylamine Phenethylamine TAAR1 TAAR1 Phenethylamine->TAAR1 binds to G_protein Gs Protein TAAR1->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the receptor of interest incubate Incubate membranes, radioligand, and competitor at various concentrations prep_membranes->incubate prep_radioligand Prepare radioligand solution (e.g., [3H]-ligand) prep_radioligand->incubate prep_competitor Prepare unlabeled competitor (test compound) solutions prep_competitor->incubate filter Separate bound from free radioligand via vacuum filtration incubate->filter count Quantify bound radioactivity using a scintillation counter filter->count analyze Determine IC50 and Ki values using competitive binding analysis count->analyze

Validating 2-Phenoxyethylamine as a Beta-Glucosidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Phenoxyethylamine's potential as a beta-glucosidase inhibitor. Due to the current lack of direct experimental data on this compound's inhibitory activity against beta-glucosidase in publicly available literature, this document focuses on a comparative assessment against established inhibitors and provides the foundational experimental protocols for its validation. The information presented herein is intended to guide research efforts and experimental design for the evaluation of this compound and its derivatives as potential therapeutic agents.

Performance Comparison with Alternative Beta-Glucosidase Inhibitors

While direct inhibitory data for this compound is not available, the inhibitory potential of amine-containing compounds against beta-glucosidase is documented. The inhibitory activity of primary amines is often correlated with their hydrophobicity. Given the structure of this compound, which contains both a primary amine and a hydrophobic phenoxy group, it is a plausible candidate for beta-glucosidase inhibition.

For a comprehensive evaluation, it is crucial to compare its potential efficacy against well-characterized beta-glucosidase inhibitors. The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of several standard inhibitors.

InhibitorEnzyme SourceIC50Ki
1-Deoxynojirimycin (DNJ) Yeast α-glucosidase, Almond β-glucosidaseVaries (µM range for α-glucosidase)32 nM (for GBA1)
Castanospermine α- and β-glucosidases-2.6 nM (for sucrase)
Isofagomine (IFG) Acid-β-glucosidase (GCase)~200 µM (for α-1,2 glucosidase II)-
N-butyl-1-deoxynojirimycin (NB-DNJ) GBA1 and GBA2-32 nM (for GBA1), 3.3 µM (for GBA2)
Acarbose α-amylase and α-glucosidase0.108 mg/ml (α-amylase), 0.083 mg/ml (α-glucosidase)-

Experimental Protocols

To validate the inhibitory effect of this compound on beta-glucosidase, a standardized enzymatic assay is required. The most common method utilizes a chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), which upon hydrolysis by beta-glucosidase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Beta-Glucosidase Inhibition Assay Protocol

Materials:

  • Beta-glucosidase enzyme solution (e.g., from almonds or a recombinant source)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)

  • Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • This compound solution (test inhibitor)

  • Standard inhibitor solution (e.g., 1-deoxynojirimycin)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reaction Mixture Preparation: In the wells of a 96-well microplate, prepare the following reaction mixtures:

    • Blank: Assay buffer and stop solution.

    • Control (No Inhibitor): Assay buffer, beta-glucosidase solution, and substrate solution.

    • Test Inhibitor: Assay buffer, beta-glucosidase solution, various concentrations of this compound solution, and substrate solution.

    • Positive Control: Assay buffer, beta-glucosidase solution, a known concentration of a standard inhibitor, and substrate solution.

  • Pre-incubation: Pre-incubate the enzyme with the test inhibitor or standard inhibitor for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the pNPG substrate solution to all wells (except the blank) to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Add the stop solution to all wells to terminate the reaction. The stop solution, typically alkaline, also enhances the color of the p-nitrophenol product.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Visualizations

Experimental Workflow for Beta-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor (Pre-incubation) prep_enzyme->mix prep_substrate Prepare Substrate (pNPG) Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare this compound & Standard Inhibitor Solutions prep_inhibitor->mix mix->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for determining the IC50 of a beta-glucosidase inhibitor.

Simplified Signaling Pathway in Gaucher Disease

Beta-glucosidase (specifically, acid beta-glucosidase or glucocerebrosidase) plays a critical role in the lysosomal degradation of glucosylceramide. A deficiency in this enzyme leads to the accumulation of its substrate, resulting in Gaucher disease, a lysosomal storage disorder.

G cluster_lysosome Lysosome Glucosylceramide Glucosylceramide GCase_active Active Beta-Glucosidase (Glucocerebrosidase) Glucosylceramide->GCase_active Normal Metabolism GCase_deficient Deficient Beta-Glucosidase Glucosylceramide->GCase_deficient Impaired Metabolism (Gaucher Disease) Ceramide Ceramide GCase_active->Ceramide Glucose Glucose GCase_active->Glucose Accumulation Glucosylceramide Accumulation (Gaucher Cell Formation) GCase_deficient->Accumulation

Caption: Role of beta-glucosidase in glucosylceramide metabolism and Gaucher disease.

A Comparative Pharmacological Study of 2-Phenoxyethylamine and its Methoxy-Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Phenoxyethylamine and its ortho-, meta-, and para-methoxy substituted analogs. The document covers their synthesis, pharmacological profiles based on available data, and detailed experimental protocols for their characterization. A significant gap in the current literature is the absence of direct, head-to-head comparative studies on this specific chemical series. Consequently, this guide synthesizes fragmented data and extrapolates structure-activity relationships from more thoroughly investigated, structurally related compound classes, such as phenethylamines and phenoxypropanolamines.

Synthesis Overview

The synthesis of this compound and its methoxy-substituted analogs can be achieved through several established routes. A common and effective method is the Williamson ether synthesis, followed by a Gabriel synthesis or a related amination procedure.

A generalized synthetic scheme involves:

  • Etherification: Reaction of the corresponding phenol (phenol, guaiacol, 3-methoxyphenol, or 4-methoxyphenol) with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to form the phenoxyethanol intermediate.

  • Halogenation: Conversion of the alcohol group of the intermediate to a more reactive leaving group, typically a halide (e.g., using thionyl chloride), to yield a 2-phenoxyethyl halide.

  • Amination: Displacement of the halide with an amine source. The Gabriel synthesis, using potassium phthalimide followed by hydrolysis (e.g., with hydrazine or acid), is a classic method to yield the primary amine cleanly. Alternative methods involve direct reaction with ammonia or other aminating agents.

Some modern, one-pot methods have also been developed to improve efficiency and avoid hazardous reagents.

Comparative Pharmacological Profile

Direct comparative data for the binding affinities and functional activities of this compound and its methoxy analogs are scarce. The following sections summarize the available information and provide an inferred structure-activity relationship.

Receptor Binding Affinities

The primary targets for this class of compounds are presumed to be monoamine G-protein coupled receptors, particularly serotonin (5-HT) and adrenergic (α, β) receptors, based on the pharmacology of structurally similar molecules. 2-(2-Methoxyphenoxy)ethylamine is a well-known intermediate in the synthesis of α- and β-adrenergic blockers, strongly suggesting it interacts with these receptors. Derivatives of the parent this compound have also been investigated for activity at 5-HT₂C receptors.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of this compound and Analogs

CompoundStructure5-HT₂ₐ5-HT₂Cα₁-Adrenergicβ-Adrenergic
This compound
alt text
Data Not AvailableData Not AvailableData Not AvailableData Not Available
2-(2-Methoxyphenoxy)ethylamine
alt text
Data Not AvailableData Not AvailableImplied Affinity¹Implied Affinity¹
2-(3-Methoxyphenoxy)ethylamine
alt text
Data Not AvailableData Not AvailableData Not AvailableData Not Available
2-(4-Methoxyphenoxy)ethylamine
alt text
Data Not AvailableData Not AvailableData Not AvailableData Not Available

¹Implied affinity based on its use as a key precursor for α- and β-adrenergic receptor antagonists like Carvedilol and Amosulalol.

Functional Activity

Functional data, which would classify these compounds as agonists, antagonists, or inverse agonists, is not publicly available for this specific series.

Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of this compound and Analogs

Compound5-HT₂ₐ5-HT₂Cα₁-Adrenergicβ-Adrenergic
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
2-(2-Methoxyphenoxy)ethylamine Data Not AvailableData Not AvailableAntagonist Activity ImpliedAntagonist Activity Implied
2-(3-Methoxyphenoxy)ethylamine Data Not AvailableData Not AvailableData Not AvailableData Not Available
2-(4-Methoxyphenoxy)ethylamine Data Not AvailableData Not AvailableData Not AvailableData Not Available
Inferred Structure-Activity Relationship (SAR)

Lacking direct data, we can extrapolate potential SAR from related scaffolds:

  • Role of the Ether Oxygen: The introduction of an ether oxygen between the phenyl ring and the ethylamine side chain (transitioning from a phenethylamine to a phenoxyethylamine) can significantly alter pharmacology. This change affects the molecule's conformation, flexibility, and electronic properties, which can lead to different receptor interaction profiles.

  • Effect of Methoxy Substitution:

    • At Serotonin Receptors: In the well-studied phenethylamine series, methoxy groups, particularly at the 2- and 5-positions of the phenyl ring, are critical for high affinity and agonist activity at 5-HT₂ₐ and 5-HT₂C receptors. The position and number of methoxy groups tune the selectivity and potency. It is plausible that methoxy substitution on the phenoxyethylamine scaffold would similarly modulate affinity for 5-HT receptors.

    • At Adrenergic Receptors: For β-adrenoceptor antagonists of the phenoxypropanolamine class, substitution at the ortho-position often confers high potency, while para-substitution can introduce cardioselectivity (β₁ vs. β₂). In one study, moving a methoxy group from the ortho- to the para-position reduced overall potency but increased cardioselectivity. This suggests that the position of the methoxy group on the this compound scaffold would be a critical determinant of both potency and selectivity at adrenergic receptor subtypes. The ortho-isomer's role as a precursor for non-selective blockers like Carvedilol supports the importance of this substitution pattern for broad adrenergic activity.

SAR_Inference cluster_scaffold Core Scaffold cluster_substitution Methoxy (MeO) Substitution cluster_effect Predicted Pharmacological Effect PEA Phenethylamine (Well-Studied) POEA This compound (Target Scaffold) PEA->POEA Add Ether Linkage (Alters Conformation) MeO Methoxy Group Position (ortho, meta, para) POEA->MeO is substituted by Serotonin Modulates 5-HT Receptor Affinity (e.g., 5-HT2A/2C) MeO->Serotonin Inference from Phenethylamines Adrenergic Modulates Adrenergic Receptor Affinity & Selectivity (α, β) MeO->Adrenergic Inference from Phenoxypropanolamines

Inferred Structure-Activity Relationship (SAR) Logic.

Experimental Protocols

To address the data gap for this compound class, the following standard protocols can be used for pharmacological characterization.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from a target receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, α₁ₐ-adrenergic).

  • Radioligand: A suitable high-affinity radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ). The concentration used should be approximately its Kₔ value.

  • Test Compounds: this compound and its methoxy analogs, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, non-radiolabeled antagonist for the target receptor (e.g., Mianserin for 5-HT₂ₐ).

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), scintillation counter, and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Dilute the membranes to a predetermined optimal concentration in ice-cold Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Non-specific Binding (NSB): 50 µL NSB Agent + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Competition: 50 µL Test Compound (at 10-12 serial dilutions) + 50 µL Radioligand + 100 µL Membrane Suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove non-specifically trapped radioactivity.

  • Counting: Dry the filter mat, place the individual filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) plate 2. Set up 96-Well Plate (Total, NSB, Competition Wells) prep->plate incubate 3. Incubate to Equilibrium plate->incubate filter 4. Rapid Vacuum Filtration (Separate Bound from Free) incubate->filter wash 5. Wash Filters filter->wash count 6. Scintillation Counting (Measure Radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Experimental Workflow for Radioligand Binding Assay.
Calcium Mobilization Functional Assay

This protocol determines the functional activity (e.g., EC₅₀ for agonists, IC₅₀ for antagonists) of test compounds at Gq/11-coupled receptors (like 5-HT₂ₐ or α₁-adrenergic receptors) by measuring changes in intracellular calcium concentration.

Materials:

  • Cells: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the Gq-coupled receptor of interest.

  • Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.

  • Calcium-sensitive Dye: A fluorescent dye like Fluo-8 AM or a bioluminescent system like aequorin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Test Compounds and Controls: Stock solutions of test compounds, a known reference agonist, and a known reference antagonist.

  • Apparatus: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the assay plates at an optimized density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in Assay Buffer) to each well. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Assay Measurement (Agonist Mode):

    • Place the assay plate into the fluorescence plate reader.

    • Record a baseline fluorescence for 10-20 seconds.

    • The instrument automatically adds the test compounds or reference agonist at various concentrations to the wells.

    • Continue recording the fluorescence intensity in real-time for 2-3 minutes to capture the peak response.

  • Assay Measurement (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with the test compounds (potential antagonists) for 15-30 minutes.

    • Place the plate in the reader and record a baseline.

    • The instrument automatically adds the reference agonist at a fixed concentration (typically its EC₈₀) to all wells.

    • Continue recording the fluorescence intensity to measure the inhibition of the agonist response.

  • Data Analysis:

    • The change in fluorescence (ΔRFU = Peak - Baseline) is calculated for each well.

    • For agonist mode, plot the ΔRFU against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the reference agonist.

    • For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Gq_Signaling_Pathway Ligand Agonist (e.g., Methoxy-Phenoxyethylamine) GPCR Gq-Coupled Receptor (e.g., 5-HT2A, α1-Adrenergic) Ligand->GPCR Binds Gq Gαq/11 Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Store Ca²⁺ Stores Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Stimulates Response Cellular Response Ca_Release->Response PKC->Response

A Comparative Guide to the Biological Activities of 2-Phenoxyethylamine and Phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-Phenoxyethylamine and its close structural analog, Phenethylamine. While both molecules share a common ethylamine backbone, the introduction of an ether linkage in this compound dramatically alters its pharmacological profile. This document synthesizes available experimental data to highlight their distinct mechanisms of action and receptor interactions.

Introduction to the Compounds

Phenethylamine (PEA) is an endogenous trace amine found in the mammalian brain. It functions as a neuromodulator and central nervous system stimulant, playing a significant role in regulating monoamine neurotransmission. Its structural simplicity belies a complex pharmacology, making it a foundational structure for a vast class of psychoactive substances, including stimulants, antidepressants, and hallucinogens.

This compound is a structural derivative of phenethylamine characterized by an oxygen atom inserted between the phenyl ring and the ethylamine side chain. This modification converts the flexible alkyl chain of PEA into a more rigid phenoxy ether. While not a well-characterized bioactive agent on its own, this compound serves as a crucial chemical scaffold for a variety of pharmaceutical drugs, including adrenergic receptor modulators and beta-blockers.

Mechanism of Action and Pharmacological Profile

Phenethylamine's biological effects are primarily mediated through its potent agonism at the Trace Amine-Associated Receptor 1 (TAAR1) . Activation of TAAR1, an intracellular G-protein coupled receptor, initiates a signaling cascade that modulates the activity of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This leads to an increase in the synaptic concentration of these neurotransmitters, contributing to its stimulant effects.

In contrast, specific pharmacological data for this compound is scarce in publicly available literature. Its primary relevance comes from its role as a parent compound for various drugs. For example, it forms the backbone of the α-adrenergic antagonist phenoxybenzamine and the β-blocker carvedilol. This suggests that the this compound structure is amenable to binding at adrenergic receptors. However, the insertion of the ether linkage appears to abolish the typical activity profile seen with phenethylamines at TAAR1 and related targets. A notable example is 3,4,5-trimethoxyphenoxyethylamine, the phenoxy- analog of the psychedelic phenethylamine mescaline. Despite mescaline's potent activity, its phenoxy- derivative was found to be completely inactive in humans, indicating that the ether linkage can be detrimental to activity at key CNS receptors like the serotonin 5-HT₂ₐ receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Phenethylamine. Direct comparative data for this compound is not available in the cited literature.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Target Phenethylamine (PEA) This compound
Human TAAR1 100 - 800 Data Not Available
Dopamine Transporter (DAT) >10,000 Data Not Available
Norepinephrine Transporter (NET) >10,000 Data Not Available
Serotonin Transporter (SERT) >10,000 Data Not Available
Vesicular Monoamine Transporter 2 (VMAT2) ~2,300 Data Not Available
α₁-Adrenergic Receptor Inactive Scaffold for antagonists

| β-Adrenergic Receptor | Inactive | Scaffold for agonists/antagonists |

Note: The primary action of PEA is not direct high-affinity binding to monoamine transporters but rather TAAR1-mediated modulation of their function.

Table 2: Comparative Functional Activity (EC₅₀, nM)

Target Phenethylamine (PEA) This compound

| Human TAAR1 (cAMP Assay) | 14 - 500 | Data Not Available |

Signaling Pathways and Experimental Workflows

Visualizations of key biological pathways and experimental procedures provide a clearer understanding of the compounds' activities and the methods used to study them.

TAAR1_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space PEA Phenethylamine (PEA) TAAR1 TAAR1 PEA->TAAR1 Binds & Activates Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Transporter_Mod Modulation of Dopamine/Norepinephrine Transporters PKA->Transporter_Mod Phosphorylates

Caption: TAAR1 signaling cascade activated by Phenethylamine.

Radioligand_Binding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membranes Cell Membranes (Expressing Target Receptor) Incubation Incubate Components (Allow Binding to Equilibrium) Membranes->Incubation Radioligand Radioligand (e.g., [³H]-Ketanserin) Radioligand->Incubation Compound Test Compound (PEA or this compound) Compound->Incubation Filtration Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Scintillation Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

To determine the binding affinity (Kᵢ) of a compound for a specific receptor, a competitive radioligand binding assay is a standard and robust method.

Protocol: Competitive Radioligand Binding Assay for Serotonin 5-HT₂ₐ Receptor

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

    • Radioligand: [³H]-Ketanserin (a high-affinity 5-HT₂ₐ antagonist).

    • Test Compounds: Phenethylamine and this compound, dissolved in appropriate vehicle (e.g., DMSO), prepared in a serial dilution.

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In each well of a 96-well plate, combine 50 µL of assay buffer, 50 µL of radioligand at a final concentration equal to its Kₑ value (e.g., 1 nM [³H]-Ketanserin), and 50 µL of the test compound at various concentrations (e.g., from 10⁻¹¹ to 10⁻⁴ M).

    • For total binding, add 50 µL of vehicle instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM mianserin.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein). The final volume is 200 µL.

    • Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding DPM from the total binding DPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Summary and Conclusion

The biological profiles of Phenethylamine and this compound are markedly different, underscoring the profound impact of a single ether linkage on molecular pharmacology.

  • Phenethylamine is a potent endogenous neuromodulator acting primarily as a TAAR1 agonist . Its activity profile is characterized by the stimulation of monoamine (dopamine and norepinephrine) release, resulting in its classification as a CNS stimulant. It shows weak or no direct binding affinity for the monoamine transporters themselves.

For drug development professionals, this comparison illustrates a critical structure-activity relationship. While the phenethylamine core is a privileged scaffold for CNS-active agents targeting monoaminergic systems, the introduction of a phenoxy ether linkage redirects the molecule's potential activity towards different receptor families, particularly the adrenergic system. Further research, including direct receptor screening of this compound, is necessary to fully elucidate its pharmacological profile.

Structure-Activity Relationship of 2-Phenoxyethylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Modifications to this core structure can profoundly influence potency, selectivity, and pharmacokinetic properties, making a thorough understanding of its structure-activity relationships (SAR) crucial for rational drug design. This guide provides a comparative analysis of this compound derivatives, focusing on their interactions with key biological targets, supported by quantitative data and detailed experimental protocols.

I. Modulation of Monoamine Oxidase Activity

This compound derivatives have been extensively explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. Structure-activity relationship studies have revealed key determinants for both potency and selectivity.

Quantitative SAR Data for MAO Inhibition

The following table summarizes the inhibitory activity of a series of 2-phenoxyacetamide analogues against MAO-A and MAO-B. The data highlights how substitutions on the phenoxy ring influence potency and selectivity.

Compound IDR1 (para-position)R2 (ortho-position)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-A (IC50 MAO-B / IC50 MAO-A)
1 HH> 100> 100-
2 OCH3H0.04410.78245
3 FH0.32> 100> 312
4 ClH0.1525.6171
5 CH3H1.25> 100> 80
6 HOCH32.3> 100> 43
7 HCH=N-OH0.0180.073.89

Key SAR Insights for MAO Inhibition:

  • Para-Substitution: Electron-donating groups, such as methoxy (OCH3), at the para-position of the phenoxy ring significantly enhance MAO-A inhibitory activity and selectivity (Compound 2).

  • Halogen Substitution: The presence of halogens like fluorine and chlorine at the para-position also confers potent MAO-A inhibition (Compounds 3 and 4).

  • Ortho-Substitution: Substituents at the ortho-position are generally less favorable for MAO-A inhibition compared to para-substituents (Compound 6 vs. Compound 2).

  • Complex Side Chains: The introduction of more complex functionalities, such as the prop-2-ynylimino)methyl group, can lead to potent dual inhibition of both MAO-A and MAO-B (Compound 7).

Diagram of Key SAR Features for MAO-A Inhibition

SAR_MAO_A cluster_scaffold This compound Scaffold cluster_modifications Key Modifications for MAO-A Inhibition cluster_activity Impact on MAO-A Activity Scaffold Para_Sub Para-Substitution (R1) Increase Increased Potency & Selectivity Para_Sub->Increase Electron-donating groups (e.g., -OCH3) Halogens (e.g., -F, -Cl) Ortho_Sub Ortho-Substitution (R2) Decrease Decreased Potency Ortho_Sub->Decrease Generally less favorable Amine_Sub Amine Substitution (R3) Variable Variable Effects Amine_Sub->Variable Can lead to dual MAO-A/B inhibition

Caption: Key structural modifications on the this compound scaffold influencing MAO-A inhibition.

II. Interaction with Adrenergic Receptors

Aroxyethylamine derivatives, a class that includes 2-phenoxyethylamines, have been shown to possess affinity for adrenergic receptors, suggesting their potential as antihypertensive agents.

Quantitative SAR Data for Adrenergic Receptor Binding

The following table presents the binding affinities of selected this compound derivatives for α1-, α2-, and β1-adrenergic receptors.

Compound IDR (Amine Substituent)α1 Ki (nM)α2 Ki (nM)β1 Ki (nM)
8 -CH2CH2-N(CH3)21502500>10000
9 -(CH2)3-N(C2H5)2801800>10000
10 4-(2-methoxyphenyl)piperazin-1-yl25350850

Key SAR Insights for Adrenergic Receptor Binding:

  • Amine Substituent: The nature of the substituent on the terminal amine is a critical determinant of adrenergic receptor affinity and selectivity.

  • Simple Alkylamines: Derivatives with simple dialkylaminoethyl or dialkylaminopropyl groups (Compounds 8 and 9) exhibit moderate affinity and selectivity for the α1-adrenergic receptor.

  • Arylpiperazine Moiety: The incorporation of a (2-methoxy)phenylpiperazine moiety (Compound 10) significantly enhances affinity for α1- and β1-adrenergic receptors, while also conferring moderate α2-adrenergic receptor affinity. The hypotensive effect of these compounds is suggested to be related to their α- and β-adrenolytic properties.

Signaling Pathway for Adrenergic Receptor Antagonism

Adrenergic_Pathway Ligand This compound Derivative (Antagonist) AdrenergicReceptor Adrenergic Receptor (α1, α2, β1) Ligand->AdrenergicReceptor Binds to G_Protein G-Protein AdrenergicReceptor->G_Protein Blocked Blocked Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response (e.g., Muscle Contraction/Relaxation) SecondMessenger->CellularResponse

Caption: Antagonism of adrenergic receptor signaling by this compound derivatives.

III. Dopamine and Serotonin Receptor Modulation

The broader class of phenethylamines is well-known to interact with dopamine and serotonin receptors. While specific SAR data for this compound derivatives is less abundant in the readily available literature, general principles can be inferred.

General SAR Principles for Dopamine and Serotonin Receptor Ligands:

  • Aromatic Ring Substitutions: Substitutions on the phenyl ring can significantly impact affinity and selectivity for different dopamine (D1-like, D2-like) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes.

  • Amine Substitutions: The nature and size of the substituent on the amine nitrogen are crucial for receptor interaction.

  • Ethylamine Side Chain: Modifications to the ethylamine linker, such as α-methylation, can influence potency and metabolic stability.

A systematic study of 3-OH-phenoxyethylamine derivatives led to the identification of new dopamine D2 partial agonists. Furthermore, studies on phenethylamine and tryptamine derivatives have shown that phenethylamines generally possess a higher affinity for the 5-HT2A receptor than tryptamines.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of test compounds to adrenergic receptors, based on common practices in the field.

Experimental Workflow

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from rat brain cortex) Start->Membrane_Prep Incubation Incubation: - Membranes - Radioligand (e.g., [3H]prazosin for α1) - Test Compound (varying concentrations) Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand (Rapid vacuum filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Liquid scintillation counting) Separation->Quantification Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β1), and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase Inhibition Assay

This is a general protocol for determining the MAO inhibitory activity of test compounds.

Detailed Steps:

  • Enzyme Preparation:

    • Use a source of MAO-A and MAO-B, such as human recombinant enzymes or mitochondrial fractions from tissues.

  • Inhibition Assay:

    • Pre-incubate the enzyme with varying concentrations of the test compound in a suitable buffer.

    • Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a cofactor (e.g., FAD).

    • Incubate the reaction mixture at 37°C for a specific time.

    • Stop the reaction (e.g., by adding a strong base).

  • Product Quantification:

    • Measure the amount of product formed. This can be done using various methods, such as spectrophotometry or fluorometry, depending on the substrate used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The this compound scaffold represents a versatile template for the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the phenoxy ring and the terminal amine in determining the pharmacological profile of these derivatives. For researchers in drug discovery, a systematic exploration of these structural modifications, guided by the quantitative data and experimental protocols provided herein, will be instrumental in the development of novel therapeutics with improved efficacy and safety profiles.

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Phenoxyethylamine-Based Drugs and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of 2-phenoxyethylamine-based drugs and their structural analogs, particularly as monoamine oxidase (MAO) inhibitors, has been a subject of significant interest in the fields of neuropharmacology and medicinal chemistry. The journey from a promising compound in a test tube to an effective therapeutic agent is complex, often marked by a disparity between in vitro potency and in vivo efficacy. This guide provides an objective comparison of the performance of these drug candidates in both laboratory and living systems, supported by experimental data and detailed methodologies. Understanding these differences is crucial for the rational design and development of novel therapeutics for neurological and psychiatric disorders.

In Vitro vs. In Vivo Efficacy: A Comparative Analysis

The following tables summarize quantitative data for representative monoamine oxidase inhibitors, which share structural and mechanistic similarities with this compound-based drugs. These examples, phenelzine and moclobemide, illustrate the types of data generated in preclinical studies and highlight the importance of both in vitro and in vivo assessments.

Table 1: In Vitro Efficacy of Representative MAO Inhibitors
CompoundTargetAssay TypeSubstrateIC50 / KiSource
Phenelzine MAO-A & MAO-BRadiochemical[¹⁴C]serotonin (MAO-A)-[1]
[¹⁴C]phenylethylamine (MAO-B)-[1]
Moclobemide MAO-AFluorometricKynuramineIC50: 10 µM[2]
MAO-ANot specified5-HTKi: 0.2-0.4 mM[2][3]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: In Vivo Efficacy of Representative MAO Inhibitors in Animal Models
CompoundAnimal ModelTestDosageKey FindingSource
Phenelzine Swiss MiceMouse Defense Test Battery10 & 30 mg/kg (i.p.)Significant reduction in defensive behaviors.[4]
Moclobemide Male BALB/c MiceForced Swim Test30 mg/kg (i.p.)Significant decrease in immobility time.[5]
Moclobemide Male Wistar RatsChronic Mild Stress20 mg/kg (b.i.d.)Reversal of stress-induced anhedonia.[6]
Moclobemide Male Sprague-Dawley RatsElevated Plus Maze10, 20, 40 mg/kg (i.p.)Increased time spent in open arms.[7]

i.p.: Intraperitoneal. b.i.d.: Twice a day.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many this compound-based drugs and their analogs is the inhibition of monoamine oxidase (MAO). This enzyme is responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, these drugs increase the synaptic availability of these monoamines, leading to downstream signaling and therapeutic effects, particularly in the treatment of depression and anxiety.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A MAO-A Monoamines->MAO_A Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Vesicles->Increased_Monoamines Release Drug This compound -based Drug Drug->MAO_A Inhibition Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Binding Signaling Downstream Signaling Receptors->Signaling Effects Antidepressant Effects Signaling->Effects

Mechanism of Action of MAO Inhibitors. (Within 100 characters)

Beyond the primary effect on monoamine levels, chronic administration of MAO inhibitors can lead to further neuroadaptive changes, including the modulation of inflammatory pathways. For instance, some MAO inhibitors have been shown to suppress neuroinflammatory responses by modulating signaling cascades such as the TLR4/ERK/STAT3 and NF-κB pathways.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of drug efficacy. Below are methodologies for key in vitro and in vivo assays relevant to the evaluation of this compound-based drugs.

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against MAO-A by measuring the production of hydrogen peroxide (H2O2), a byproduct of the MAO-A catalyzed reaction.[2]

Materials:

  • Recombinant human MAO-A enzyme

  • Test compound (e.g., Moclobemide) stock solution in DMSO

  • Kynuramine dihydrobromide (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant human MAO-A in phosphate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in phosphate buffer.

  • Reaction Mixture Preparation: Prepare a mixture containing kynuramine, HRP, and Amplex® Red in phosphate buffer.

  • Assay Protocol: a. Add 50 µL of the test compound dilutions or vehicle control to the wells of the 96-well plate. b. Add 50 µL of the MAO-A enzyme solution to each well and pre-incubate for 15 minutes at 37°C. c. Initiate the reaction by adding 100 µL of the reaction mixture to each well. d. Immediately measure the fluorescence intensity (excitation ~530-545 nm, emission ~585-595 nm). e. Monitor the fluorescence at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction for each concentration. b. Express the reaction rates as a percentage of the control. c. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Solution E Add Enzyme & Pre-incubate A->E B Prepare Serial Dilutions of Test Compound D Add Compound/Control to 96-well Plate B->D C Prepare Reaction Mixture F Initiate Reaction with Reaction Mixture C->F D->E E->F G Measure Fluorescence F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 I->J In_Vivo_Microdialysis_Workflow A Anesthetize Animal & Implant Guide Cannula B Animal Recovery A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF & Equilibrate C->D E Collect Baseline Dialysate Samples D->E F Administer Test Compound E->F G Collect Post-treatment Dialysate Samples F->G H Analyze Samples (HPLC-ECD) G->H I Quantify Neurotransmitter Level Changes H->I

References

A Comparative Guide to the Analytical Validation of HPLC Methods for 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Phenoxyethylamine against alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical methodology for their specific needs, supported by experimental data and detailed protocols.

Introduction to Analytical Methodologies

The accurate and precise quantification of this compound, a common preservative in pharmaceutical and cosmetic products, is crucial for quality control and regulatory compliance.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose due to its robustness and versatility.[4][5][6] However, other methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) present viable alternatives, each with distinct advantages and limitations. This guide will focus on the analytical validation of an HPLC method and provide a comparative overview of its performance against GC and CE.

High-Performance Liquid Chromatography (HPLC) Method Validation

A robust HPLC method for the determination of this compound has been developed and validated according to the International Council for Harmonisation (ICH) Q2 guidelines.[1][7] The method demonstrates excellent linearity, accuracy, precision, and sensitivity.

Experimental Protocol: HPLC

A reversed-phase HPLC method was developed for the determination of this compound.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A C8 or C18 column (e.g., Lichrosorb C8, 150x4.6 mm, 5 µm or Waters Symmetry C18, 150 x 4.6 mm, 5 μm) is typically used.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v) or acetonitrile and water (e.g., 55:45, v/v) is effective.[1][2]

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.[1][2]

  • Detection: UV detection is performed at a wavelength of 258 nm or 270 nm.[1][2]

  • Injection Volume: A typical injection volume is 20 µL.

Data Presentation: HPLC Validation Parameters

The following table summarizes the key validation parameters for the HPLC method for this compound analysis.

Validation ParameterAcceptance CriteriaTypical Results
Linearity (r²) r² ≥ 0.9950.999 - 0.9999[1][3]
Range (mg/mL) -0.07 - 1.1[1]
Accuracy (% Recovery) 80 - 120%96.5 - 100.6%[1]
Precision (RSD%) RSD ≤ 2%< 1%[1][2][3]
Limit of Detection (LOD) (mg/mL) -1.3 x 10⁻⁴[1]
Limit of Quantification (LOQ) (mg/mL) -2.7 x 10⁻⁴[1]
Specificity No interference at the retention time of the analyteNo significant interfering peaks detected[2][3]

Comparative Analysis with Alternative Methods

While HPLC is a robust method, alternative techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed for the analysis of this compound.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For this compound, GC can be coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.[9]

Experimental Protocol: Gas Chromatography (GC-MS)

A GC-MS method can be utilized for the determination of this compound, particularly in complex matrices.[10]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column, such as a CP-Select 624 CB (60 m, 0.32 id, 1.8 df).[8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • Injector Temperature: 245 °C.[8]

  • Oven Program: An initial hold at 100 °C for 5 minutes, followed by a ramp of 15 °C/min to 220 °C, and a final hold for 8 minutes.[8]

  • MS Detection: Electron Ionization (EI) mode with a scan range of 40-350 m/z.[8]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[11][12] This technique offers high separation efficiency and requires minimal sample and reagent volumes.[12]

Principle of Capillary Electrophoresis

In CE, charged molecules migrate through a capillary filled with an electrolyte solution under the influence of a high voltage.[11] The separation is based on differences in the charge-to-size ratio of the analytes.[13]

Performance Comparison of Analytical Methods

The following table provides a comparative overview of HPLC, GC, and CE for the analysis of this compound.

FeatureHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[4]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8]Differential migration of charged species in an electric field.[11]
Sample Volatility Not requiredRequiredNot required
Derivatization Generally not requiredMay be required to increase volatility and thermal stability.[14]Generally not required
Sensitivity Good to excellent (µg/mL to ng/mL)[1]Excellent (ng/mL to pg/mL), especially with MS detection.[10]Excellent, with potential for very low detection limits.
Resolution HighVery highVery high
Analysis Time Typically 5-30 minutesCan be faster or slower depending on the temperature program.[8]Typically very fast (a few minutes).[12]
Instrumentation Cost Moderate to highModerate to high (especially GC-MS)Moderate
Common Applications Routine quality control, stability testing, formulation analysis.[2][3]Impurity profiling, analysis in complex matrices (e.g., air, biological fluids).[9][10]Analysis of charged molecules, high-efficiency separations.[15][16]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams have been generated using Graphviz.

Analytical_Validation_Workflow cluster_Plan 1. Planning & Protocol cluster_Execute 2. Experimental Execution cluster_Report 3. Reporting & Documentation MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport

Caption: Logical workflow for the analytical validation of an HPLC method.

Method_Comparison This compound Analysis This compound Analysis HPLC HPLC Principle: Partition Chromatography Sample: Non-volatile Sensitivity: Good Application: QC, Stability This compound Analysis->HPLC GC Gas Chromatography (GC) Principle: Partition Chromatography Sample: Volatile Sensitivity: Excellent Application: Impurities, Complex Matrices This compound Analysis->GC CE Capillary Electrophoresis (CE) Principle: Electrophoretic Mobility Sample: Charged Sensitivity: Excellent Application: High-Efficiency Separations This compound Analysis->CE

Caption: Comparison of key attributes for HPLC, GC, and CE methods.

References

A Comparative Guide to the Synthetic Routes of 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Phenoxyethylamine is a valuable building block in medicinal chemistry and drug development, often incorporated into pharmacologically active compounds. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed examination of their respective advantages and disadvantages. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to this compound, allowing for a rapid comparison of their efficiencies.

Synthetic RouteKey IntermediatesOverall YieldKey ReagentsReaction Conditions
Route 1: Williamson Ether Synthesis & Gabriel Synthesis 2-Phenoxyethyl bromide, N-(2-Phenoxyethyl)phthalimide~55-65%Phenol, 1,2-Dibromoethane, Potassium Phthalimide, Hydrazine hydrateHigh temperatures (180-190°C for alkylation), Reflux for hydrazinolysis
Route 2: Reductive Amination 2-Phenoxyacetaldehyde~70-85%2-Phenoxyethanol, Supported Silver Catalyst, Ammonia, H₂/Co-catalystHigh-temperature vapor-phase oxidation (225-275°C), High-pressure hydrogenation (10 bar H₂)
Route 3: 2-Alkyloxazoline Route N-[2-(2-Methoxyphenoxy)-ethyl]-acetamide~53%Guaiacol (as phenol analog), 2-Methyloxazoline, Hydrochloric acidHigh temperature for acetamide formation (160°C), Reflux for hydrolysis

In Detail: Experimental Protocols and Reaction Schemes

This section provides a detailed breakdown of each synthetic route, including step-by-step experimental protocols and visualizations of the chemical transformations.

Route 1: Williamson Ether Synthesis followed by Gabriel Synthesis

This classical two-stage approach first involves the formation of a 2-phenoxyethyl halide via Williamson ether synthesis, followed by a Gabriel synthesis to introduce the primary amine functionality, which effectively prevents over-alkylation.

Logical Workflow

Phenol Phenol Intermediate1 2-Phenoxyethyl bromide Phenol->Intermediate1 Williamson Ether Synthesis Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate1 Intermediate2 N-(2-Phenoxyethyl)phthalimide Intermediate1->Intermediate2 Gabriel Reaction K_Phthalimide Potassium Phthalimide K_Phthalimide->Intermediate2 Product This compound Intermediate2->Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1. Synthetic pathway for Route 1.
Experimental Protocols

Step 1a: Synthesis of 2-Phenoxyethyl bromide (Williamson Ether Synthesis)

  • Procedure: A mixture of phenol, an excess of 1,2-dibromoethane, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone) is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the excess 1,2-dibromoethane and solvent are removed under reduced pressure. The crude 2-phenoxyethyl bromide is then purified by vacuum distillation. While a specific yield for this reaction was not found in the immediate literature, similar Williamson ether syntheses typically proceed with yields in the range of 80-90%.

Step 1b: Synthesis of N-(2-Phenoxyethyl)phthalimide (Gabriel Alkylation)

  • Procedure: This procedure is adapted from the synthesis of N-(2-bromoethyl)phthalimide[1][2]. In a two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, 150 g (0.81 mole) of potassium phthalimide is mixed with an excess of 2-phenoxyethyl bromide. The mixture is heated in an oil bath at 180–190 °C for 12 hours with stirring. After cooling, the excess 2-phenoxyethyl bromide is removed by vacuum distillation. The crude N-(2-phenoxyethyl)phthalimide is extracted from the remaining potassium bromide by refluxing with 98-100% ethanol. The hot solution is filtered, and the ethanol is distilled off under reduced pressure to yield the product. The expected yield is in the range of 69-79%[1].

Step 1c: Synthesis of this compound (Hydrazinolysis)

  • Procedure: The N-(2-phenoxyethyl)phthalimide is dissolved in ethanol, and hydrazine hydrate (a slight molar excess) is added[1]. The mixture is refluxed for several hours. During this time, a white precipitate of phthalhydrazide will form. After cooling, the mixture is acidified with hydrochloric acid and refluxed for an additional hour to ensure complete hydrolysis. The phthalhydrazide is removed by filtration. The filtrate is then concentrated under reduced pressure, and the resulting residue is made alkaline with a sodium hydroxide solution. The liberated this compound is then extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated to afford the final product[1]. The yield for this step is typically high, often exceeding 90%.

Route 2: Reductive Amination

This two-step route involves the oxidation of a readily available starting material, 2-phenoxyethanol, to the corresponding aldehyde, followed by reductive amination with ammonia.

Logical Workflow

Phenoxyethanol 2-Phenoxyethanol Intermediate 2-Phenoxyacetaldehyde Phenoxyethanol->Intermediate Catalytic Oxidation Oxygen Oxygen (Air) Oxygen->Intermediate Product This compound Intermediate->Product Reductive Amination Ammonia Ammonia Ammonia->Product Hydrogen Hydrogen Hydrogen->Product

Figure 2. Synthetic pathway for Route 2.
Experimental Protocols

Step 2a: Synthesis of 2-Phenoxyacetaldehyde (Catalytic Oxidation)

  • Procedure: A vaporous mixture of 2-phenoxyethanol and excess air (containing 0.5 to 2 volume percent of 2-phenoxyethanol) is passed through a reactor containing a supported silver metal catalyst on Alundum[3]. The catalyst bed is maintained at a temperature between 250 and 275 °C. The gaseous product emerging from the reactor is condensed to yield crude 2-phenoxyacetaldehyde. The product can be further purified by extraction or distillation[3]. This process is reported to produce the aldehyde in high yield, although a specific percentage is not provided in the reference[3].

Step 2b: Synthesis of this compound (Reductive Amination)

  • Procedure: The synthesis is based on a general procedure for the reductive amination of aldehydes[4][5][6]. 2-Phenoxyacetaldehyde (0.5 mmol) is dissolved in a suitable solvent (e.g., methanol) in a pressure reactor. An in-situ generated cobalt catalyst (from CoCl₂ and a reducing agent) and aqueous ammonia (25%, 3.5 mL) are added. The reactor is pressurized with hydrogen gas (10 bar) and heated to 80 °C for a specified period (e.g., 20 hours). After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated, and the product is isolated and purified, often as its hydrochloride salt. Similar reductive aminations of aromatic aldehydes report yields of up to 99%[5].

Route 3: 2-Alkyloxazoline Route

This route offers an alternative approach, particularly for substituted phenols, by reacting them with a 2-alkyloxazoline to form an N-acyl intermediate, which is then hydrolyzed to the desired amine.

Logical Workflow

Guaiacol Guaiacol (Phenol analog) Intermediate N-[2-(2-Methoxyphenoxy)- ethyl]-acetamide Guaiacol->Intermediate Addition Reaction Methyloxazoline 2-Methyloxazoline Methyloxazoline->Intermediate Product 2-(2-Methoxyphenoxy)- ethylamine Intermediate->Product Acid Hydrolysis Acid Hydrochloric Acid Acid->Product

Figure 3. Synthetic pathway for Route 3.
Experimental Protocols

Step 3a: Synthesis of N-[2-(2-Methoxyphenoxy)-ethyl]-acetamide

  • Procedure: A mixture of guaiacol (as an example of a phenol derivative) and 2-methyloxazoline is heated at 160°C for 20 hours in a three-necked flask equipped with a stirrer, condenser, and thermometer. After cooling, the reaction mixture is poured into water. The solid residue obtained is collected, washed with water, and dried to give N-[2-(2-Methoxyphenoxy)-ethyl]-acetamide. A yield of 76% is reported for this step.

Step 3b: Synthesis of 2-(2-Methoxyphenoxy)-ethylamine (Hydrolysis)

  • Procedure: The N-[2-(2-Methoxyphenoxy)-ethyl]-acetamide is refluxed in 5N hydrochloric acid for 4 hours. The reaction mixture is then cooled, and the pH is adjusted to 8-9 with a 30% sodium hydroxide solution. The oily layer is taken up in a suitable solvent (e.g., toluene), which is subsequently evaporated. The final product, 2-(2-Methoxyphenoxy)-ethylamine, is purified by vacuum distillation. A yield of 74.8% is reported for this hydrolysis step.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of production, the availability and cost of starting materials and reagents, and the laboratory equipment at hand.

  • The Williamson Ether Synthesis followed by Gabriel Synthesis is a robust and well-established method that provides good overall yields and high purity of the final product, effectively avoiding the common issue of over-alkylation. However, it involves multiple steps and requires high reaction temperatures.

  • The Reductive Amination route offers a potentially more efficient two-step process with high reported yields for the amination step. The main challenges lie in the initial oxidation of 2-phenoxyethanol, which requires specific catalytic equipment for a vapor-phase reaction, and the handling of high-pressure hydrogen gas for the reduction.

  • The 2-Alkyloxazoline Route presents an interesting alternative, particularly for substituted phenols. While the reported overall yield is lower than the other methods, it avoids the use of hazardous alkylating agents like 2-phenoxyethyl bromide.

For laboratory-scale synthesis where purity is paramount, the Gabriel synthesis route offers a reliable and well-documented path. For larger-scale industrial production, the reductive amination route might be more economically viable, provided the necessary infrastructure for high-pressure and high-temperature reactions is available. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific application.

References

Comparative Guide to Antibody Cross-Reactivity for 2-Phenoxyethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of antibodies raised against various 2-Phenoxyethylamine derivatives. Understanding the specificity of these antibodies is crucial for the accurate development and validation of immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and screening purposes. The data presented herein is compiled from multiple studies to offer a comparative overview of antibody performance.

Data Presentation: Cross-Reactivity of Antibodies

The following tables summarize the cross-reactivity of different antibodies raised against specific this compound derivatives. Cross-reactivity is a critical parameter that defines the specificity of an antibody, indicating its ability to bind to structurally related compounds other than the target antigen.[1] This can lead to false-positive results or inaccurate quantification in immunoassays.[2] The data is presented as the percentage of cross-reactivity, which is typically calculated based on the concentration of the cross-reactant required to cause a 50% inhibition of the maximum signal (IC50) relative to the target analyte.[3]

Table 1: Cross-Reactivity of a Monoclonal Antibody Against Phenylethanolamine A (PA)

This table presents the cross-reactivity of a monoclonal antibody developed for the detection of Phenylethanolamine A, a β-agonist, against other structurally related β-agonists. The low cross-reactivity values indicate high specificity of the antibody for Phenylethanolamine A.[4]

Compound% Cross-Reactivity
Phenylethanolamine A 100
Salbutamol<0.59
Ractopamine<0.59
Clenbuterol<0.59
Mabuterol<0.59
Cimaterol<0.59
Brombuterol<0.59
Tulobuterol<0.59
Penbutolol<0.59
Isoproterenol<0.59
Terbutaline<0.59
Zilpaterol<0.59
Fenoterol<0.59
Ritodrine<0.59
Clorprenaline<0.59

Data sourced from a study on a monoclonal antibody-based ELISA for Phenylethanolamine A.[4]

Table 2: Cross-Reactivity of an Anti-Propranolol Antibody in a Competitive ELISA

This table showcases the cross-reactivity of a polyclonal antibody from a commercial ELISA kit designed for the screening of Propranolol, a widely used beta-blocker with a this compound core structure. The data provides a comparative look at how this antibody interacts with other beta-blocker drugs.[5]

Compound% Cross-Reactivity
Propranolol 100
4-Hydroxypropranolol79
Pindolol40
Alprenolol3.3
Atenolol1.9
Metoprolol0.32
Acebutolol0.30
Isoproterenol0.1
Clenbuterol0.01
Nadolol0.01
Timolol0.01
Metaproterenol0.03

Data sourced from the Neogen Propranolol Forensic ELISA Kit package insert.[5]

Table 3: Cross-Reactivity of a Hypothetical In-House Anti-Salbutamol Antibody Compared to Commercial Kits

This table provides a comparative overview of the specificity of a hypothetical in-house anti-Salbutamol antibody against various related compounds, benchmarked against the performance of commercially available ELISA kits. Salbutamol is a β2-adrenergic agonist with a phenylethanolamine structure.

CompoundIn-House Antibody (% CR)Commercial Kit A (% CR)Commercial Kit B (% CR)
Salbutamol 100 100 100
Terbutaline151218
Ractopamine583
Clenbuterol<1<1<1
Isoproterenol10149

% CR = (IC50 of Salbutamol / IC50 of Cross-reactant) x 100. Data is illustrative and based on typical performance characteristics.

Experimental Protocols

Detailed methodologies for the key experiments cited in the cross-reactivity tables are provided below.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity Assessment

This protocol is a representative method for determining the cross-reactivity of an antibody against various analogs in a competitive ELISA format.[3][5]

Materials:

  • 96-well microtiter plates coated with a drug-protein conjugate (e.g., Salbutamol-BSA).

  • Primary antibody (e.g., anti-Salbutamol antibody).

  • Standard solutions of the target analyte (e.g., Salbutamol) of known concentrations.

  • Solutions of potential cross-reactants at various concentrations.

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare all buffers, standard solutions of the target analyte, and solutions of potential cross-reactants in the assay buffer.

  • Antibody Incubation: Add 50 µL of the diluted primary antibody to each well of the drug-conjugate-coated microtiter plate.

  • Competitive Reaction: Add 50 µL of either the standard solution or the potential cross-reactant solution to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.

  • Washing: Wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the target analyte standards.

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • Determine the IC50 for each potential cross-reactant.

    • Calculate the percentage cross-reactivity using the formula: %CR = (IC50 of target analyte / IC50 of cross-reactant) x 100.

Mandatory Visualization

The following diagrams illustrate key concepts related to the topic.

G Experimental Workflow for Antibody Cross-Reactivity Assessment cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_reagents Prepare Reagents (Standards, Cross-reactants) add_samples Add Standards or Cross-reactants prep_reagents->add_samples coat_plate Coat Microplate with Drug-Protein Conjugate add_antibody Add Primary Antibody coat_plate->add_antibody incubation1 Incubate (Competitive Binding) add_samples->incubation1 wash1 Wash incubation1->wash1 add_secondary Add Enzyme-Labeled Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance (Microplate Reader) add_stop->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

G Beta-Adrenergic Receptor Signaling Pathway ligand β-agonist (e.g., this compound derivative) receptor β-Adrenergic Receptor (GPCR) ligand->receptor Binds to g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) pka->cellular_response Phosphorylates targets, leading to

Caption: Simplified β-adrenergic receptor signaling pathway.

References

A Researcher's Guide to Assessing the Metabolic Stability of 2-Phenoxyethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for evaluating the metabolic fate of 2-phenoxyethylamine analogs, a scaffold of significant interest for its interaction with various biogenic amine receptors.

The this compound moiety is a core component of many compounds targeting dopamine, adrenergic, and serotonin receptors. However, the metabolic liabilities of this scaffold can significantly impact a drug candidate's pharmacokinetic profile, influencing its efficacy and safety. This guide offers detailed experimental protocols, data interpretation methods, and visualizations to enable a robust assessment of the metabolic stability of this important class of molecules.

Comparative Metabolic Stability: A Framework for Analysis

Key parameters to determine are the in vitro half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

Table 1: Illustrative Metabolic Stability Data for Hypothetical this compound Analogs in Human Liver Microsomes

Compound IDR1R2R3R4t½ (min)CLint (µL/min/mg protein)
PEA-001HHHH1592.4
PEA-0024-FHHH3539.6
PEA-0034-ClHHH4530.8
PEA-004HHOCH₃H2555.4
PEA-005HHHCH₃2069.3

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol details a standard high-throughput screening method for assessing the metabolic stability of this compound analogs using human liver microsomes.

1. Materials and Reagents:

  • Test compounds (this compound analogs)

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (a structurally similar compound not present in the incubation)

  • 96-well plates (low-binding plates recommended)

  • Incubator with shaking capability (set to 37°C)

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and control compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test and control compounds by diluting the stock solution in buffer (e.g., to 100 µM).

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 1 mg/mL). Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well.

    • Add the working solution of the test or control compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is typically taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Workflow and Potential Mechanisms

Diagrams are essential tools for understanding complex experimental processes and biological pathways. The following visualizations, created using the DOT language, illustrate the experimental workflow for assessing metabolic stability and a representative signaling pathway that this compound analogs may modulate.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_solutions Prepare Solutions (Test Compounds, HLM, NADPH) add_hlm Add HLM to Plate prep_solutions->add_hlm add_compound Add Test Compound add_hlm->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate time_points Take Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) incubate->time_points quench Quench Reaction with ACN + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_remaining Calculate % Remaining analyze->calc_remaining plot_data Plot ln(% Remaining) vs. Time calc_remaining->plot_data calc_params Calculate t½ and CLint plot_data->calc_params

Experimental workflow for the in vitro microsomal stability assay.

G cluster_receptor Receptor Activation cluster_downstream Downstream Signaling ligand This compound Analog (D2 Agonist) d2r Dopamine D2 Receptor (GPCR) ligand->d2r g_protein Gi/o Protein d2r->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Modulation of Neuronal Excitability) pka->cellular_response leads to

Simplified signaling pathway for a D2 dopamine receptor agonist.

Key Metabolic Pathways for this compound Analogs

The metabolic fate of this compound analogs is primarily governed by Phase I and Phase II metabolism, with Cytochrome P450 (CYP) enzymes playing a central role in Phase I. Key metabolic transformations to consider include:

  • Oxidation of the Phenoxy Ring: Aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl ring. The position of hydroxylation can be influenced by the presence and nature of substituents on the ring.

  • O-Dealkylation: Cleavage of the ether linkage between the phenyl ring and the ethylamine side chain can occur.

  • N-Dealkylation: If the amine is secondary or tertiary, removal of the alkyl substituents is a likely metabolic route.

  • Oxidation of the Ethylamine Side Chain: The carbon atoms of the ethylamine linker can be susceptible to oxidation.

The specific CYP450 isoforms involved in the metabolism of a particular analog can be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors. Understanding which CYPs are responsible for metabolism is crucial for predicting potential drug-drug interactions.

By following the protocols and considering the metabolic pathways outlined in this guide, researchers can systematically assess the metabolic stability of their this compound analogs, enabling data-driven decisions in the optimization of lead compounds and the selection of candidates for further development.

Safety Operating Guide

Proper Disposal of 2-Phenoxyethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 2-Phenoxyethylamine, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat.[2][3]

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to prevent inhalation of vapors.[2][4]

In case of a spill, immediately alert personnel in the vicinity, ensure the area is well-ventilated, and contain the spill using an inert absorbent material such as vermiculite or sand.[4] Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2][4]

  • Waste Identification and Segregation:

    • Characterize the waste: Determine if the this compound is in pure form, a solution, or mixed with other reagents.

    • Segregate from incompatible materials: Do not mix this compound waste with strong oxidizing agents, acids, or acid anhydrides.[2][5] Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[2]

  • Containerization and Labeling:

    • Select a compatible waste container that is in good condition, leak-proof, and has a secure screw-on cap (e.g., high-density polyethylene or glass).[3][4][6]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[4]

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Hazard characteristics (e.g., "Corrosive")[1]

      • The date when the first waste was added.[4]

  • Waste Accumulation and Storage:

    • Carefully transfer the waste into the labeled hazardous waste container, keeping the container closed except when adding waste.[2][4]

    • Store the container in a designated, cool, and well-ventilated satellite accumulation area, away from direct sunlight and heat sources.[2]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[2][3] Professional disposal services are trained to handle and dispose of chemical wastes safely and in an environmentally responsible manner.[2]

  • Empty Container Disposal:

    • Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate must be collected and disposed of as hazardous chemical waste.[4] Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.

    • Once properly cleaned and with the label defaced, the container may be disposed of as regular trash, pending institutional policies.[3]

Quantitative Data Summary

PropertyValueSource
CAS Number 1758-46-9[7]
Molecular Formula C₈H₁₁NO[8][9]
Hazard Class Corrosive[1]
Storage Class 8A - Combustible corrosive hazardous materials

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_mixed Is the waste mixed with incompatible materials? start->is_mixed empty_container Is the container empty? start->empty_container segregate Segregate from incompatible waste streams is_mixed->segregate Yes containerize Select a compatible, labeled hazardous waste container is_mixed->containerize No segregate->containerize transfer Carefully transfer waste into the container containerize->transfer store Store in a designated satellite accumulation area transfer->store contact_ehs Contact EHS or a licensed waste disposal company for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end empty_container->is_mixed No triple_rinse Triple rinse with a suitable solvent. Collect first rinsate as hazardous waste. empty_container->triple_rinse Yes dispose_container Dispose of decontaminated container per institutional policy triple_rinse->dispose_container

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling 2-Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Phenoxyethylamine, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to ensure a secure laboratory environment.

Hazard Overview

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4] It is crucial to adhere to strict safety protocols to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. Below is a summary of the recommended protective equipment when handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[5][6]
Skin Protection A lab coat or a chemical-resistant apron should be worn to prevent skin contact.[5] Chemical-resistant gloves, such as nitrile or neoprene, are required.[5]
Respiratory Protection In areas with inadequate ventilation or where aerosols may be generated, a respirator equipped with an appropriate organic vapor cartridge is necessary.[5][6]

Specific glove breakthrough time data for this compound was not found in the reviewed literature. It is highly recommended to consult the glove manufacturer's specific chemical resistance data for detailed information on protection levels and durability.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical for maintaining a safe laboratory.

Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the generation of aerosols or mists.

  • Wash hands thoroughly after handling the substance.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[7][8]

  • The storage area should be designated for corrosive materials.[6]

Disposal Plan

Unused this compound and any contaminated materials must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste in a designated, properly labeled, and leak-proof container. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[2][9] Do not dispose of this compound down the drain or in regular trash.[9]

Emergency Procedures: Chemical Spill Response

In the event of a spill, a swift and organized response is crucial to minimize harm to personnel and the environment. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_response_decision Response Decision cluster_professional_response Professional Response cluster_lab_response Laboratory Spill Cleanup Evacuate Evacuate Immediate Area Alert Alert Others Nearby Evacuate->Alert Assess Assess the Spill (Size & Location) Alert->Assess IsSpillLarge Is the spill large or unmanageable? Assess->IsSpillLarge CallEHS Call Emergency Services/ EHS IsSpillLarge->CallEHS Yes DonPPE Don Appropriate PPE IsSpillLarge->DonPPE No SecureArea Secure the Area CallEHS->SecureArea Contain Contain the Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize if Safe Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Personal Protective Equipment (PPE): Before initiating cleanup, ensure all personnel involved are wearing the appropriate PPE as detailed in the table above, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection if necessary.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9] For larger spills, dikes or absorbent booms may be necessary.

  • Neutralization (for acid or base spills - adapt as necessary for other reactive chemicals): While this compound is a weak base, if spilled with acidic materials, a neutralizing agent like sodium bicarbonate can be cautiously applied. Always perform neutralization slowly and observe for any reaction. For this compound itself, a general-purpose chemical absorbent is typically sufficient.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated throughout the cleanup process.

  • Disposal: All contaminated materials, including absorbents, PPE, and cleaning supplies, must be disposed of as hazardous waste according to the disposal plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.